molecular formula Ru B045886 Ruthenium CAS No. 7440-18-8

Ruthenium

Katalognummer: B045886
CAS-Nummer: 7440-18-8
Molekulargewicht: 101.1 g/mol
InChI-Schlüssel: KJTLSVCANCCWHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ruthenium is a rare, versatile transition metal prized in research for its exceptional catalytic properties, intriguing electrochemical behavior, and emerging applications in medicinal chemistry. As a catalyst, this compound complexes, such as Grubbs' catalysts, are indispensable in olefin metathesis reactions, enabling efficient carbon-carbon bond formation critical for polymer synthesis and complex organic molecule construction. In electrochemistry, this compound and its oxides (e.g., RuO₂) are pivotal materials for supercapacitors and electrocatalysts for oxygen evolution reactions, driving advancements in renewable energy storage and conversion technologies. Furthermore, this compound-based complexes are at the forefront of innovative anticancer research, where they can induce cancer cell death through unique mechanisms, including DNA binding and protein interaction, often with different activity profiles and potentially reduced side effects compared to traditional platinum-based chemotherapeutics. Its utility extends to sensor design and as a dopant for enhancing the durability and performance of various alloys and electronic materials. This high-purity this compound is provided to support groundbreaking investigations across these dynamic scientific fields.

Eigenschaften

IUPAC Name

ruthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTLSVCANCCWHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9064687
Record name Ruthenium
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Molecular Weight

101.1 g/mol
Source PubChem
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Physical Description

Liquid, Other Solid, Lustrous metal; [Merck Index], Solid
Record name Ruthenium
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CAS No.

7440-18-8
Record name Ruthenium
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Melting Point

2334 °C
Record name Ruthenium
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Foundational & Exploratory

The Enduring Legacy of Ruthenia's Element: A Technical Guide to the Historical Discovery of Ruthenium

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the historical discovery of the element ruthenium, tailored for researchers, scientists, and drug development professionals. Delving into the pioneering work of 19th-century chemists, this guide details the convoluted path to isolating and identifying the last of the platinum group metals. It presents a chronological narrative of the key figures, their experimental approaches, and the ultimate triumph of Karl Ernst Claus in 1844.

A Contested Discovery: Early Claims and a Near Miss

The story of this compound's discovery is one of near misses and disputed claims, highlighting the analytical challenges faced by chemists of the era.

  • 1807, Jędrzej Śniadecki and 'Vestium' : Polish chemist Jędrzej Śniadecki, working with platinum ores from South America, announced the discovery of a new element he named "vestium." However, his findings could not be replicated by other scientists, leading him to withdraw his claim. It is now widely believed that Śniadecki had indeed isolated this compound.

  • 1827-1828, Gottfried Osann and the "Ruthenian" Metal : While examining the residues of crude platinum from the Ural Mountains dissolved in aqua regia, Russian chemist Gottfried Wilhelm Osann claimed the discovery of three new metals: pluranium, polinium, and this compound.[1] He named the latter in honor of his homeland, as "Ruthenia" is the Latin name for Russia.[1] While his claims for pluranium and polinium were unfounded, he had unknowingly identified impure this compound oxide.

The Definitive Isolation: Karl Ernst Claus and the Confirmation of this compound

The definitive discovery and characterization of this compound are credited to Karl Ernst Claus, a Russian chemist of Baltic German origin.[2][3][4] In 1844, while working at Kazan State University, Claus meticulously re-examined the platinum ore residues that had puzzled his predecessors.[2][3][4][5]

Claus received a substantial quantity of platinum ore samples from the Ural Mountains and the St. Petersburg Mint in 1840, which enabled his extensive research.[3] He demonstrated that Osann's "this compound" was an impure oxide but did contain a new element.[6] Through a series of painstaking chemical procedures, Claus successfully isolated approximately 6 grams of a pure, light grey this compound powder.[6] In recognition of Osann's earlier work, Claus retained the name "this compound."[1] For his discovery, Claus was awarded the prestigious Demidov Prize.[3]

Experimental Protocols of the 19th Century

While detailed modern laboratory documentation was not standard in the 1840s, historical accounts allow for the reconstruction of the probable experimental workflows used by Claus. The isolation of this compound was a multi-stage process focused on separating the platinum group metals from the ore and then from each other.

Initial Processing of Platinum Ore

The primary source of this compound was the insoluble residue left after dissolving crude platinum ore in aqua regia, a highly corrosive mixture of nitric acid and hydrochloric acid.[6]

G

Isolation of this compound from the Insoluble Residue

The precise, step-by-step methodology employed by Claus is not fully documented in a modern format. However, it is known that his process involved the precipitation of double salts and the use of zinc for the final precipitation of this compound metal. The following is a likely representation of the chemical logic he would have followed.

G

Quantitative Data and Properties

Quantitative analytical chemistry was in its nascent stages in the 1840s. The primary quantitative result from Claus's work was the isolation of approximately 6 grams of this compound. He was also able to determine some of the fundamental properties of the new element and its compounds.

PropertyObservation by Karl Ernst Claus (1844)
Physical Appearance A light grey powder, described as a hard and brittle metal.
Atomic Weight Claus determined an initial atomic weight for this compound.
Chemical Reactivity Noted its resistance to attack by acids at room temperature.
Oxidation States Observed the formation of various colored salts, indicating multiple oxidation states.
Characteristic Reaction Treatment of this compound chloride salts with hydrogen sulfide (B99878) produced a unique dense sapphire-blue color, a reaction not observed with other platinum group metals.

Logical Relationships in the Discovery Process

The discovery of this compound was not a singular event but rather a progression of scientific inquiry, with each researcher building upon the work of their predecessors, even if inadvertently.

G Sniadecki Śniadecki (1807) 'Vestium' Osann Osann (1828) Impure 'this compound' Sniadecki->Osann Unconfirmed Precursor Claus Claus (1844) Pure this compound Osann->Claus Provided Name and Impure Sample Berzelius Berzelius (1828) Skepticism Osann->Berzelius Disputed Findings Confirmation Definitive Discovery and Characterization Claus->Confirmation Achieved

Conclusion

The historical discovery of this compound serves as a compelling case study in the evolution of analytical chemistry. The progression from Śniadecki's unconfirmed findings to Osann's partially correct identification and finally to Claus's definitive isolation and characterization demonstrates the rigorous and often incremental nature of scientific discovery. For modern researchers, this history underscores the importance of reproducible results and the continuous refinement of analytical techniques. The unique properties of this compound, first hinted at by Claus, are now being exploited in fields ranging from catalysis to medicine, a testament to the enduring value of fundamental elemental discovery.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ruthenium Metal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium (Ru), a rare transition metal belonging to the platinum group, has garnered significant interest across various scientific disciplines due to its unique and versatile properties.[1] With the atomic number 44, this hard, silvery-white metal is renowned for its exceptional chemical inertness under ambient conditions and its remarkable resistance to corrosion and oxidation.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound metal, with a particular focus on data and methodologies relevant to researchers, scientists, and professionals in the field of drug development. The information presented herein is intended to serve as a foundational resource for those working with or exploring the potential of this intriguing element.

Physical Properties of this compound

This compound is a hard, brittle, and lustrous silvery-white metal.[1] It does not tarnish at room temperature and maintains its appearance.[1] The following tables summarize the key quantitative physical properties of this compound metal.

Core Physical Data
PropertyValueUnits
Atomic Number44-
Atomic Mass101.07amu
Electron Configuration[Kr] 4d⁷ 5s¹-
Density12.37g/cm³
Melting Point2334°C
Boiling Point4150°C
Crystal StructureHexagonal Close-Packed (hcp)-
Thermal and Electrical Properties
PropertyValueUnits
Thermal Conductivity117W/(m·K)
Electrical Resistivity (at 0 °C)71nΩ·m
Specific Heat238J/(kg·K)
Magnetic SusceptibilityParamagnetic-
Experimental Protocols for Determining Physical Properties

Gas pycnometry is a non-destructive technique used to determine the volume of a solid material by measuring the pressure change of a gas in a calibrated volume.

  • Methodology:

    • A known mass of a solid this compound sample is placed in a sample chamber of a known volume.

    • The chamber is sealed and filled with an inert gas (typically helium) to a specific pressure.

    • The gas is then expanded into a second chamber of a known volume, and the final pressure is measured.

    • By applying the ideal gas law, the volume of the this compound sample can be accurately calculated.

    • The density is then determined by dividing the mass of the sample by its measured volume.

G Workflow for Density Determination by Gas Pycnometry cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation prep Weigh this compound Sample place Place Sample in Chamber prep->place seal Seal and Pressurize with Helium place->seal expand Expand Gas into Second Chamber seal->expand measure Measure Final Pressure expand->measure calc_vol Calculate Sample Volume (Ideal Gas Law) measure->calc_vol calc_den Calculate Density (Mass/Volume) calc_vol->calc_den

Workflow for Density Determination

Due to this compound's high melting point, non-contact optical pyrometry is the preferred method for accurate determination.

  • Methodology:

    • A small, pure sample of this compound is placed in a high-temperature furnace, often with an inert atmosphere to prevent oxidation.

    • The sample is heated, and its temperature is continuously monitored using an optical pyrometer.

    • The pyrometer measures the thermal radiation emitted from the sample's surface to determine its temperature.

    • The melting point is identified as the temperature at which the sample transitions from a solid to a liquid state, often observed as a plateau in the temperature-time curve or a visual change in the sample's appearance.

X-ray diffraction is a powerful technique for determining the crystal structure of materials. For this compound, XRD confirms its hexagonal close-packed (hcp) structure.

  • Methodology:

    • A fine powder of this compound metal is prepared and mounted on a sample holder.

    • The sample is placed in an X-ray diffractometer.

    • A monochromatic X-ray beam is directed at the sample.

    • The X-rays are diffracted by the crystalline planes in the this compound powder at specific angles, according to Bragg's Law.

    • A detector records the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

    • The resulting diffraction pattern, with its characteristic peaks, is analyzed to determine the crystal structure and lattice parameters of this compound.[2][3]

G Experimental Workflow for X-ray Diffraction (XRD) cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_data Data Processing prep Prepare this compound Powder mount Mount Sample prep->mount irradiate Irradiate with X-rays mount->irradiate detect Detect Diffracted X-rays irradiate->detect pattern Generate Diffraction Pattern detect->pattern analyze Analyze Pattern (Bragg's Law) pattern->analyze determine Determine Crystal Structure analyze->determine

Workflow for X-ray Diffraction

The laser flash method is a widely used technique for measuring the thermal diffusivity of materials, from which thermal conductivity can be calculated.[4][5][6][7][8]

  • Methodology:

    • A small, disc-shaped sample of this compound is prepared with a known thickness.

    • The front face of the sample is subjected to a short, high-intensity laser pulse.[4][5][6][7][8]

    • The temperature rise on the rear face of the sample is measured as a function of time using an infrared detector.[4][5][6][7][8]

    • The thermal diffusivity is calculated from the time it takes for the rear face to reach half of its maximum temperature rise.

    • The thermal conductivity is then calculated using the measured thermal diffusivity, the specific heat capacity, and the density of this compound.[4][5][6][7][8]

The four-point probe method is a standard technique for measuring the electrical resistivity of materials, particularly thin films.[9][10][11][12]

  • Methodology:

    • A thin film or a flat, polished bulk sample of this compound is prepared.

    • A four-point probe head, consisting of four equally spaced, co-linear probes, is brought into contact with the sample surface.[9][10][11][12]

    • A constant current is passed through the two outer probes.[9][10][11][12]

    • The voltage difference is measured between the two inner probes.[9][10][11][12]

    • By knowing the current, voltage, and the geometry of the probe, the sheet resistance and subsequently the electrical resistivity of the this compound sample can be calculated. This method minimizes the influence of contact resistance.[9][10][11][12]

Chemical Properties of this compound

This compound is a noble metal that exhibits remarkable resistance to most acids, including aqua regia, at room temperature.[1] However, it can be attacked by halogens at elevated temperatures and by fused alkalis.[1][13][14]

Oxidation States and Reactivity

This compound is known for its wide range of oxidation states, from -2 to +8, with +2, +3, and +4 being the most common. This versatility is a key factor in its diverse chemistry.

  • Reaction with Oxygen: this compound metal is resistant to oxidation at room temperature. However, it will oxidize to form this compound dioxide (RuO₂) when heated above 800 °C.

  • Reaction with Halogens: this compound reacts with halogens at high temperatures. For example, it reacts with excess fluorine gas to form this compound(VI) fluoride (B91410) (RuF₆).[13][14] With chlorine at around 330 °C in the presence of carbon monoxide, it forms this compound(III) chloride (RuCl₃).[13][14]

  • Reaction with Acids and Bases: this compound is highly resistant to non-oxidizing acids. It is attacked by oxidizing agents and fused alkaline media.

Catalytic Activity

This compound is a highly versatile catalyst, widely employed in both homogeneous and heterogeneous catalysis.[15] Its catalytic prowess is a cornerstone of its industrial and research applications.

This compound-based catalysts, particularly Grubbs' catalysts, have revolutionized organic synthesis through olefin metathesis, a reaction that involves the redistribution of alkene bonds.[16][17][18][19] This powerful carbon-carbon bond-forming reaction has widespread applications in the synthesis of complex molecules, including pharmaceuticals and polymers.[16][17][18][19]

  • Experimental Protocol for this compound-Catalyzed Olefin Metathesis:

    • In an inert atmosphere (e.g., under argon or in a glovebox), the this compound catalyst is dissolved in an anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene) in a Schlenk flask.[16]

    • The alkene substrate is added to the catalyst solution via syringe.[16]

    • The reaction mixture is stirred at the desired temperature, and the progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).[16]

    • Upon completion, the reaction is quenched, and the product is purified by column chromatography.[16][20]

G Catalytic Cycle of this compound-Catalyzed Olefin Metathesis catalyst [Ru]=CHR1 (Catalyst) metallocyclobutane Metallocyclobutane Intermediate catalyst->metallocyclobutane + Alkene alkene R2CH=CHR3 (Alkene Substrate) alkene->metallocyclobutane product1 R1CH=CHR2 (Product 1) metallocyclobutane->product1 Retro [2+2] new_carbene [Ru]=CHR3 (New Carbene) metallocyclobutane->new_carbene Retro [2+2] new_carbene->catalyst + Alkene, forms new metallocyclobutane product2 R1CH=CHR3 (Product 2) new_carbene->product2 Reacts with another alkene

Catalytic Cycle of Olefin Metathesis

This compound catalysts are also highly effective for hydrogenation reactions, where hydrogen is added across a double or triple bond.[15][21][22][23] This is a fundamental process in the production of fine chemicals and pharmaceuticals.[15][21][22][23]

  • Experimental Protocol for Catalytic Hydrogenation of Alkenes:

    • The alkene substrate is dissolved in a suitable solvent in a reaction vessel.

    • A catalytic amount of a this compound-based catalyst (e.g., a supported this compound catalyst or a homogeneous complex) is added to the solution.[21][23]

    • The vessel is purged with hydrogen gas and then pressurized to the desired hydrogen pressure.

    • The reaction mixture is stirred vigorously to ensure good mixing of the gas, liquid, and solid catalyst (if heterogeneous).

    • The reaction progress is monitored by observing hydrogen uptake or by analytical techniques like GC or NMR.

    • Once the reaction is complete, the catalyst is removed (by filtration for heterogeneous catalysts), and the product is isolated.[23]

Coordination Chemistry and Relevance to Drug Development

The ability of this compound to adopt multiple oxidation states and coordinate with a wide variety of ligands makes it an attractive metal for the design of therapeutic agents.[24][25][26][27] this compound complexes have emerged as promising alternatives to platinum-based anticancer drugs, often exhibiting lower toxicity and a different mechanism of action.[24][25][26][27]

The synthesis of this compound-based drug candidates typically involves the reaction of a this compound precursor, such as this compound(III) chloride, with carefully designed organic ligands.

  • General Experimental Workflow:

    • Ligand Synthesis: Organic ligands are synthesized and purified.

    • Complexation: The ligand is reacted with a this compound salt under controlled conditions (solvent, temperature, reaction time) to form the desired this compound complex.

    • Purification: The crude product is purified using techniques like recrystallization or chromatography.

    • Characterization: The structure and purity of the complex are confirmed using a suite of analytical techniques, including:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure and connectivity of the ligands.

      • Mass Spectrometry (MS): To confirm the molecular weight of the complex.

      • Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: To probe the electronic structure and bonding within the complex.

      • X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.[28]

      • Cyclic Voltammetry (CV): To investigate the redox properties of the complex, which can be crucial for its biological activity.[29][30][31][32][33]

G Workflow for this compound-Based Drug Discovery cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_preclinical Preclinical Development ligand Ligand Design & Synthesis complexation Complexation with this compound ligand->complexation purification Purification complexation->purification characterization Structural & Physicochemical Characterization purification->characterization in_vitro In Vitro Cytotoxicity Assays characterization->in_vitro mechanism Mechanism of Action Studies in_vitro->mechanism in_vivo In Vivo Animal Models mechanism->in_vivo toxicology Toxicology & Pharmacokinetics in_vivo->toxicology

Workflow for this compound-Based Drug Discovery

The potential of new this compound complexes as anticancer agents is evaluated through a series of biological assays.

  • In Vitro Cytotoxicity Assays: The cytotoxicity of the complexes is tested against a panel of cancer cell lines to determine their IC₅₀ values (the concentration required to inhibit the growth of 50% of the cells).[28]

  • Mechanism of Action Studies: Further experiments are conducted to elucidate how the this compound complexes exert their anticancer effects. These may include studies on cellular uptake, DNA interaction, enzyme inhibition, and induction of apoptosis.[25][27]

Conclusion

This compound metal possesses a unique combination of physical and chemical properties that make it a valuable element in a wide range of applications, from industrial catalysis to the development of novel therapeutics. Its high melting point, hardness, and chemical inertness are key physical attributes, while its diverse oxidation states and exceptional catalytic activity define its chemical versatility. For researchers, scientists, and drug development professionals, a thorough understanding of these properties, along with the experimental methodologies used to characterize them, is essential for harnessing the full potential of this compound in their respective fields. The continued exploration of this compound's chemistry promises to yield further innovations in materials science, organic synthesis, and medicine.

References

A Comprehensive Technical Guide to the Stable Isotopes of Ruthenium and Their Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium (Ru), a rare transition metal belonging to the platinum group, possesses a unique combination of physical and chemical properties that make it invaluable across a spectrum of scientific and industrial fields. Central to its versatility are its seven stable isotopes, each with distinct nuclear properties that are harnessed for a wide array of applications. This technical guide provides an in-depth exploration of the stable isotopes of this compound, their fundamental characteristics, and their diverse applications in catalysis, medicine, and geochemistry. Detailed experimental protocols for key applications and visual representations of relevant biological pathways and experimental workflows are included to provide a comprehensive resource for researchers and professionals.

Properties of Stable this compound Isotopes

Naturally occurring this compound is a composite of seven stable isotopes: ⁹⁶Ru, ⁹⁸Ru, ⁹⁹Ru, ¹⁰⁰Ru, ¹⁰¹Ru, ¹⁰²Ru, and ¹⁰⁴Ru.[1][2][3] The variance in their natural abundance is a reflection of their formation through different nucleosynthetic processes.[1] The most abundant stable isotope is ¹⁰²Ru, constituting approximately 31.55% of natural this compound.[1][2]

IsotopeAtomic Mass (Da)[2][4]Natural Abundance (%)[1][2][4]Nuclear Spin (I)[2]
⁹⁶Ru95.907590(3)5.54(14)0+
⁹⁸Ru97.90529(5)1.87(3)0+
⁹⁹Ru98.905934(7)12.76(14)5/2+
¹⁰⁰Ru99.904214(7)12.60(7)0+
¹⁰¹Ru100.905577(8)17.06(2)5/2+
¹⁰²Ru101.904344(8)31.55(14)0+
¹⁰⁴Ru103.90543(2)18.62(27)0+

Applications of Stable this compound Isotopes

The unique nuclear properties of each stable this compound isotope lend them to a variety of specialized applications.

IsotopeApplication
⁹⁶RuProduction of radioisotopes ⁹⁴Ru and ⁹⁵Ru.[4][5]
⁹⁸RuStudies of excitations in atomic nuclei.[4][5]
⁹⁹RuNuclear Magnetic Resonance (NMR) studies.[4][5]
¹⁰⁰RuIsomeric cross-section studies and research in nuclear physics.[4][5][6]
¹⁰¹RuStudies related to the structure and vibrations of nuclei.[4][5]
¹⁰²RuTarget for the production of the radioisotope ¹¹⁶Te.[4][5]
¹⁰⁴RuProduction of the radioisotope ¹⁰⁵Rh for potential use in cancer therapy (bone pain treatment).[4][5]

Experimental Protocols

Isotopic Analysis of this compound by Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

This protocol outlines the general steps for the precise measurement of this compound isotope compositions in geological samples.

A. Sample Preparation and Digestion:

  • Accurately weigh the sample material.

  • Transfer the sample to a clean digestion vessel (e.g., a Carius tube or a high-pressure asher).

  • Add a known amount of a double spike solution (e.g., ⁹⁸Ru-¹⁰¹Ru or ⁹⁹Ru-¹⁰¹Ru) to correct for instrumental mass fractionation.

  • Add appropriate acids for digestion (e.g., a mixture of HF, HNO₃, and HCl).

  • Seal the vessel and heat at a controlled temperature and pressure to ensure complete dissolution of the sample.

B. This compound Separation and Purification:

  • After digestion, evaporate the acid mixture.

  • Redissolve the sample in a suitable acid (e.g., HCl).

  • Perform a two-stage ion-exchange chromatography procedure to separate this compound from the sample matrix.

  • Further purify the this compound fraction by microdistillation.

C. Mass Spectrometric Analysis:

  • Dissolve the purified this compound fraction in a dilute acid (e.g., 0.1 M HCl).

  • Introduce the sample solution into the MC-ICP-MS instrument.

  • Measure the ion beam intensities of the different this compound isotopes simultaneously.

  • Correct the measured isotope ratios for instrumental mass bias using the double spike data.

  • The final this compound isotopic composition is typically reported in delta notation (δ¹⁰²/¹⁰¹Ru) relative to a standard reference material.

G cluster_prep Sample Preparation cluster_sep Separation & Purification cluster_analysis Isotopic Analysis Sample Geological Sample Spike Double Spike Addition Sample->Spike Digestion Acid Digestion Spike->Digestion Chromatography Ion-Exchange Chromatography Digestion->Chromatography Distillation Microdistillation Chromatography->Distillation MC_ICP_MS MC-ICP-MS Analysis Distillation->MC_ICP_MS Data Data Correction & Reporting MC_ICP_MS->Data

Workflow for this compound Isotopic Analysis.
Synthesis of this compound Nanoparticles for Catalysis

This protocol describes a general method for the synthesis of this compound nanoparticles, which are widely used as catalysts in various organic reactions.

A. Preparation of the this compound Precursor Solution:

  • Dissolve a this compound salt (e.g., RuCl₃·xH₂O) in a suitable solvent (e.g., ethanol (B145695) or water).

  • Add a stabilizing agent (e.g., polyvinylpyrrolidone (B124986) (PVP) or a surfactant) to the solution to control the size and prevent agglomeration of the nanoparticles.

B. Reduction of the this compound Precursor:

  • Heat the precursor solution to a specific temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add a reducing agent (e.g., sodium borohydride (B1222165) or ethylene (B1197577) glycol) to the solution while stirring vigorously. The color of the solution will change, indicating the formation of this compound nanoparticles.

C. Purification and Characterization of Nanoparticles:

  • Cool the nanoparticle suspension to room temperature.

  • Separate the this compound nanoparticles from the solution by centrifugation.

  • Wash the nanoparticles multiple times with a suitable solvent (e.g., ethanol) to remove any unreacted reagents and byproducts.

  • Dry the purified nanoparticles under vacuum.

  • Characterize the size, shape, and crystalline structure of the synthesized nanoparticles using techniques such as Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD), and Dynamic Light Scattering (DLS).

G Precursor RuCl₃ + Stabilizer in Solvent Reduction Addition of Reducing Agent (e.g., NaBH₄) Precursor->Reduction Formation This compound Nanoparticle Formation Reduction->Formation Purification Centrifugation & Washing Formation->Purification Characterization TEM, XRD, DLS Purification->Characterization

Synthesis of this compound Nanoparticles.

This compound in Drug Development: Targeting Signaling Pathways

This compound-based compounds have emerged as promising candidates in cancer therapy, with several complexes demonstrating potent anticancer activity. Their mechanism of action often involves the modulation of key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Notably, this compound complexes have been shown to inhibit the ERK (Extracellular signal-regulated kinase), Akt (also known as Protein Kinase B), and p38 MAPK (Mitogen-Activated Protein Kinase) signaling pathways, which are frequently dysregulated in cancer.

Inhibition of ERK and Akt Signaling Pathways

The ERK and Akt pathways are critical for cell survival and proliferation. This compound complexes can interfere with these pathways, leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_erk ERK Pathway cluster_akt Akt Pathway This compound This compound Complexes ERK ERK This compound->ERK inhibits Akt Akt This compound->Akt inhibits proliferation Cell Proliferation & Survival apoptosis Apoptosis RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->proliferation ERK->apoptosis | PI3K PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 PDK1->Akt Akt->proliferation Akt->apoptosis |

Inhibition of ERK and Akt Pathways by this compound Complexes.
Modulation of the p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated in response to cellular stress and can lead to either cell survival or apoptosis depending on the context. Some this compound complexes can modulate this pathway to promote apoptosis in cancer cells.

G cluster_p38 p38 MAPK Pathway stress Cellular Stress (e.g., ROS) ASK1 ASK1 stress->ASK1 This compound This compound Complexes This compound->stress induces apoptosis Apoptosis MKK3_6 MKK3/6 p38 p38 MAPK MKK3_6->p38 p38->apoptosis ASK1->MKK3_6

Modulation of the p38 MAPK Pathway by this compound Complexes.

Conclusion

The stable isotopes of this compound offer a powerful and versatile toolkit for researchers across multiple disciplines. Their unique nuclear properties enable a wide range of applications, from fundamental studies in nuclear physics to the development of novel catalytic processes and advanced medical therapies. The ability to precisely measure this compound isotopic compositions provides invaluable insights into geological and cosmochemical processes. Furthermore, the growing understanding of the biological activity of this compound complexes is paving the way for the design of next-generation anticancer drugs. This guide serves as a foundational resource for scientists and professionals seeking to leverage the unique capabilities of this compound's stable isotopes in their research and development endeavors.

References

Preliminary Investigation of Ruthenium Compound Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium-based compounds have emerged as a promising class of potential anticancer agents, offering distinct mechanisms of action and potentially reduced toxicity profiles compared to platinum-based drugs.[1][2] This technical guide provides a preliminary investigation into the toxicity of various this compound complexes, summarizing key quantitative data, detailing experimental protocols for toxicity assessment, and visualizing implicated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development of novel this compound-based therapeutics.

Core Toxicological Data

The toxicity of this compound compounds has been evaluated in a multitude of preclinical studies, encompassing both in vitro and in vivo models. The following tables summarize the quantitative data gathered from these investigations, providing a comparative overview of the cytotoxic and acute toxic potentials of selected this compound complexes.

In Vitro Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cellular proliferation. Table 1 presents the IC50 values for various this compound complexes against a panel of common human cancer cell lines.

This compound ComplexCell LineIC50 (µM)Reference
Arene this compound Complexes
[Ru(η⁶-p-cymene)Cl(en)]PF₆HCT1161.2[3]
[Ru(η⁶-p-cymene)Cl₂(PTA)] (RAPTA-C)MCF-7>100[4]
[Ru(η⁶-toluene)(PPh₃)₂Cl]ClMCF-75.3[4]
[Ru(η⁶-toluene)(PPh₃)₂Cl]ClMDA-MB-2318.1[4]
Polypyridyl this compound Complexes
[Ru(bpy)₂(dppz)]²⁺HeLa~10[5]
[Ru(phen)₂(dppz)]²⁺HeLa~5[5]
--INVALID-LINK--₂A54925.0[6]
--INVALID-LINK--A54910.2[6]
N-Heterocyclic Carbene (NHC) this compound Complexes
MC6HCT1162.5[7]
HB324Neuroblastoma (various)0.1 - 1.0[8]
Other this compound Complexes
KP1019SW48035[9]
NAMI-AHCT116>100[2]
Fisetin (B1672732) this compound-p-cymene complexMCF-78.5[10]
Chrysin (B1683763) this compound complexMCF-712.5[7]

Table 1: IC50 values of selected this compound complexes in various cancer cell lines.

In Vivo Acute Toxicity: LD50 Values

The median lethal dose (LD50) is a standard measure of the acute toxicity of a substance. Table 2 provides LD50 values for several this compound compounds administered to mice.

This compound CompoundAdministration RouteLD50 (mg/kg)Reference
This compound trichlorideIntraperitoneal108[11]
Pentamminenitrosylthis compound(II) chlorideIntraperitoneal8.9[11]
Dichlorobis(2,2'-dipyridyl)this compound(II)Intraperitoneal63[11]
Fisetin this compound-p-cymene complexOral500[10]

Table 2: LD50 values of selected this compound compounds in mice.

Key Signaling Pathways in this compound-Induced Toxicity

Several signaling pathways have been identified as being central to the cytotoxic effects of this compound compounds. These pathways often converge on the induction of programmed cell death, or apoptosis.

Intrinsic Apoptosis Pathway

A primary mechanism of this compound-induced cell death is the activation of the intrinsic, or mitochondrial, apoptosis pathway. This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.

G Ru This compound Compound ROS ↑ ROS Ru->ROS Bax ↑ Bax Ru->Bax Bcl2 ↓ Bcl-2 Ru->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Intrinsic apoptosis pathway activated by this compound compounds.
MAP Kinase and PI3K/AKT Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathways are crucial regulators of cell survival, proliferation, and apoptosis. This compound complexes have been shown to modulate these pathways, often leading to pro-apoptotic outcomes.

G cluster_0 MAPK Pathway cluster_1 PI3K/AKT Pathway Ru_MAPK This compound Compound ROS_MAPK ↑ ROS Ru_MAPK->ROS_MAPK p38 p38 MAPK Activation ROS_MAPK->p38 JNK JNK Activation ROS_MAPK->JNK Apoptosis_MAPK Apoptosis p38->Apoptosis_MAPK JNK->Apoptosis_MAPK Ru_AKT This compound Compound PI3K PI3K Inhibition Ru_AKT->PI3K AKT AKT Inhibition PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival

Modulation of MAPK and PI3K/AKT pathways by this compound compounds.
Endoplasmic Reticulum (ER) Stress Pathway

Accumulation of unfolded or misfolded proteins in the endoplasmic reticulum leads to ER stress, which can trigger apoptosis if the stress is prolonged or severe. Some this compound compounds have been found to induce ER stress.[12]

G Ru This compound Compound ER ER Stress Ru->ER PERK PERK ER->PERK IRE1 IRE1 ER->IRE1 ATF6 ATF6 ER->ATF6 CHOP CHOP Activation PERK->CHOP IRE1->CHOP ATF6->CHOP Apoptosis Apoptosis CHOP->Apoptosis

ER stress-induced apoptosis by this compound compounds.

Experimental Protocols

Standardized protocols are essential for the reproducible assessment of this compound compound toxicity. The following sections detail the methodologies for key in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14]

Workflow:

G A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with this compound Compound (24-72h) B->C D Add MTT reagent (3-4h) C->D E Solubilize formazan (B1609692) crystals D->E F Measure absorbance (~570 nm) E->F

Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compound and incubate for a further 24 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection: Annexin V-FITC/Propidium (B1200493) Iodide (PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Workflow:

G A Induce apoptosis with This compound Compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Stain with Annexin V-FITC and Propidium Iodide C->D E Incubate (15 min, dark) D->E F Analyze by flow cytometry E->F

Workflow for the Annexin V/PI apoptosis assay.

Methodology:

  • Cell Treatment: Treat cells with the this compound compound to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence characteristics.

Intracellular Reactive Oxygen Species (ROS) Detection: DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS levels.[15]

Workflow:

G A Load cells with DCFH-DA B Incubate (30 min) A->B C Treat with this compound Compound B->C D Measure fluorescence C->D

Workflow for the DCFH-DA ROS detection assay.

Methodology:

  • Cell Loading: Load cells with DCFH-DA, which is cell-permeable and non-fluorescent.

  • Deacetylation: Inside the cell, esterases deacetylate DCFH-DA to DCFH.

  • Oxidation: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of ROS, can be measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.

Organ-Specific Toxicity

Preclinical and clinical studies have provided insights into the potential organ-specific toxicities of this compound compounds.

  • Nephrotoxicity: Kidney toxicity has been observed with some this compound compounds, although often less severe than that seen with cisplatin.[16][17] Mechanisms may involve oxidative stress and direct tubular injury.[18]

  • Hepatotoxicity: Liver toxicity has been reported, particularly at higher doses.[19] Elevated liver enzymes are a common finding in preclinical and clinical studies.[20]

  • Cardiotoxicity: Some studies have investigated the cardiovascular effects of this compound complexes, with some demonstrating less cardiotoxicity compared to platinum-based drugs.[13][21]

  • Neurotoxicity: The neurotoxic potential of this compound compounds is an area of ongoing investigation, with some complexes showing potential neuroprotective effects in certain contexts.[22][23]

Clinical Trial Experience

Two of the most well-studied this compound compounds, NAMI-A and KP1019 (and its more soluble sodium salt, NKP-1339), have progressed to clinical trials, providing valuable data on their toxicity in humans.

  • NAMI-A: Phase I and II clinical trials of NAMI-A revealed a toxicity profile distinct from platinum drugs.[24] Dose-limiting toxicities included painful blisters on fingers and toes, and mild, reversible renal toxicity at higher doses.[24] Other adverse events included nausea, vomiting, diarrhea, and fatigue.[20]

  • KP1019/NKP-1339: Phase I trials of KP1019 and NKP-1339 have shown that these compounds are generally well-tolerated.[1][12] The dose-limiting toxicities for NKP-1339 were reported as nausea, vomiting, fatigue, and increased creatinine (B1669602) levels.[25]

Conclusion

This technical guide provides a concise yet comprehensive preliminary overview of the toxicity of this compound compounds. The data presented highlight the diverse toxicological profiles of these complexes and underscore the importance of continued research to identify compounds with optimal therapeutic windows. The detailed experimental protocols and visualized signaling pathways offer practical resources for researchers in this dynamic field. As our understanding of the mechanisms of this compound compound toxicity deepens, so too will our ability to design and develop safer and more effective metal-based anticancer drugs.

References

The Core Principles of Ruthenium Coordination Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the electronic structure, reactivity, and practical applications of ruthenium complexes in catalysis and medicine, providing researchers, scientists, and drug development professionals with a foundational understanding of this versatile transition metal.

This compound, a member of the platinum group metals, possesses a rich and diverse coordination chemistry that has positioned it at the forefront of innovation in various scientific fields.[1] Its ability to adopt a wide range of oxidation states, coupled with its varied coordination geometries and reactivity, makes it a versatile element in the design of complex molecules with tailored properties.[2] This guide delves into the fundamental principles governing the behavior of this compound coordination compounds, with a focus on their electronic structure, ligand interactions, and the experimental methodologies used to characterize them. Furthermore, it explores their significant applications as catalysts and therapeutic agents.

Fundamental Properties of this compound

This compound's position in the second row of the transition metals, beneath iron and above osmium, endows it with a unique set of properties. Like other platinum group metals, it is relatively inert as a bulk material but displays remarkable reactivity and versatility when incorporated into coordination complexes.

Oxidation States and Coordination Geometries

This compound can exist in a wide array of oxidation states, ranging from -2 to +8.[3] However, the +2, +3, and +4 oxidation states are the most commonly encountered and stable in coordination complexes.[4] The Ru(II) and Ru(III) states are particularly important in many of its applications. This compound(II) complexes are typically d6 low-spin, which renders them kinetically inert, a property that is crucial for many of their applications, including as photosensitizers. Ru(III) complexes, being d5, are also common and often serve as prodrugs in medicinal applications, undergoing reduction to the more reactive Ru(II) state within the biological environment.[5]

The coordination geometry of this compound complexes is predominantly octahedral, especially for the common +2 and +3 oxidation states.[2][5] This six-coordinate geometry allows for a wide variety of ligand arrangements and the fine-tuning of the complex's steric and electronic properties.

Electronic Structure and Photophysics

The photophysical properties of this compound complexes, particularly those containing polypyridyl ligands such as 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen), have been extensively studied due to their applications in solar energy conversion and photodynamic therapy.[6]

Metal-to-Ligand Charge Transfer (MLCT)

A key feature of many this compound(II) polypyridyl complexes is the presence of intense Metal-to-Ligand Charge Transfer (MLCT) absorption bands in the visible region of the electromagnetic spectrum.[7] Upon absorption of light, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. This excited state is relatively long-lived, allowing for subsequent chemical reactions or energy transfer to occur.[6]

The energy of the MLCT transition, and thus the color of the complex, can be tuned by modifying the electronic properties of the ligands. Electron-donating groups on the ligands will raise the energy of the metal d-orbitals, leading to a blue shift in the absorption maximum, while electron-withdrawing groups will lower the energy of the ligand π* orbitals, resulting in a red shift.

MLCT_transition cluster_ground Ground State (¹A₁) cluster_excited Excited State (³MLCT) Ru(II) d-orbitals Ru(II) t₂g⁶ Ligand π* orbitals Ligand π*¹ Ru(II) d-orbitals->Ligand π* orbitals hν (Absorption) Ligand π orbitals Ligand π Ru(III) d-orbitals Ru(III) t₂g⁵ Ligand π* orbitals->Ru(II) d-orbitals Luminescence / Non-radiative decay

Spectroscopic and Electrochemical Properties

The photophysical and redox properties of this compound complexes are intimately linked to their electronic structure. These properties are routinely characterized by UV-Visible absorption and emission spectroscopy, as well as cyclic voltammetry.

Complexλabs (nm)λem (nm)ΦemE1/2 (V vs. Fc/Fc⁺)
[Ru(bpy)₃]²⁺4526150.095 (in MeCN)+1.29 (RuII/III)
[Ru(phen)₃]²⁺4476100.11+1.28 (RuII/III)
[Ru(tpy)₂]²⁺476645<0.001+1.26 (RuII/III)

Table 1: Selected photophysical and electrochemical data for common this compound polypyridyl complexes in acetonitrile (B52724) solution.[7]

Synthesis and Characterization

The synthesis of this compound coordination complexes typically starts from a readily available precursor, most commonly this compound(III) chloride hydrate (B1144303) (RuCl₃·xH₂O).

General Synthetic Strategies

A common synthetic route to this compound(II) polypyridyl complexes involves the reaction of RuCl₃·xH₂O with the desired ligands in a suitable solvent, often with the addition of a reducing agent to convert Ru(III) to Ru(II). The choice of solvent and reaction conditions can significantly influence the final product and its isomeric purity.

Experimental Protocol: Synthesis of [Ru(bpy)₃]Cl₂

The following is a representative protocol for the synthesis of the archetypal this compound polypyridyl complex, tris(2,2'-bipyridine)this compound(II) chloride.

Materials:

  • This compound(III) chloride hydrate (RuCl₃·xH₂O)

  • 2,2'-Bipyridine (bpy)

  • Sodium hypophosphite (NaH₂PO₂)

  • Ethanol (B145695)

  • Water

Procedure:

  • Dissolve RuCl₃·xH₂O and a threefold molar excess of 2,2'-bipyridine in a mixture of ethanol and water.

  • Add a solution of sodium hypophosphite to the reaction mixture.

  • Reflux the mixture for several hours. The color of the solution will change from dark brown to a deep red-orange.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on alumina (B75360) or by recrystallization from a suitable solvent system.[4]

synthesis_workflow start Start reactants Mix RuCl₃·xH₂O, bpy, and NaH₂PO₂ in EtOH/H₂O start->reactants reflux Reflux for several hours reactants->reflux cool Cool to room temperature reflux->cool evaporate Remove solvent cool->evaporate purify Purify by chromatography or recrystallization evaporate->purify characterize Characterize product (NMR, UV-Vis, MS) purify->characterize end End characterize->end

Applications in Catalysis

This compound complexes have proven to be highly effective catalysts for a wide range of organic transformations, most notably olefin metathesis and hydrogenation reactions.

Olefin Metathesis

The development of well-defined this compound-based catalysts, such as the Grubbs' catalysts, revolutionized the field of olefin metathesis. These catalysts are highly tolerant of various functional groups and are now widely used in academia and industry for the synthesis of complex organic molecules, polymers, and pharmaceuticals.

The catalytic cycle of the Grubbs' catalyst involves a series of [2+2] cycloaddition and cycloreversion steps between the this compound alkylidene and the olefin substrate.

Grubbs_Cycle Ru_L [Ru]=CH-R¹ Metallocyclobutane1 Metallocyclobutane Intermediate Ru_L->Metallocyclobutane1 + R²-CH=CH-R³ Olefin1 R²-CH=CH-R³ Ru_Alkylidene1 [Ru]=CH-R² Metallocyclobutane1->Ru_Alkylidene1 - R¹-CH=CH-R³ Metallocyclobutane2 Metallocyclobutane Intermediate Ru_Alkylidene1->Metallocyclobutane2 + R²-CH=CH-R³ Product1 R¹-CH=CH-R³ Olefin2 R²-CH=CH-R³ Ru_Alkylidene2 [Ru]=CH-R³ Metallocyclobutane2->Ru_Alkylidene2 - R²-CH=CH-R² Ru_Alkylidene2->Ru_L Regeneration Product2 R²-CH=CH-R²

Hydrogenation

This compound complexes are also excellent catalysts for hydrogenation reactions.[8] They can efficiently catalyze the reduction of a wide variety of functional groups, including alkenes, alkynes, ketones, and aldehydes.[8] Chiral this compound catalysts are particularly important for the asymmetric hydrogenation of prochiral substrates, enabling the synthesis of enantiomerically pure compounds.

CatalystSubstrateProductTONTOF (h⁻¹)
[Ru(BINAP)(OAc)₂]Methyl acetoacetateMethyl 3-hydroxybutyrate>100,000up to 10,000
Shvo's catalystAcetophenone1-Phenylethanolup to 10,000up to 30,000

Table 2: Performance of selected this compound-based hydrogenation catalysts.[9]

Applications in Medicine

The unique chemical properties of this compound complexes have made them attractive candidates for the development of novel therapeutic agents, particularly in the field of oncology.[1]

Anticancer Agents

Several this compound complexes have shown promising anticancer activity, with some advancing to clinical trials.[10] Unlike traditional platinum-based drugs, which primarily target DNA, this compound complexes exhibit a more diverse range of mechanisms of action.[11] These can include the inhibition of key enzymes, the induction of oxidative stress, and the disruption of cellular signaling pathways.[12]

Two notable examples of this compound-based anticancer drug candidates are NAMI-A and KP1019. NAMI-A is particularly interesting for its anti-metastatic properties, showing low toxicity towards primary tumors but effectively inhibiting the spread of cancer cells.[13]

Mechanism of Action and Cellular Signaling

The anticancer activity of many this compound complexes is believed to involve their interaction with cellular macromolecules, leading to the modulation of critical signaling pathways. For instance, some this compound complexes have been shown to induce apoptosis (programmed cell death) in cancer cells by targeting mitochondria and activating caspase cascades.[14] Others can inhibit signaling pathways involved in cell proliferation and survival, such as the ERK and Akt pathways.[12]

Anticancer_Mechanism Ru_complex This compound Complex Cell_membrane Cell Membrane Ru_complex->Cell_membrane Mitochondria Mitochondria Cell_membrane->Mitochondria Nucleus Nucleus Cell_membrane->Nucleus ERK_Akt ERK/Akt Pathway Cell_membrane->ERK_Akt Inhibition Apoptosis Apoptosis Mitochondria->Apoptosis Induction DNA_damage DNA Damage Nucleus->DNA_damage ERK_Akt->Apoptosis Prevents Cell_cycle_arrest Cell Cycle Arrest DNA_damage->Cell_cycle_arrest

Experimental Protocol: Evaluating Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to evaluate the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • This compound complex to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound complex for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).[15]

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with this compound Complex seed_cells->treat_cells add_mtt Add MTT solution and incubate treat_cells->add_mtt solubilize Add solubilization solution add_mtt->solubilize read_absorbance Measure absorbance solubilize->read_absorbance calculate_ic50 Calculate IC₅₀ read_absorbance->calculate_ic50 end End calculate_ic50->end

Conclusion

The coordination chemistry of this compound is a vast and dynamic field with profound implications for both fundamental and applied science. The principles outlined in this guide provide a foundation for understanding the behavior of these remarkable complexes. From the rational design of catalysts for efficient chemical synthesis to the development of novel metallodrugs for the treatment of cancer, the versatility of this compound continues to inspire new avenues of research. As our understanding of the intricate interplay between electronic structure, ligand design, and reactivity deepens, the potential for this compound coordination chemistry to address pressing challenges in technology and medicine will undoubtedly continue to expand.

References

Initial Studies on Ruthenium Biocompatibility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium, a transition metal of the platinum group, has garnered significant attention in the field of medicinal inorganic chemistry, primarily as a promising alternative to platinum-based anticancer drugs. Initial studies have revealed that this compound complexes exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A key aspect of their therapeutic potential lies in their biocompatibility, which is often superior to that of cisplatin, demonstrating lower overall toxicity and the ability to overcome platinum resistance mechanisms. This technical guide provides an in-depth overview of the foundational research on this compound biocompatibility, focusing on cytotoxicity, genotoxicity, inflammatory responses, and the underlying signaling pathways. The information is presented to be a practical resource for researchers and professionals involved in the development of novel metallodrugs.

Core Concepts in this compound Biocompatibility

The biocompatibility of this compound complexes is not an intrinsic property of the metal itself but is highly dependent on the coordination sphere—the ligands attached to the this compound center. These ligands dictate the complex's stability, solubility, reactivity, and ultimately, its interaction with biological systems. Key mechanisms of action that have been identified include:

  • DNA Interaction: Some this compound complexes can interact with DNA, either covalently or non-covalently, leading to DNA damage and the induction of apoptosis in cancer cells.

  • Mitochondrial Targeting: Several this compound compounds have been shown to accumulate in the mitochondria, disrupting mitochondrial function, leading to the generation of reactive oxygen species (ROS), and triggering the intrinsic apoptotic pathway.

  • Enzyme Inhibition: this compound complexes can inhibit various enzymes, including those involved in cell signaling and proliferation.

  • Modulation of Inflammatory Pathways: this compound compounds have demonstrated significant anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Data Presentation: In Vitro Cytotoxicity of this compound Complexes

The following tables summarize the in vitro cytotoxicity (IC50 values in µM) of selected this compound complexes against various cancer and non-cancerous cell lines, as determined by the MTT assay.

Table 1: Cytotoxicity of this compound(II) Arene Complexes

ComplexCell LineCell TypeIncubation Time (h)IC50 (µM)Reference
Complex 4 (R = 2-furan) MIA PaCa-2Human pancreatic carcinoma968 ± 2
HCT116 p53+/+Human colorectal adenocarcinoma96>100
ARPE-19Normal human retinal epithelial96>100
Complex 7 MIA PaCa-2Human pancreatic carcinoma4830 ± 1
Complexes 14-16 Various Cancer Lines--2.6 - 14
MRC5pd30Non-cancerous lung fibroblast-Significantly lower cytotoxicity

Table 2: Cytotoxicity of Other this compound Complexes

ComplexCell LineCell TypeIncubation Time (h)IC50 (µM)Reference
RM175 Various Cancer Lines--Similar to cisplatin
--INVALID-LINK--∙2H2O HeLaHuman cervical cancer-0.78 ± 0.20
SW620Human colorectal adenocarcinoma-0.75 ± 0.15
HepG2Human liver carcinoma-2.51 ± 0.67
MCF-7Human breast adenocarcinoma-0.52 ± 0.38
[Ru(mtz)(dppm)2]Cl (1) A549Human lung carcinoma-0.48
[Ru(mmi)(dppm)2]Cl (2) A549Human lung carcinoma-0.80
Δ-Ru1 BEL-7402Human liver carcinoma-Dose-dependent inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biocompatibility of this compound complexes.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound complex stock solution (e.g., in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound complex in culture medium. Remove the old medium from the wells and add 100 µL of the diluted complex solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the complex) and a blank (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Genotoxicity: Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Materials:

  • This compound complex

  • Low melting point agarose (B213101) (LMPA) and normal melting point agarose (NMPA)

  • Microscope slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green, propidium (B1200493) iodide)

  • Fluorescence microscope with an image analysis system

Procedure:

  • Cell Treatment: Treat cells with various concentrations of the this compound complex for a defined period.

  • Cell Embedding: Mix a suspension of treated cells with LMPA and layer it onto a microscope slide pre-coated with NMPA.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding: Place the slides in the alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Perform electrophoresis in the same buffer at a low voltage (e.g., 25 V) and a specific current (e.g., 300 mA) for 20-30 minutes.

  • Neutralization: Neutralize the slides by washing them with the neutralization buffer.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the "comets" under a fluorescence microscope.

  • Data Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail using image analysis software. The percentage of DNA in the tail is a common metric for the level of DNA damage.

Signaling Pathways and Visualizations

This compound complexes have been shown to modulate several key signaling pathways involved in inflammation and apoptosis.

This compound and the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. Some this compound compounds have been found to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Gene Expression This compound This compound Complex This compound->IKK Inhibits NFkB_n NF-κB NFkB_n->ProInflammatory_Genes Induces

Caption: this compound complex inhibiting the LPS-induced NF-κB signaling pathway.

This compound and the MAPK Signaling Pathway

The MAPK pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. This compound complexes can modulate this pathway, often leading to the activation of JNK and p38, which are associated with stress responses and apoptosis.

MAPK_Pathway This compound This compound Complex ROS ROS Generation This compound->ROS ASK1 ASK1 ROS->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates Apoptosis Apoptosis JNK->Apoptosis p38 p38 MKK3_6->p38 Phosphorylates p38->Apoptosis

Caption: this compound complex inducing apoptosis via the ROS-mediated MAPK pathway.

Experimental Workflow for Western Blot Analysis

Western blotting is a key technique to study the expression and activation of proteins in these signaling pathways.

Western_Blot_Workflow start Cell Treatment with This compound Complex lysis Cell Lysis and Protein Extraction start->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., with BSA or milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-p65, anti-p-JNK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Caption: General workflow for Western blot analysis of signaling proteins.

Conclusion

Initial studies on the biocompatibility of this compound complexes have revealed a promising class of compounds with diverse biological activities and a generally favorable toxicity profile compared to existing platinum-based drugs. Their mechanisms of action are multifaceted, involving interactions with DNA, mitochondria, and key cellular signaling pathways. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound-based compounds. Future research should focus on elucidating the precise molecular targets of these complexes and on designing new ligands to enhance their selectivity and efficacy for specific disease targets.

Methodological & Application

Application Notes and Protocols for Ruthenium-Catalyzed Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric hydrogenation, a cornerstone of modern organic synthesis, enables the stereoselective synthesis of chiral molecules, which is of paramount importance in the pharmaceutical and fine chemical industries. Among the array of catalysts developed for this purpose, ruthenium-based complexes have emerged as exceptionally versatile and efficient for the enantioselective hydrogenation of a wide variety of substrates, including ketones, olefins, and imines. This document provides detailed application notes, experimental protocols, and performance data for key this compound-catalyzed asymmetric hydrogenation reactions.

Core Concepts in this compound-Catalyzed Asymmetric Hydrogenation

The efficacy of chiral this compound catalysts lies in their ability to create a well-defined, chiral environment around the metal center. This is typically achieved through the use of chiral ligands that coordinate to the this compound atom. The most successful and widely used ligands are C₂-symmetric diphosphines, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and chiral diamines, like DPEN (1,2-diphenylethylenediamine).

The mechanism of these reactions often involves the formation of a this compound hydride species, which is the active catalyst. In what is known as an "outer sphere" mechanism, the substrate is not required to directly coordinate to the metal center. Instead, the catalyst acts as a bifunctional scaffold, facilitating the transfer of a hydride from the metal and a proton from the ligand to the substrate.

Applications and Data Presentation

This compound catalysts have been successfully applied to the asymmetric hydrogenation of a broad range of substrates. The following tables summarize the performance of various this compound catalyst systems in the asymmetric hydrogenation of ketones, β-ketoesters, and imines, highlighting the high yields and enantioselectivities achieved.

Asymmetric Hydrogenation of Ketones
SubstrateCatalyst SystemS/C RatioH₂ Pressure (atm)Temp (°C)SolventYield (%)ee (%)Reference
Acetophenonetrans-[RuCl₂((S,S)-1)((R,R)-DPEN)]1000:1430i-PrOH>9990[1]
Acetophenonetrans-RuCl₂[(R)-BINAP][(R,R)-DPEN]1000:1430i-PrOH>9986[1]
2-Acetylthiophenetrans-[RuCl₂((S,S)-1)((R,R)-DPEN)]1000:1430i-PrOH>99>90[1]
4-ChromanoneRuCl--INVALID-LINK--1000-3000:110RTMeOH>9997[2]
1-Tetralone[RuCl₂(BINAP){(R)-IPHAN}]1000-55000:1--->99up to 99[3]
Asymmetric Hydrogenation of β-Ketoesters
SubstrateCatalyst SystemS/C RatioH₂ Pressure (atm)Temp (°C)SolventYield (%)ee (%)Reference
Methyl acetoacetateRu/POP-BINAP----10097[4]
Various β-ketoesters[RuI₂(p-cymene)]₂ / Solphos-----95-99[5]
Various β-ketoestersRu-C3*-TunePhos----10095-99[5]
Asymmetric Transfer Hydrogenation of Imines
SubstrateCatalyst SystemHydrogen SourceSolventYield (%)ee (%)Reference
Cyclic IminesWater-soluble Ru(II)-(R,R)-2 complexHCOOH/NEt₃Waterhighhigh[6]
Various IminesRuCl(p-cymene)[(S,S)-Ts-DPEN]i-PrOH or HCOOH/NEt₃varioushighhigh

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generally accepted mechanism for this compound-catalyzed asymmetric hydrogenation of ketones and a typical experimental workflow.

Asymmetric_Hydrogenation_Mechanism cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Precatalyst [RuCl₂(diphosphine)(diamine)] ActiveCatalyst [RuH₂(diphosphine)(diamine)] Precatalyst->ActiveCatalyst + H₂, Base ActiveCatalyst_cycle [RuH₂(diphosphine)(diamine)] ActiveCatalyst->ActiveCatalyst_cycle Enters Catalytic Cycle Base Base (e.g., t-BuOK) H2 H₂ TransitionState Six-membered Pericyclic Transition State ActiveCatalyst_cycle->TransitionState ProductComplex [Ru(product complex)] TransitionState->ProductComplex Hydride and Proton Transfer ProductComplex->ActiveCatalyst_cycle - Chiral Alcohol Alcohol Chiral Alcohol (R₂CHOH) ProductComplex->Alcohol Ketone Ketone (R₂C=O) Ketone->TransitionState Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis A Charge Schlenk flask with Ru precursor and chiral ligand B Add solvent and degas A->B C Add substrate B->C D Pressurize with H₂ C->D E Stir at specified temperature and time D->E F Depressurize and quench reaction E->F G Extract product F->G H Purify by chromatography G->H I Determine yield and ee (e.g., by chiral HPLC or GC) H->I

References

Application Notes and Protocols: Ruthenium Complexes in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium-based compounds have emerged as a promising alternative to platinum-based anticancer drugs, offering unique mechanisms of action, reduced toxicity, and the potential to overcome drug resistance.[1][2][3][4][5][6] Unlike traditional platinum drugs that primarily target DNA, many this compound complexes exhibit multimodal activity, including the induction of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inhibition of key signaling pathways.[1][4][7] Several this compound complexes, such as NAMI-A, KP1019 (and its more soluble sodium salt, NKP-1339/BOLD-100), and TLD-1433, have advanced to clinical trials, highlighting their therapeutic potential.[1][3][4][5][6][8][9][10][11][12] This document provides detailed application notes and protocols for studying the anticancer effects of various classes of this compound complexes.

Key Classes of Anticancer this compound Complexes

This compound complexes investigated for cancer therapy can be broadly categorized based on their structural features and proposed mechanisms of action.

  • Ru(III) Complexes (e.g., NAMI-A, KP1019/NKP-1339): These are often considered prodrugs that are activated by reduction to the more reactive Ru(II) state within the hypoxic tumor microenvironment.[8][13][14]

    • NAMI-A is particularly noted for its anti-metastatic properties rather than direct cytotoxicity against primary tumors.[6][12][15]

    • KP1019 and its derivatives exhibit significant cytotoxicity against primary tumors, including those resistant to cisplatin.[8][14][16]

  • Ru(II) Arene Complexes (e.g., RAPTA-T): These "piano-stool" complexes show promise as anti-metastatic agents and can be tailored for specific biological targets by modifying the arene and other ligands.[1][10][17][18][19]

  • Ru(II) Polypyridyl Complexes: This class of compounds is extensively explored for photodynamic therapy (PDT) due to their ability to act as photosensitizers, generating cytotoxic ROS upon light activation.[1][9][20][21][22] They can also induce apoptosis through mitochondrial pathways.[1]

Mechanisms of Action

This compound complexes exert their anticancer effects through diverse and often interconnected mechanisms:

  • DNA Interaction: While some this compound complexes can bind to DNA, their interaction differs from that of cisplatin, potentially contributing to their activity against platinum-resistant cancers.[2][6][7]

  • Induction of Oxidative Stress: Many this compound complexes generate reactive oxygen species (ROS), leading to oxidative damage to cellular components and triggering apoptosis.[4][18][21]

  • Mitochondrial Dysfunction: Several complexes accumulate in the mitochondria, disrupting the mitochondrial membrane potential and initiating the intrinsic apoptotic pathway.[1][2][7]

  • ER Stress and Unfolded Protein Response (UPR): Some this compound compounds, like NKP-1339, can induce ER stress, leading to apoptosis or cell cycle arrest.[1]

  • Enzyme Inhibition: Specific this compound complexes have been shown to inhibit enzymes crucial for cancer cell survival and proliferation, such as topoisomerase IIα and cyclin-dependent kinase 2 (CDK2).[1]

  • Anti-angiogenesis and Anti-metastasis: Complexes like NAMI-A can inhibit tumor cell invasion and migration.[15]

Data Presentation: In Vitro Cytotoxicity of this compound Complexes

The following tables summarize the cytotoxic activity (IC50 values) of representative this compound complexes against various cancer cell lines.

Table 1: Cytotoxicity of Ru(III) and Ru(II) Arene Complexes

ComplexCancer Cell LineIC50 (µM)Reference
KP1019 SW480 (colon carcinoma)~100[16]
A2780 (ovarian carcinoma)50 - 180[12]
NKP-1339 Various cancer cell linesMean: 115.1[12]
RAPTA-T derivative A17 (triple negative breast cancer)Low µM range[5]
Flavonol-ligated Ru(cymene) complexes Various human cancer cell linesLow µM range[1]
Multinuclear arene this compound complexes (3 & 4) A2780 (human ovarian carcinoma)Moderately active[23]

Table 2: Phototoxicity of this compound-based Photosensitizers

ComplexCancer Cell LineIC50 (µM) - DarkIC50 (µM) - LightLight ConditionsReference
Ru(II) terpyridyl complex (36) A549 (human lung carcinoma)27.64.0Illumination[1]
This compound Porphyrin Complexes (1-5) Me300 (human melanoma)>50Phototoxic at 5 J/cm²652 nm laser[24]
Ru4-7 (π-extended COUBPY ligands) CT-26 (colorectal cancer)-Nanomolar range660 and 780 nm light[22]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a this compound complex.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, A2780)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound complex stock solution (dissolved in a suitable solvent like DMSO or water)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound complex in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (0.5 mg/mL final concentration) to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium (B1200493) Iodide Staining

This protocol is used to differentiate between apoptotic, necrotic, and live cells following treatment with a this compound complex.

Materials:

  • Cancer cell line

  • This compound complex

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound complex at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol determines the effect of a this compound complex on cell cycle progression.

Materials:

  • Cancer cell line

  • This compound complex

  • 6-well plates

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound complex as described in Protocol 2.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

Visualizations

Signaling Pathways and Experimental Workflows

Ruthenium_Complex_Mechanism cluster_extracellular Extracellular cluster_cellular Cancer Cell cluster_downstream Downstream Effects Ru_Complex This compound Complex Cell_Membrane Cell Membrane Ru_Complex->Cell_Membrane Uptake Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Mitochondrion Mitochondrion Cytoplasm->Mitochondrion ER Endoplasmic Reticulum Cytoplasm->ER Nucleus Nucleus Cytoplasm->Nucleus ROS ROS Generation Cytoplasm->ROS Mito_Dysfunction Mitochondrial Dysfunction Mitochondrion->Mito_Dysfunction ER_Stress ER Stress ER->ER_Stress DNA_Damage DNA Damage Nucleus->DNA_Damage Apoptosis Apoptosis ROS->Apoptosis ER_Stress->Apoptosis Mito_Dysfunction->Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest

Caption: General mechanism of action for this compound complexes in cancer cells.

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Serial Dilutions of this compound Complex incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 mtt_assay Perform MTT Assay incubate2->mtt_assay read_absorbance Measure Absorbance at 570 nm mtt_assay->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end PDT_Mechanism Ru_PS This compound Photosensitizer (Ru-PS) Excited_Ru_PS Excited State (Ru-PS*) Ru_PS->Excited_Ru_PS Absorption Light Light Activation (Specific Wavelength) Light->Excited_Ru_PS Excited_Ru_PS->Ru_PS Relaxation ROS Reactive Oxygen Species (e.g., ¹O₂) Excited_Ru_PS->ROS Energy Transfer Oxygen Molecular Oxygen (³O₂) Oxygen->ROS Cell_Death Cell Death (Apoptosis/Necrosis) ROS->Cell_Death

References

Application Notes and Protocols for Ruthenium-Based Photosensitizers in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium(II) polypyridyl complexes have emerged as a promising class of photosensitizers (PSs) for Photodynamic Therapy (PDT).[1][2] Their unique photophysical and photochemical properties, including strong absorption in the visible and near-infrared regions, long-lived excited states, and efficient generation of reactive oxygen species (ROS), make them attractive alternatives to traditional porphyrin-based photosensitizers.[3][4] Notably, the modular nature of these complexes allows for fine-tuning of their properties by modifying the ligand structures, enabling the development of targeted and highly effective PDT agents.[5] One such agent, TLD-1433, has advanced to Phase II clinical trials for the treatment of non-muscle invasive bladder cancer, highlighting the clinical potential of this class of compounds.[6][7]

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound-based photosensitizers for PDT applications.

Key this compound-Based Photosensitizers and Their Properties

The efficacy of a this compound-based photosensitizer is determined by several key photophysical and biological parameters. A summary of these properties for some notable this compound complexes is presented below.

PhotosensitizerMolar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)λmax (nm)Singlet Oxygen Quantum Yield (ΦΔ)IC50 (µM) upon IrradiationCell LineReference
TLD-1433 Not explicitly stated, but absorbs in the green light region~530~0.99 (in acetonitrile)1CT26.WT[8]
Rup-03 Not specifiedNot specifiedNot specified29.5 ± 2.3HepG2[9]
Rup-04 Not specifiedNot specifiedNot specified40.0 ± 3.8SGC-7901[9]
[Ru(bpy)2(BHIP)]2+ Not specifiedNot specifiedNot specified7.19% apoptosisNot specified[10]
[Ru(phen)2(BHIP)]2+ Not specifiedNot specifiedNot specified75.58% apoptosisNot specified[10]
Ru-BP Good molar extinction coefficient in the red region~632"Highly efficient"Efficiently decreased survivalK562[11]
Ru6 Enhanced molar absorptivity in the NIR region780Efficiently generates Type I and Type II ROSPotent nanomolar phototoxicityCT-26[12]

Mechanism of Action: Signaling Pathways in this compound-Based PDT

Upon light activation, this compound-based photosensitizers generate ROS, which can induce cancer cell death through various signaling pathways, primarily apoptosis and necrosis. Key pathways implicated in the cellular response to this compound-based PDT include the mitochondrial (intrinsic) apoptosis pathway and the endoplasmic reticulum (ER) stress pathway.

Mitochondrial Apoptosis Pathway

This compound-based photosensitizers can localize in the mitochondria.[3] Upon photoactivation, the generated ROS can lead to mitochondrial membrane permeabilization, triggering the release of cytochrome c into the cytoplasm. This initiates a caspase cascade, leading to apoptosis.

Mitochondrial_Apoptosis_Pathway Mitochondrial Apoptosis Pathway in this compound-Based PDT Ru_PS This compound Photosensitizer (Mitochondrial Localization) ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) Ru_PS->ROS Light Light Activation Mito_Damage Mitochondrial Damage (Membrane Permeabilization) ROS->Mito_Damage Cyto_c Cytochrome c Release Mito_Damage->Cyto_c Apoptosome Apoptosome Formation Cyto_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3_active Caspase-3 (active) Apoptosome->Casp3_active activates Casp3 Pro-Caspase-3 Apoptosis Apoptosis Casp3_active->Apoptosis

Caption: Mitochondrial-mediated apoptosis induced by this compound-based PDT.

Endoplasmic Reticulum (ER) Stress Pathway

The accumulation of unfolded or misfolded proteins in the ER due to ROS-induced damage triggers the Unfolded Protein Response (UPR).[2] Prolonged or intense ER stress can lead to apoptosis. This compound-based PDT has been shown to activate all three arms of the UPR: PERK, ATF6, and IRE1α.[2]

ER_Stress_Pathway ER Stress Pathway in this compound-Based PDT cluster_PDT PDT Insult cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Signaling Ru_PS This compound Photosensitizer ROS ROS Ru_PS->ROS Light Light ER_Stress ER Stress (Unfolded Protein Accumulation) ROS->ER_Stress PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 IRE1a IRE1α ER_Stress->IRE1a eIF2a eIF2α Phosphorylation PERK->eIF2a ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved XBP1 XBP1 Splicing IRE1a->XBP1 ATF4 ATF4 Activation eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP ATF6_cleaved->CHOP XBP1->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: The Unfolded Protein Response (UPR) activated by ER stress in Ru-PDT.

Experimental Protocols

Synthesis of a Representative this compound Photosensitizer: TLD-1433 Analogue

This protocol describes the synthesis of a TLD-1433 analogue, which involves the preparation of the imidazo[4,5-f][1][13]phenanthroline ligand followed by complexation with a this compound precursor.

Workflow for Synthesis:

Synthesis_Workflow Synthesis Workflow for a TLD-1433 Analogue Start 1,10-Phenanthroline-5,6-dione (B1662461) Step1 Condensation with 2,2':5',2''-terthiophene-5-carbaldehyde Start->Step1 Ligand 2-(2,2':5',2''-terthiophene)- imidazo[4,5-f][1,10]phenanthroline (ttip) Step1->Ligand Step2 Complexation with [Ru(dmb)₂Cl₂] Ligand->Step2 Final_Product [Ru(dmb)₂(ttip)]Cl₂ (TLD-1433 Analogue) Step2->Final_Product

Caption: General synthesis workflow for a TLD-1433 analogue.

Materials:

  • 1,10-phenanthroline-5,6-dione

  • 2,2':5',2''-terthiophene-5-carbaldehyde

  • Ammonium (B1175870) acetate

  • Glacial acetic acid

  • cis-bis(4,4'-dimethyl-2,2'-bipyridine)dichlorothis compound(II) ([Ru(dmb)₂Cl₂])

  • Ethylene (B1197577) glycol

  • Argon gas

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Ligand Synthesis (ttip):

    • In a round-bottom flask, dissolve 1,10-phenanthroline-5,6-dione and 2,2':5',2''-terthiophene-5-carbaldehyde in glacial acetic acid.[14]

    • Add a large excess of ammonium acetate.

    • Reflux the mixture for 4-6 hours under an inert atmosphere (argon).[15]

    • Cool the reaction mixture to room temperature and neutralize with a base (e.g., ammonium hydroxide).

    • Collect the precipitate by filtration, wash with water and a small amount of cold ethanol, and dry under vacuum.[14]

    • Purify the crude ligand by column chromatography (silica gel) using an appropriate solvent system (e.g., dichloromethane/methanol gradient).

  • Complexation:

    • In a microwave vial or a round-bottom flask, combine the synthesized ttip ligand and [Ru(dmb)₂Cl₂] in ethylene glycol.[15]

    • De-gas the mixture with argon.

    • Heat the reaction mixture to 180°C for 30-60 minutes (microwave) or reflux for several hours (conventional heating) under an argon atmosphere.[16]

    • Monitor the reaction progress by thin-layer chromatography.

    • After completion, cool the mixture and precipitate the crude product by adding a saturated aqueous solution of KPF₆ or by pouring into diethyl ether.

    • Collect the precipitate by filtration and wash with water and diethyl ether.

    • Purify the complex by column chromatography (alumina) with an appropriate eluent (e.g., acetonitrile/water/KNO₃ gradient).

    • Convert the purified complex to the chloride salt by ion exchange chromatography if necessary.

In Vitro Evaluation

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the photocytotoxicity of the this compound photosensitizer.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, CT26)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound photosensitizer stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Light source with appropriate wavelength and power for photosensitizer activation

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Photosensitizer Incubation: Remove the medium and add fresh medium containing various concentrations of the this compound photosensitizer. Include control wells with medium only (no cells) and cells with medium but no photosensitizer. Incubate for a predetermined time (e.g., 4-24 hours) in the dark.

  • Washing: Remove the photosensitizer-containing medium and wash the cells twice with PBS. Add fresh, phenol (B47542) red-free medium.

  • Irradiation: Irradiate the designated wells with light of the appropriate wavelength and fluence (J/cm²). Keep a set of non-irradiated plates as dark toxicity controls.

  • Post-Irradiation Incubation: Return the plates to the incubator and incubate for another 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of photosensitizer that causes 50% cell death upon irradiation).

2. Cellular Uptake Analysis (Flow Cytometry)

This protocol quantifies the intracellular accumulation of the luminescent this compound photosensitizer.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • This compound photosensitizer stock solution

  • Flow cytometer with appropriate laser for excitation (e.g., 488 nm) and emission filters.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Photosensitizer Incubation: Treat the cells with the desired concentration of the this compound photosensitizer and incubate for various time points (e.g., 1, 4, 8, 24 hours) in the dark.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Detach the cells using Trypsin-EDTA, then neutralize with complete medium.

  • Sample Preparation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 500 µL of ice-cold PBS.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting the photosensitizer with the appropriate laser and collecting the emission signal in the corresponding channel (e.g., PE or PerCP channel for red-emitting this compound complexes).

  • Data Analysis: Quantify the mean fluorescence intensity of the cell population, which is proportional to the amount of internalized photosensitizer.

In Vivo Evaluation

1. In Vivo PDT Efficacy Study in a Murine Tumor Model

This protocol outlines a general procedure for assessing the antitumor efficacy of a this compound photosensitizer in a subcutaneous tumor model.

Materials:

  • Immunocompetent or immunodeficient mice (e.g., BALB/c or nude mice)

  • Tumor cells (e.g., CT26, 4T1)

  • Sterile PBS

  • This compound photosensitizer formulated for in vivo administration

  • Anesthesia (e.g., isoflurane)

  • Light source (e.g., laser or LED) with a fiber optic for light delivery

  • Calipers for tumor measurement

Procedure:

  • Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ cells in 100 µL PBS) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Animal Grouping: Randomly divide the mice into treatment groups (e.g., saline + no light, saline + light, photosensitizer + no light, photosensitizer + light).

  • Photosensitizer Administration: Administer the this compound photosensitizer to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection) at a predetermined dose.[17]

  • Drug-Light Interval (DLI): Allow a specific time for the photosensitizer to accumulate in the tumor tissue (e.g., 4 hours for TLD1433).[8]

  • Irradiation: Anesthetize the mice and deliver a specific light dose (fluence, J/cm²) to the tumor area using the light source.[17]

  • Tumor Monitoring: Measure the tumor volume with calipers every 2-3 days. Monitor the body weight and general health of the mice.

  • Endpoint: Euthanize the mice when the tumor reaches a predetermined size or if signs of distress are observed.

  • Data Analysis: Plot the tumor growth curves for each group and perform statistical analysis to determine the treatment efficacy. Survival curves (Kaplan-Meier) can also be generated.

Workflow for In Vivo PDT Efficacy Study:

InVivo_PDT_Workflow Workflow for In Vivo PDT Efficacy Study Start Tumor Cell Inoculation Tumor_Growth Tumor Growth to Palpable Size Start->Tumor_Growth Grouping Randomization into Treatment Groups Tumor_Growth->Grouping PS_Admin Photosensitizer Administration Grouping->PS_Admin DLI Drug-Light Interval PS_Admin->DLI Irradiation Tumor Irradiation DLI->Irradiation Monitoring Tumor Volume and Animal Health Monitoring Irradiation->Monitoring Endpoint Endpoint Determination (e.g., Tumor Size Limit) Monitoring->Endpoint Data_Analysis Data Analysis (Tumor Growth Curves, Survival) Endpoint->Data_Analysis

Caption: A typical workflow for an in vivo photodynamic therapy efficacy study.

Conclusion

This compound-based photosensitizers represent a versatile and potent platform for the development of next-generation photodynamic therapy agents. The protocols and data presented here provide a comprehensive guide for researchers to synthesize, evaluate, and understand the mechanisms of action of these promising compounds. Further research focusing on optimizing ligand design to enhance tumor targeting and red-light absorption will continue to advance this exciting field.

References

Application Notes and Protocols for Ruthenium Red in Cell Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium red (ammoniated this compound oxychloride) is a polycationic inorganic dye widely utilized in biological staining for both light and electron microscopy.[1][2] Its strong affinity for negatively charged molecules makes it an excellent agent for visualizing acidic polysaccharides, such as pectins in plant cell walls, glycosaminoglycans (GAGs) in the extracellular matrix, and the bacterial glycocalyx.[3][4] this compound red's utility extends to the staining of other cellular components, including calcium-binding proteins, phospholipids, and amyloid-β aggregates.[5][6][7]

Beyond its role as a histological stain, this compound red is a potent and specific inhibitor of several calcium transport proteins, including the mitochondrial calcium uniporter and ryanodine (B192298) receptors. This property makes it a valuable pharmacological tool for investigating the role of calcium signaling in various cellular processes.

These application notes provide detailed protocols for the use of this compound red in cell staining, quantitative data for experimental design, and visualizations of the experimental workflow and its mechanism of action in calcium signaling.

Data Presentation

The following table summarizes the quantitative parameters for various applications of this compound red staining to facilitate experimental design and comparison.

ApplicationMicroscopy TypeTargetThis compound Red ConcentrationIncubation TimeReference
Amyloid-β PlaquesLight MicroscopyAmyloid-β Aggregates0.05% (w/v)10 minutes[7]
Amyloid-β FibrilsTransmission Electron MicroscopySynthetic Aβ Fibrils0.025% (w/v)1 minute[7]
Plant Pectin & Secondary CompoundsLight MicroscopyPectic Substances, Mucilage0.05% (w/v)1 minute[8][9]
Mast Cell Degranulation (in vivo)Intravital MicroscopyMast Cell Granules0.001% (w/v)Dose-dependent[10]
Glycocalyx & Associated ProteinsTransmission Electron MicroscopyGlycosaminoglycans (GAGs)0.05% - 0.075% (w/v) in fixative1-3 hours[4][11]
Cell Membrane StainingFluorescence MicroscopyCell Surface10-50 µM15-30 minutes[12]
Bacterial GlycocalyxTransmission Electron MicroscopyAcidic Polysaccharides0.1% (w/v) in fixative1 hour[13]
Cartilage & Connective TissueLight & Electron MicroscopyProteoglycansNot specifiedNot specified[14]
Mitochondrial Calcium ImagingFluorescence MicroscopyMitochondrial Ca2+10-20 µMNot specified[15]

Experimental Protocols

Protocol 1: this compound Red Staining for Light Microscopy of Amyloid-β Plaques

This protocol is adapted from studies on staining amyloid-β aggregates in brain tissue sections.[7]

Materials:

  • This compound red powder

  • Phosphate-buffered saline (PBS), 100 mM, pH 7.4

  • Distilled water

  • Microscope slides with rehydrated tissue sections

  • Vectashield mounting medium

Procedure:

  • Solution Preparation: Prepare a 0.05% (w/v) this compound red staining solution by dissolving 0.025 g of this compound red in 50 mL of 100 mM PBS (pH 7.4). Brief sonication can aid in dissolution.[7] It is recommended to prepare this solution fresh.[16]

  • Staining: Immerse the rehydrated slides in the 0.05% this compound red solution for 10 minutes.[7]

  • Washing: Wash the slides in 100 mM PBS for 5 minutes to remove excess stain.[7]

  • Mounting: Coverslip the slides using Vectashield mounting medium.

  • Imaging: Image the slides using a light microscope. Amyloid plaques will appear red.[7]

Protocol 2: this compound Red Staining for Electron Microscopy of the Bacterial Glycocalyx

This protocol is designed for the visualization of the bacterial glycocalyx using transmission electron microscopy (TEM).[3][13]

Materials:

  • This compound red powder

  • Glutaraldehyde (B144438)

  • Sodium cacodylate buffer, 100 mM

  • Osmium tetroxide (OsO₄)

  • Lysine (B10760008) (optional, for stabilization of glycocalyx)[3]

  • Dehydration agents (e.g., graded series of ethanol)

  • Embedding resin (e.g., Epon)

Procedure:

  • Primary Fixation: Fix bacterial samples in a solution of 2% glutaraldehyde in 100 mM sodium cacodylate buffer containing 0.1% this compound red for 1 hour at 37°C.[13] For enhanced preservation of the glycocalyx, lysine can be added to the fixative.[3]

  • Washing: Wash the samples in 100 mM sodium cacodylate buffer.

  • Post-fixation: Post-fix the samples in 1% osmium tetroxide containing 0.05% this compound red in 100 mM sodium cacodylate buffer for 1-3 hours at room temperature in the dark.[4]

  • Dehydration: Dehydrate the samples through a graded series of ethanol.

  • Embedding: Infiltrate and embed the samples in an appropriate resin such as Epon.

  • Sectioning and Imaging: Cut ultrathin sections and image using a transmission electron microscope. The glycocalyx will appear as an electron-dense layer.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_em_processing EM Processing (Optional) cluster_imaging Visualization sample_collection Cell/Tissue Collection fixation Primary Fixation (e.g., Glutaraldehyde) sample_collection->fixation staining Incubation with This compound Red fixation->staining rr_solution Prepare Fresh This compound Red Solution rr_solution->staining washing Washing (e.g., PBS or Buffer) staining->washing post_fixation Post-fixation (Osmium Tetroxide) washing->post_fixation For TEM mounting Mounting (for LM) washing->mounting dehydration Dehydration (Ethanol Series) post_fixation->dehydration embedding Embedding (Resin) dehydration->embedding imaging Microscopy (LM or TEM) embedding->imaging mounting->imaging

Caption: General experimental workflow for this compound red staining.

mechanism_of_action cluster_membrane Cellular Calcium Transport cluster_inhibition Inhibition by this compound Red ca_channel Calcium Channels (e.g., Ryanodine Receptors, Mitochondrial Uniporter) ca_influx Ca2+ Influx/Release ca_channel->ca_influx cellular_response Downstream Cellular Responses ca_influx->cellular_response blocked_response Blocked Cellular Responses ruthenium_red This compound Red inhibition Inhibition ruthenium_red->inhibition inhibition->ca_channel inhibition->blocked_response Leads to

Caption: this compound red's inhibitory effect on calcium signaling pathways.

References

Synthesis Methods for Ruthenium Nanoparticles in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of ruthenium nanoparticles (RuNPs) for catalytic applications. It is intended for researchers, scientists, and professionals in the field of drug development and catalysis. The following sections outline various synthesis methodologies, present quantitative data for comparative analysis, and include detailed experimental protocols and workflow diagrams.

Introduction to this compound Nanoparticles in Catalysis

This compound nanoparticles are highly effective catalysts for a wide range of chemical transformations due to their unique electronic and geometric properties.[1][2] Their high surface-area-to-volume ratio and the presence of active surface sites make them particularly efficient in heterogeneous catalysis.[3] RuNPs have demonstrated significant catalytic activity in reactions such as hydrogenation, oxidation, and carbon-carbon (C-C) coupling, which are fundamental in organic synthesis and drug development.[4][5][6] The catalytic performance of RuNPs is highly dependent on their size, shape, crystal structure, and the nature of the support material, all of which can be controlled through the synthesis method.[2]

Synthesis Methodologies

Several methods have been developed for the synthesis of this compound nanoparticles. The choice of method influences the physicochemical properties of the nanoparticles and, consequently, their catalytic behavior. This section details four common synthesis techniques: the polyol method, chemical co-precipitation, hydrothermal synthesis, and the reverse microemulsion method.

Polyol Method

The polyol process is a widely used method for synthesizing metal nanoparticles.[2] In this approach, a polyol (e.g., ethylene (B1197577) glycol, diethylene glycol) serves as both the solvent and the reducing agent for the this compound precursor, typically a this compound salt like RuCl₃.[2][7] The synthesis is often carried out at elevated temperatures, and a stabilizing agent, such as polyvinylpyrrolidone (B124986) (PVP), is used to control the particle size and prevent agglomeration.[8]

  • Preparation of the Reaction Mixture: In a three-necked flask equipped with a condenser and a magnetic stirrer, dissolve a specific amount of this compound(III) chloride hydrate (B1144303) (RuCl₃·xH₂O) and polyvinylpyrrolidone (PVP) in ethylene glycol.[8]

  • Heating and Reduction: Heat the mixture to a specific temperature (e.g., 160-190 °C) under constant stirring. The color of the solution will gradually change, indicating the formation of RuNPs.[2] The reaction time can vary from minutes to hours depending on the desired particle size.

  • Isolation and Purification: After cooling the reaction mixture to room temperature, precipitate the RuNPs by adding a non-solvent like acetone.

  • Washing: Centrifuge the mixture to collect the nanoparticles. Wash the collected nanoparticles multiple times with ethanol (B145695) and deionized water to remove any unreacted precursors, PVP, and solvent residues.

  • Drying: Dry the purified RuNPs in a vacuum oven at a moderate temperature (e.g., 60 °C) overnight.

Polyol_Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Final Product RuCl3 RuCl₃ Solution Mixer Mixing RuCl3->Mixer PVP PVP Solution PVP->Mixer EG Ethylene Glycol EG->Mixer Heating Heating (e.g., 160-190°C) Mixer->Heating Precipitation Precipitation (Acetone) Heating->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing Washing (Ethanol/Water) Centrifugation->Washing Drying Drying (Vacuum Oven) Washing->Drying RuNPs Ru Nanoparticles Drying->RuNPs Chemical_Precipitation_Workflow cluster_0 Preparation cluster_1 Precipitation cluster_2 Purification cluster_3 Formation RuCl3_sol RuCl₃ Solution Mix Mixing RuCl3_sol->Mix Surfactant Surfactant (e.g., SDS) Surfactant->Mix pH_adjust pH Adjustment (NH₄OH) Mix->pH_adjust Centrifuge_wash Centrifugation & Washing pH_adjust->Centrifuge_wash Drying_step Drying Centrifuge_wash->Drying_step Calcination Calcination (H₂ atmosphere, 500°C) Drying_step->Calcination RuNPs_final Ru Nanoparticles Calcination->RuNPs_final Hydrothermal_Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Product RuCl3_aq Aqueous RuCl₃ Autoclave_fill Fill Autoclave RuCl3_aq->Autoclave_fill Reducing_agent Reducing Agent (e.g., Sodium Citrate) Reducing_agent->Autoclave_fill Hydrothermal_rxn Hydrothermal Reaction (e.g., 180°C, 12-24h) Autoclave_fill->Hydrothermal_rxn Cooling Cooling Hydrothermal_rxn->Cooling Collection Collection (Centrifugation) Cooling->Collection Washing_drying Washing & Drying Collection->Washing_drying RuNPs_product Ru Nanoparticles Washing_drying->RuNPs_product Reverse_Microemulsion_Workflow cluster_0 Microemulsion Preparation cluster_1 Reaction cluster_2 Recovery & Purification ME1 Microemulsion 1 (RuCl₃ in water/oil) Mixing_reaction Mixing & Reaction ME1->Mixing_reaction ME2 Microemulsion 2 (NaBH₄ in water/oil) ME2->Mixing_reaction Destabilization Destabilization (Acetone/Ethanol) Mixing_reaction->Destabilization Centrifugation_washing Centrifugation & Washing Destabilization->Centrifugation_washing Drying_final Drying Centrifugation_washing->Drying_final RuNPs_out Ru Nanoparticles Drying_final->RuNPs_out Hydrogenation_Cycle cluster_reaction Surface Reaction RuNP RuNP Surface H2 H₂ Substrate Unsaturated Substrate (A=B) Step1 H* addition to A RuNP->Step1 H* Step2 H* addition to B RuNP->Step2 H* H2->RuNP Adsorption & Dissociation Substrate->RuNP Adsorption Product Saturated Product (HA-BH) Product->RuNP Regeneration Step1->Step2 Intermediate (HA-B*) Step2->Product Desorption

References

Application Notes and Protocols for Ruthenium-Catalyzed Cross-Coupling in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of ruthenium-catalyzed cross-coupling reactions, a versatile and powerful tool in modern organic synthesis. This compound catalysts offer unique reactivity and selectivity, often complementary to more traditional palladium-based systems. Their application is particularly valuable in the construction of complex molecular architectures relevant to drug discovery and development. These notes include detailed experimental protocols, quantitative data for catalyst performance, and visualizations of key reaction mechanisms and workflows.

This compound-Catalyzed Olefin Metathesis

Olefin metathesis is a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon double bonds. This compound catalysts, particularly Grubbs-type catalysts, are renowned for their functional group tolerance and broad applicability.[1][2]

Application Notes:

This compound-catalyzed olefin metathesis is instrumental in the synthesis of macrocycles, polymers, and complex natural products.[1] In drug development, it is employed for the synthesis of macrocyclic peptide inhibitors of targets like the hepatitis C virus (HCV) NS3 protease.[1] The development of Z-selective and stereoretentive this compound catalysts has further expanded the utility of this reaction, allowing for precise control over alkene geometry, which is crucial for the biological activity of many pharmaceutical compounds.[1][3]

Quantitative Data:

Table 1: Performance Comparison of this compound Catalysts in Olefin Metathesis

Catalyst GenerationReaction TypeSubstrateCatalyst Loading (mol%)Time (h)Conversion (%)SelectivityTurnover Number (TON)Reference
New Ru CatalystHomodimerization1-Octene0.11>95>98% Z>950[3]
Grubbs 2nd Gen.Homodimerization1-Octene0.53~90~10% Z~180[3]
Grubbs 1st Gen.Homodimerization1-Octene1.06~85Not Selective~85[3]
New Ru CatalystRing-Closing MetathesisDiethyl Diallylmalonate0.50.5>98 (Yield)N/A>196[3]
Grubbs 2nd Gen.Ring-Closing MetathesisDiethyl Diallylmalonate1.02~95 (Yield)N/A~95[3]
Grubbs 1st Gen.Ring-Closing MetathesisDiethyl Diallylmalonate2.04~90 (Yield)N/A~45[3]
Experimental Protocol: General Procedure for Olefin Metathesis[3]

Materials:

  • This compound Catalyst (e.g., Grubbs Catalyst, 1st, 2nd, or 3rd Generation)

  • Substrate (e.g., diethyl diallylmalonate)

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)

  • Schlenk flask or glovebox

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen)

  • Ethyl vinyl ether (for quenching)

Procedure:

  • In a glovebox or under an inert atmosphere, add the desired amount of the this compound catalyst to a Schlenk flask equipped with a magnetic stir bar.

  • Add the anhydrous, degassed solvent to dissolve the catalyst.

  • Add the substrate to the reaction mixture via syringe.

  • Stir the reaction at the desired temperature (typically room temperature to 40°C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography on silica (B1680970) gel.

Visualization:

Experimental Workflow for this compound-Catalyzed Olefin Metathesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_catalyst Dissolve Ru Catalyst in Anhydrous Solvent add_substrate Add Substrate to Catalyst Solution prep_catalyst->add_substrate prep_substrate Prepare Substrate Solution prep_substrate->add_substrate stir_reaction Stir at Desired Temperature add_substrate->stir_reaction monitor_reaction Monitor Progress (TLC/GC) stir_reaction->monitor_reaction quench_reaction Quench with Ethyl Vinyl Ether monitor_reaction->quench_reaction concentrate Concentrate Under Reduced Pressure quench_reaction->concentrate purify Purify by Column Chromatography concentrate->purify product Final Product purify->product

Caption: Experimental workflow for this compound-catalyzed olefin metathesis.

This compound-Catalyzed C-H Activation/Functionalization

Direct C-H bond functionalization is a highly atom-economical and efficient strategy for the synthesis of complex molecules. This compound catalysts have emerged as powerful tools for a variety of C-H activation reactions, including arylation, alkenylation, and alkylation.[4][5]

Application Notes:

This compound-catalyzed C-H activation allows for the direct formation of C-C and C-heteroatom bonds, bypassing the need for pre-functionalized starting materials.[4] This methodology is particularly useful in late-stage functionalization of complex drug candidates, enabling rapid access to analogues for structure-activity relationship (SAR) studies. The use of directing groups allows for high levels of regioselectivity in these transformations.[6]

Quantitative Data:

Table 2: this compound-Catalyzed Oxidative Coupling of Allylsilanes with Acrylates [7]

EntryAllylsilane (1a)Acrylate (B77674) (2a)Catalyst SystemAdditiveOxidantSolventTemp (°C)Yield (%)
1TrimethylallylsilaneMethyl acrylate[Ru(p-cymene)Cl₂]₂AgSbF₆Cu(OAc)₂DCE10055
2TrimethylallylsilaneMethyl acrylate[Ru(p-cymene)Cl₂]₂AgOTfCu(OAc)₂DCE10045
3TrimethylallylsilaneMethyl acrylate[Ru(p-cymene)Cl₂]₂AgSbF₆Ag₂ODCE10048
4TrimethylallylsilaneMethyl acrylate[Ru(p-cymene)Cl₂]₂AgSbF₆Cu(OAc)₂t-AmOH10065
5TrimethylallylsilaneMethyl acrylate[Ru(p-cymene)Cl₂]₂AgSbF₆Cu(OAc)₂DCE8072
6TrimethylallylsilaneMethyl acrylate[Ru(p-cymene)Cl₂]₂AgSbF₆Cu(OAc)₂DCE6035
7TrimethylallylsilaneMethyl acrylate[Ru(p-cymene)Cl₂]₂AgSbF₆Cu(OAc)₂DCE12042
Experimental Protocol: this compound-Catalyzed Oxidative Coupling of Allylsilanes with Acrylates[7]

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • AgSbF₆

  • Cu(OAc)₂

  • Allylsilane (e.g., trimethylallylsilane)

  • Acrylate (e.g., methyl acrylate)

  • 1,2-Dichloroethane (B1671644) (DCE), anhydrous

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Argon atmosphere

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add [Ru(p-cymene)Cl₂]₂ (5 mol%), AgSbF₆ (20 mol%), and Cu(OAc)₂ (2 equiv.).

  • Add anhydrous 1,2-dichloroethane (2.0 mL).

  • Add the allylsilane (0.24 mmol) and the acrylate (0.2 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 80 °C for 16 hours with stirring.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 1,3-diene.

Visualization:

Plausible Mechanism for Ru-Catalyzed C-H Activation Ru_cat [Ru(II)] Catalyst Intermediate_A π-Allylthis compound Intermediate Ru_cat->Intermediate_A C-H Activation Allylsilane Allylsilane Allylsilane->Intermediate_A Olefin Activated Olefin Intermediate_B Ruthenacycle Intermediate Olefin->Intermediate_B Intermediate_A->Intermediate_B + Olefin Product 1,3-Diene Product Intermediate_B->Product Reductive Elimination Ru_0 [Ru(0)] Product->Ru_0 Oxidant Oxidant (e.g., Cu(OAc)₂) Oxidant->Ru_cat Ru_0->Ru_cat Oxidation

Caption: Plausible mechanism for Ru-catalyzed C-H activation.

This compound-Catalyzed C-N Bond Formation

The construction of carbon-nitrogen bonds is of paramount importance in the synthesis of pharmaceuticals and agrochemicals. This compound catalysts provide efficient methods for C-N bond formation, including amidation and aziridination reactions.[8][9]

Application Notes:

This compound-porphyrin complexes are effective catalysts for intramolecular amidation of sulfamate (B1201201) esters, yielding cyclic sulfamidates, which are important structural motifs in medicinal chemistry.[8][9] These reactions can proceed with high diastereoselectivity and enantioselectivity, offering access to chiral nitrogen-containing heterocycles.[9]

Quantitative Data:

Table 3: this compound Porphyrin-Catalyzed Intramolecular Amidation of Sulfamate Esters [8]

SubstrateCatalystOxidantYield (%)ee (%)Reference
2-Phenylethyl sulfamate[Ru(F₂₀-TPP)(CO)]PhI(OAc)₂89N/A[10]
3-Phenylpropyl sulfamate[Ru(F₂₀-TPP)(CO)]PhI(OAc)₂85N/A[10]
(1S)-1-Phenylethyl sulfamate[Ru(Por*)(CO)]PhI(OAc)₂7588[10]

F₂₀-TPP = 5,10,15,20-tetrakis(pentafluorophenyl)porphyrinato dianion Por* = chiral porphyrin ligand

Experimental Protocol: Intramolecular Amidation of a Sulfamate Ester[8]

Materials:

  • This compound porphyrin catalyst (e.g., [Ru(F₂₀-TPP)(CO)])

  • Sulfamate ester

  • Iodosylbenzene diacetate (PhI(OAc)₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the this compound porphyrin catalyst (1.5 mol%).

  • Add the sulfamate ester (1.0 equiv) and anhydrous dichloromethane.

  • Add PhI(OAc)₂ (1.2 equiv) to the solution.

  • Stir the reaction mixture at 40 °C for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the cyclic sulfamidate.

Visualization:

Proposed Catalytic Cycle for Intramolecular Amidation Ru_Por [Ru(II)(Por)(CO)] Ru_Imido This compound Imido Intermediate [Ru(IV)(Por)(NSO₂OR)] Ru_Por->Ru_Imido + Oxidant, - PhI Sulfamate Sulfamate Ester (R-OSO₂NH₂) Sulfamate->Ru_Imido Oxidant Oxidant (PhI(OAc)₂) CH_Insertion Intramolecular C-H Insertion Ru_Imido->CH_Insertion Product Cyclic Sulfamidate CH_Insertion->Product Product->Ru_Por Regeneration of Catalyst

Caption: Proposed catalytic cycle for intramolecular amidation.

This compound-Catalyzed C-C Bond Forming Transfer Hydrogenation

This compound-catalyzed transfer hydrogenation provides a powerful method for reductive C-C bond formation, enabling the coupling of alcohols or aldehydes with unsaturated partners like dienes and alkynes.[11][12]

Application Notes:

This methodology allows for carbonyl allylation and propargylation from the alcohol or aldehyde oxidation level, avoiding the use of preformed organometallic reagents.[11][13] It represents a highly atom-economical approach to the synthesis of valuable homoallylic and homopropargylic alcohols, which are common substructures in natural products and pharmaceuticals.[14]

Quantitative Data:

Table 4: this compound-Catalyzed Carbonyl Allylation via Transfer Hydrogenation [11]

Alcohol/AldehydeDieneCatalyst SystemConditionsProductYield (%)
Benzyl (B1604629) alcoholIsoprene[Ru(CO)₂ (PPh₃)₃]AHomoallylic alcohol78
Cinnamyl alcoholIsoprene[Ru(CO)₂ (PPh₃)₃]AHomoallylic alcohol85
1-Hexanol1,3-Butadiene[Ru(CO)₂ (PPh₃)₃]BHomoallylic alcohol65
BenzaldehydeIsoprene[Ru(CO)₂ (PPh₃)₃]CHomoallylic alcohol72

Conditions A: No added ligand. Conditions B: (p-MeOPh)₃P (15 mol %) as ligand. Conditions C: rac-BINAP (5 mol %) as ligand.

Experimental Protocol: Carbonyl Allylation from an Alcohol via Transfer Hydrogenation[11]

Materials:

  • [Ru(CO)₂ (PPh₃)₃]

  • Alcohol (e.g., benzyl alcohol)

  • Diene (e.g., isoprene)

  • Anhydrous toluene

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add [Ru(CO)₂ (PPh₃)₃] (5 mol%).

  • Add the alcohol (1.0 equiv) and anhydrous toluene.

  • Add the diene (1.5 equiv) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the homoallylic alcohol.

Visualization:

Catalytic Cycle for C-C Bond Forming Transfer Hydrogenation Ru_H [Ru-H] Allyl_Ru Allyl-Ru Intermediate Ru_H->Allyl_Ru + Diene Alcohol R¹CH₂OH Aldehyde R¹CHO Alcohol->Aldehyde Oxidation Ru_alkoxide Ru-Alkoxide Aldehyde->Ru_alkoxide + Allyl-Ru Diene Diene Diene->Allyl_Ru Allyl_Ru->Ru_alkoxide Product Homoallylic Alcohol Product->Ru_H β-Hydride Elimination Ru_alkoxide->Product Protonolysis

Caption: Catalytic cycle for C-C bond forming transfer hydrogenation.

References

Application of Ruthenium Complexes in Dye-Sensitized Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based photovoltaic devices due to their low production cost, ease of fabrication, and impressive power conversion efficiencies.[1][2][3] At the heart of DSSC technology lies the sensitizer, a dye molecule responsible for absorbing sunlight and initiating the process of converting light into electrical energy.[4][5] Ruthenium-based complexes, particularly polypyridyl complexes like N3 and N719, have been extensively studied and are considered benchmark sensitizers due to their high efficiency, long-term stability, and excellent photophysical and electrochemical properties.[2][3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound sensitizers in the fabrication and characterization of DSSCs.

Application Notes

This compound complexes serve as the primary light-harvesting component in DSSCs.[6] The fundamental principle of their application revolves around the following key processes:

  • Light Absorption: The this compound dye, adsorbed as a monolayer onto a wide-bandgap semiconductor (typically titanium dioxide, TiO₂), absorbs incident photons, leading to the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[4][5]

  • Electron Injection: The excited electron is rapidly injected from the dye's LUMO into the conduction band of the TiO₂ semiconductor.[5] This process is exceptionally fast, occurring on the femtosecond to picosecond timescale.

  • Charge Transport: The injected electrons percolate through the porous network of TiO₂ nanoparticles to the transparent conductive oxide (TCO) coated glass substrate, which acts as the photoanode.[7]

  • Dye Regeneration: The oxidized dye molecule is regenerated by accepting an electron from a redox mediator, typically an iodide/triiodide (I⁻/I₃⁻) couple, present in an electrolyte solution.[4][5]

  • Circuit Completion: The oxidized redox mediator diffuses to the counter electrode (typically platinum-coated TCO glass) where it is reduced by the electrons that have traveled through the external circuit, thus completing the electrical circuit.[5][8]

The efficiency of this compound-sensitized solar cells is influenced by several factors, including the chemical structure of the dye, the morphology of the TiO₂ photoanode, the composition of the electrolyte, and the catalytic activity of the counter electrode.[9] this compound dyes like N719 have demonstrated power conversion efficiencies exceeding 11%.[1]

Quantitative Data Summary

The performance of dye-sensitized solar cells is characterized by several key parameters: open-circuit voltage (VOC), short-circuit current density (JSC), fill factor (FF), and overall power conversion efficiency (η). The table below summarizes the photovoltaic performance of DSSCs employing various this compound-based sensitizers.

SensitizerVOC (V)JSC (mA/cm²)FF (%)η (%)Reference
N719 0.71417.1370.578.63[10]
IMA5 ---5.54[11][12][13]
IMA2 + IMA5 (Co-sensitized) ---6.25[11][12][13]
IMA3 + IMA5 (Co-sensitized) ---6.19[11][12][13]
IMA4 + IMA5 (Co-sensitized) ---5.83[11][12][13]
CYC-B22 0.71417.1370.578.63[10]
CYC-B23C 0.64614.0873.056.64[10]
CYC-B23T 0.72216.3271.118.38[10]

Experimental Protocols

Protocol 1: Synthesis of N719 Dye

The N719 dye, di-tetrabutylammonium cis-bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)this compound(II), is a widely used sensitizer. While commercially available, it can also be synthesized in the laboratory. The following is a general protocol, and specific reaction conditions may be optimized.

Materials:

  • RuCl₃·xH₂O

  • 2,2'-bipyridine-4,4'-dicarboxylic acid

  • Ammonium thiocyanate (B1210189) (NH₄NCS) or Potassium thiocyanate (KNCS)

  • Tetrabutylammonium (B224687) hydroxide

  • N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Step 1: Synthesis of Ru(dcbpy)₂Cl₂:

    • Dissolve RuCl₃·xH₂O and 2,2'-bipyridine-4,4'-dicarboxylic acid in DMF.

    • Reflux the mixture under an inert atmosphere for several hours.

    • Cool the reaction mixture to room temperature.

    • Collect the precipitate by filtration, wash with water and ether, and dry under vacuum.

  • Step 2: Synthesis of N3 Dye:

    • Suspend the Ru(dcbpy)₂Cl₂ complex in a mixture of DMF and water.

    • Add an excess of NH₄NCS or KNCS.

    • Reflux the mixture under an inert atmosphere for several hours.

    • Cool the reaction mixture and add nitric acid to precipitate the N3 dye.

    • Filter the product, wash with water, and dry.

  • Step 3: Synthesis of N719 Dye:

    • Suspend the N3 dye in ethanol (B145695).

    • Add two equivalents of tetrabutylammonium hydroxide.

    • Stir the mixture at room temperature until a clear solution is obtained.

    • Remove the solvent under reduced pressure to obtain the N719 dye as a solid.

Protocol 2: Fabrication of a Dye-Sensitized Solar Cell

Materials:

  • FTO (Fluorine-doped Tin Oxide) coated glass

  • Titanium dioxide (TiO₂) paste (e.g., P25)

  • This compound dye solution (e.g., 0.3-0.5 mM N719 in a mixture of acetonitrile (B52724) and tert-butanol)

  • Electrolyte solution (e.g., 0.5 M KI and 0.05 M I₂ in a mixture of ethylene (B1197577) glycol and acetonitrile)[14]

  • Platinum precursor solution (e.g., H₂PtCl₆ in isopropanol)

  • Surfactant (e.g., Triton X-100)

  • Squeegee or doctor blade

  • Hot plate and furnace

  • Binder clips

  • Microscope slides

Procedure:

  • Preparation of the Photoanode (TiO₂ Electrode):

    • Clean the FTO glass by sonicating in a detergent solution, deionized water, and ethanol.

    • Apply a thin layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor blade or screen-printing method.[15]

    • Dry the TiO₂ film at a moderate temperature (e.g., 125°C).

    • Sinter the TiO₂ film at a high temperature (e.g., 450-500°C) for 30 minutes to ensure good electrical contact between the nanoparticles.[16]

    • Allow the electrode to cool to room temperature.

    • Immerse the TiO₂ electrode in the this compound dye solution for 12-24 hours to allow for dye adsorption.[14][17]

    • Rinse the dye-sensitized photoanode with ethanol to remove excess dye and dry it.[8]

  • Preparation of the Counter Electrode:

    • Clean another piece of FTO glass as described above.

    • Deposit a thin layer of platinum catalyst onto the conductive side of the FTO glass. This can be done by drop-casting the platinum precursor solution and then heating it at 400°C for 15-20 minutes.

  • Assembly of the DSSC:

    • Place the counter electrode on top of the dye-sensitized photoanode, offsetting the electrodes to allow for electrical contact.

    • Clip the two electrodes together using binder clips.[18]

    • Introduce the electrolyte solution into the space between the electrodes through capillary action.[14]

    • Wipe off any excess electrolyte.

Protocol 3: Characterization of the DSSC

Equipment:

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Potentiostat/Galvanostat or a source meter

  • Incident Photon-to-Current Conversion Efficiency (IPCE) measurement system

Procedure:

  • Current-Voltage (I-V) Measurement:

    • Place the assembled DSSC under the solar simulator.

    • Connect the photoanode (working electrode) and the counter electrode (counter and reference electrode) to the potentiostat/source meter.

    • Sweep the voltage from a negative to a positive value (e.g., -0.2 V to 0.8 V) and measure the corresponding current.

    • From the I-V curve, determine the VOC (the voltage at zero current), JSC (the current at zero voltage), the fill factor (FF), and the power conversion efficiency (η).

  • Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:

    • The IPCE is a measure of the cell's efficiency at converting photons of a specific wavelength into electrons.

    • Illuminate the cell with monochromatic light of varying wavelengths.

    • Measure the short-circuit current at each wavelength.

    • Calculate the IPCE using the formula: IPCE(λ) = (1240 × JSC(λ)) / (λ × Pin(λ)), where λ is the wavelength, JSC is the short-circuit current density, and Pin is the incident power density.

Visualizations

DSSC_Working_Principle cluster_electrolyte Electrolyte cluster_counter_electrode Counter Electrode TiO2 TiO₂ Conduction Band External_Circuit External Circuit TiO2->External_Circuit 3. Charge Transport Dye_GS Dye (Ground State) (S) Dye_ES Dye (Excited State) (S*) Dye_ES->TiO2 2. Electron Injection Redox_Ox Oxidized Mediator (I₃⁻) Redox_Red Reduced Mediator (I⁻) Redox_Red->Dye_GS 4. Dye Regeneration CE Counter Electrode (Platinum) CE->Redox_Ox 5. Mediator Regeneration Sunlight Sunlight->Dye_GS 1. Light Absorption External_Circuit->CE DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_counter_electrode Counter Electrode Preparation cluster_assembly Cell Assembly & Characterization FTO_Cleaning_A Clean FTO Glass TiO2_Deposition Deposit TiO₂ Paste FTO_Cleaning_A->TiO2_Deposition Sintering Sinter TiO₂ Film TiO2_Deposition->Sintering Dye_Soaking Immerse in this compound Dye Sintering->Dye_Soaking Rinsing_Drying_A Rinse and Dry Dye_Soaking->Rinsing_Drying_A Assembly Assemble Electrodes Rinsing_Drying_A->Assembly FTO_Cleaning_B Clean FTO Glass Pt_Deposition Deposit Platinum Catalyst FTO_Cleaning_B->Pt_Deposition Heating Heat at 400°C Pt_Deposition->Heating Heating->Assembly Electrolyte_Injection Inject Electrolyte Assembly->Electrolyte_Injection Characterization I-V & IPCE Measurement Electrolyte_Injection->Characterization

References

Application Notes and Protocols: Ruthenium Complexes as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents with unconventional mechanisms of action. Ruthenium complexes have garnered considerable attention as a promising class of metal-based therapeutics.[1][2][3][4][5] Their unique chemical properties, including variable oxidation states, diverse coordination geometries, and the ability to participate in redox reactions, allow for the design of compounds that can target bacteria through multiple pathways.[1][6] These mechanisms often differ from traditional organic antibiotics, potentially circumventing existing resistance mechanisms.[7]

This document provides a comprehensive overview of the application of this compound complexes as antibacterial agents, including detailed protocols for their synthesis, evaluation of antibacterial efficacy, and elucidation of their mechanisms of action.

Mechanisms of Antibacterial Action

This compound complexes exert their antibacterial effects through a variety of mechanisms, often involving a multi-targeted approach that can include:

  • Membrane Disruption: The positive charge of many this compound complexes facilitates interaction with the negatively charged bacterial cell membrane, leading to depolarization, increased permeability, and eventual lysis.[1][7]

  • DNA Interaction: Some this compound complexes, particularly polypyridyl complexes, can bind to bacterial DNA through intercalation or groove binding, inhibiting DNA replication and transcription.[2][7][8]

  • Enzyme Inhibition: Arene-ruthenium complexes have been shown to inhibit essential bacterial enzymes.[7] For instance, some complexes can act as topoisomerase I inhibitors.[7]

  • Generation of Reactive Oxygen Species (ROS): this compound complexes can catalyze the production of ROS within bacterial cells, leading to oxidative stress and damage to cellular components like proteins, lipids, and nucleic acids.[6][9]

The antibacterial activity is often influenced by the lipophilicity of the complex, which governs its ability to penetrate the bacterial cell wall and membrane.[7][9]

Featured this compound Complexes and Their Antibacterial Activity

Several classes of this compound complexes have demonstrated significant antibacterial potential. The following tables summarize the in vitro activity of representative compounds against various bacterial strains.

Table 1: Antibacterial Activity of this compound(II) Polypyridyl Complexes with Anthraquinone Groups [7]

ComplexLigandsTest OrganismMIC (μg/mL)
Ru-1 --INVALID-LINK--₂Staphylococcus aureus1
Ru-2 --INVALID-LINK--₂Staphylococcus aureus>128
Ru-3 --INVALID-LINK--₂Staphylococcus aureus>128

dtb = 4,4'-di-tert-butyl-2,2'-bipyridine; dmb = 4,4'-dimethyl-2,2'-bipyridine; bpy = 2,2'-bipyridine; PPAD = N,N'-(1,4-dihydro-1,4-dioxoanthracene-2,3-diyl)bis(N-(pyridin-2-ylmethyl)acetamide)

Table 2: Antibacterial Activity of this compound(II) Complexes Functionalized with Benzothiophene [10]

ComplexLigandsTest OrganismMIC (μg/mL)
Ru(II)-1 --INVALID-LINK--₂Staphylococcus aureus12.5
Ru(II)-2 --INVALID-LINK--₂Staphylococcus aureus12.5
Ru(II)-3 --INVALID-LINK--₂Staphylococcus aureus6.25

phen = 1,10-phenanthroline; dmp = 2,9-dimethyl-1,10-phenanthroline; dmb = 4,4'-dimethyl-2,2'-bipyridine; BTPIP = 2-(benzothiophen-2-yl)-1H-imidazo[4,5-f][7][11]phenanthroline

Table 3: Antibacterial Activity of a this compound(II) Complex with a 3,3'-dicarboxy-2,2'-bipyridine Ligand [12]

ComplexLigandsTest OrganismMIC (μg/mL)MBC (μg/mL)
[Ru(3,3'-dcbpy)(DMSO)₂Cl₂] 3,3'-dicarboxy-2,2'-bipyridine, DMSOStaphylococcus aureus35-
[Ru(3,3'-dcbpy)(DMSO)₂Cl₂] 3,3'-dicarboxy-2,2'-bipyridine, DMSOEscherichia coli65-

3,3'-dcbpy = 3,3'-dicarboxy-2,2'-bipyridine; DMSO = dimethylsulfoxide

Experimental Protocols

I. Synthesis of a Representative this compound(II) Polypyridyl Complex

This protocol describes a general method for the synthesis of a this compound(II) polypyridyl complex, adapted from the synthesis of --INVALID-LINK--₂.[7]

Materials:

  • cis-[Ru(bpy)₂Cl₂]·2H₂O

  • Polypyridyl ligand (e.g., PPAD)

  • Ethanol (B145695)

  • Water

  • Ammonium hexafluorophosphate (B91526) (NH₄PF₆) or Potassium hexafluorophosphate (KPF₆)

  • Argon or Nitrogen gas

  • Standard reflux apparatus

  • Filtration apparatus

Procedure:

  • Combine cis-[Ru(bpy)₂Cl₂]·2H₂O (0.1 mmol) and the desired polypyridyl ligand (0.1 mmol) in a round-bottom flask.

  • Add a mixture of ethanol and water (e.g., 2:1 v/v, 15 mL).

  • Deaerate the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the mixture to reflux under an inert atmosphere for 4-6 hours. The color of the solution should change, indicating complex formation.

  • Allow the reaction mixture to cool to room temperature.

  • Filter the solution to remove any unreacted starting material.

  • To the filtrate, add a saturated aqueous solution of NH₄PF₆ or KPF₆ dropwise to precipitate the complex as its hexafluorophosphate salt.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water, followed by a small amount of cold ethanol or diethyl ether.

  • Dry the product in vacuo.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and HRMS.[7]

G Synthesis of this compound(II) Polypyridyl Complex cluster_reactants Reactants Ru_precursor cis-[Ru(bpy)₂Cl₂]·2H₂O Reflux Reflux in Ethanol/Water (Inert Atmosphere) Ru_precursor->Reflux Ligand Polypyridyl Ligand Ligand->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration1 Filter Cooling->Filtration1 Precipitation Add Saturated KPF₆ or NH₄PF₆ Solution Filtration1->Precipitation Filtration2 Vacuum Filtration Precipitation->Filtration2 Washing Wash with Water and Diethyl Ether Filtration2->Washing Drying Dry in vacuo Washing->Drying Product Ru(bpy)₂(Ligand)₂ Drying->Product

General workflow for the synthesis of a this compound(II) polypyridyl complex.
II. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound complex stock solution (in a suitable solvent like DMSO)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Mueller-Hinton Agar (B569324) (MHA) plates

Procedure:

A. Inoculum Preparation:

  • From a fresh (18-24 h) culture on an agar plate, pick 3-5 well-isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

B. MIC Assay:

  • Prepare a serial two-fold dilution of the this compound complex in CAMHB in the wells of a 96-well plate. Typically, 100 µL of each dilution is added to the wells.

  • Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Include a positive control (inoculum in broth without the complex) and a negative control (broth only).

  • Incubate the plate at 37°C for 16-20 hours.

  • The MIC is the lowest concentration of the this compound complex that completely inhibits visible bacterial growth.

C. MBC Assay:

  • Following the MIC determination, take a 10-100 µL aliquot from each well that shows no visible growth.

  • Spread the aliquot onto an MHA plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the complex that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

G MIC and MBC Determination Workflow cluster_prep Preparation Inoculum Prepare Bacterial Inoculum (~5 x 10⁵ CFU/mL) Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Complex_Dilution Serial Dilution of This compound Complex Complex_Dilution->Inoculation Incubation_MIC Incubate at 37°C (16-20 hours) Inoculation->Incubation_MIC Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Plating_MBC Plate Aliquots from Clear Wells onto Agar Plates Read_MIC->Plating_MBC Incubation_MBC Incubate at 37°C (18-24 hours) Plating_MBC->Incubation_MBC Read_MBC Determine MBC (Lowest concentration with ≥99.9% killing) Incubation_MBC->Read_MBC

Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.
III. Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.

Materials:

  • Bacterial culture in mid-log phase

  • This compound complex

  • DCFH-DA stock solution (in DMSO)

  • PBS or appropriate buffer

  • 96-well black microtiter plate with a clear bottom

  • Fluorometric plate reader or fluorescence microscope

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Wash the bacterial cells with PBS and resuspend them to a desired optical density (e.g., OD₆₀₀ = 0.1).

  • Treat the bacterial suspension with the this compound complex at various concentrations (e.g., sub-MIC, MIC, and supra-MIC) for a defined period (e.g., 1-2 hours). Include an untreated control.

  • Add DCFH-DA to each sample to a final concentration of 10-20 µM.

  • Incubate the samples in the dark at 37°C for 30-60 minutes.

  • Transfer the samples to a 96-well black plate.

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.

  • An increase in fluorescence intensity in the treated samples compared to the control indicates the generation of intracellular ROS.

G Intracellular ROS Detection Pathway Ru_Complex This compound Complex Bacteria Bacterial Cell Ru_Complex->Bacteria DCFH DCFH (Non-fluorescent) Bacteria->DCFH contains ROS Intracellular ROS (e.g., H₂O₂, •OH) Bacteria->ROS induces DCFH_DA DCFH-DA (Non-fluorescent, cell-permeable) DCFH_DA->Bacteria diffuses into DCFH_DA->DCFH deacetylation by DCF DCF (Fluorescent) DCFH->DCF oxidized by ROS->DCF Esterases Cellular Esterases Esterases->DCFH Oxidation Oxidation

Mechanism of ROS detection using the DCFH-DA probe.
IV. Assessment of Bacterial Membrane Potential

This protocol uses the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to monitor changes in bacterial membrane potential.

Materials:

  • Bacterial culture in mid-log phase

  • This compound complex

  • DiSC₃(5) stock solution (in DMSO)

  • HEPES buffer with glucose

  • Potassium chloride (KCl)

  • Valinomycin (B1682140) (a potassium ionophore, as a positive control for depolarization)

  • Fluorometer with a stirred cuvette

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Harvest the cells by centrifugation, wash them, and resuspend them in HEPES buffer containing glucose to an OD₆₀₀ of approximately 0.05.

  • Add DiSC₃(5) to the cell suspension to a final concentration of 0.5-1 µM and incubate in the dark with stirring until the fluorescence signal stabilizes (this indicates the dye has partitioned into the polarized membranes and quenched).

  • Add KCl to the suspension to a final concentration of 100 mM.

  • Record the baseline fluorescence for a few minutes.

  • Add the this compound complex at the desired concentration and continue to record the fluorescence.

  • An increase in fluorescence (de-quenching) indicates the release of the dye from the membrane, signifying membrane depolarization.

  • At the end of the experiment, add valinomycin to induce complete depolarization and record the maximum fluorescence signal.

V. Analysis of this compound Complex-DNA Interaction

Agarose (B213101) gel electrophoresis can be used to study the interaction of this compound complexes with bacterial plasmid DNA.

Materials:

  • Bacterial plasmid DNA (e.g., pBR322 or pUC19)

  • This compound complex

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

  • Agarose

  • Ethidium (B1194527) bromide or other DNA stain

  • Loading dye

  • Gel electrophoresis system and power supply

  • UV transilluminator and imaging system

Procedure:

  • Prepare a stock solution of the this compound complex in a suitable buffer.

  • In microcentrifuge tubes, mix a constant amount of plasmid DNA (e.g., 0.5 µg) with increasing concentrations of the this compound complex.

  • Incubate the mixtures at 37°C for a defined period (e.g., 1-2 hours).

  • Add loading dye to each sample.

  • Load the samples onto an agarose gel (e.g., 1%).

  • Run the gel in TAE or TBE buffer at a constant voltage until the dye front has migrated an adequate distance.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Interaction of the this compound complex with the DNA can cause changes in the migration of the different DNA topoisomers (supercoiled, open circular, and linear). For example, intercalating agents can cause the supercoiled form to migrate more slowly. Covalent binding might also alter the migration pattern.

Conclusion

This compound complexes represent a versatile and promising platform for the development of new antibacterial agents. Their diverse mechanisms of action offer the potential to combat drug-resistant bacteria. The protocols outlined in this document provide a framework for the synthesis, characterization, and evaluation of these compounds, enabling further research and development in this critical area of medicinal chemistry. Researchers are encouraged to adapt and optimize these methods for their specific this compound complexes and bacterial strains of interest.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ruthenium Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ruthenium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Product Yield

Q1: My this compound-catalyzed cross-coupling reaction is giving a low yield or no product at all. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in this compound cross-coupling reactions can stem from several factors, ranging from catalyst activity to substrate-specific issues. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Verify Catalyst and Ligand Integrity:

    • Catalyst Activity: this compound catalysts, especially air-sensitive ones, can deactivate over time. Ensure your catalyst is fresh or has been stored under an inert atmosphere. For instance, Ru₃(CO)₁₂ is essential for certain ketone couplings, and its deactivation will halt the reaction.[1]

    • Ligand Selection: The choice of ligand is critical. For olefination reactions, a bidentate phosphine (B1218219) ligand like 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe) in combination with [Ru(p-cymene)Cl₂]₂ has been shown to be highly effective.[2][3] In contrast, for oxidative alkynylation, chelating bis(phosphine) ligands such as rac-BINAP may provide significantly better yields.[4] If your current ligand is not performing, consider screening a panel of ligands with varying electronic and steric properties.

  • Check Base and Solvent Conditions:

    • Base Strength: The basicity of the reaction medium can be crucial. In some carbonyl reductive cross-couplings, strong ionic bases like KOtBu have been shown to provide the best results, while weaker inorganic bases or organic bases are less effective.[2][3]

    • Solvent Choice: The solvent can significantly influence reaction outcomes. Ether solvents such as THF, 1,4-dioxane, and 1,2-dimethoxyethane (B42094) have been found to favor certain olefination reactions.[2][3] It is advisable to use anhydrous and degassed solvents to prevent unwanted side reactions.[5]

  • Optimize Reaction Temperature and Time:

    • Temperature: Higher temperatures can sometimes be necessary to drive the reaction forward, especially for challenging substrates. However, excessively high temperatures can lead to catalyst decomposition.[5][6] A careful optimization of the reaction temperature is often required. For example, some C-O bond activations require temperatures as high as 140 °C.[7]

    • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[5]

  • Substrate-Related Issues:

    • Functional Group Tolerance: While many this compound-catalyzed reactions exhibit good functional group tolerance, certain functional groups on your substrates might interfere with the catalyst.[2][3][7] For example, the nitrogen atom in isoquinolines can sometimes inhibit the catalyst.[6]

    • Steric Hindrance: Bulky substrates may require specific ligands or higher temperatures to react efficiently.[6]

Issue 2: Formation of Side Products

Q2: My reaction is producing significant amounts of side products, such as homocoupled or debrominated products. How can I improve the selectivity?

A2: The formation of side products is a common challenge in cross-coupling reactions. Optimizing your reaction conditions can help favor the desired cross-coupling pathway.

Strategies to Minimize Side Products:

  • Ligand and Catalyst System: The choice of ligand can influence the selectivity of the reaction. Screening different ligands can help identify one that minimizes the formation of undesired products.[6]

  • Control of Reaction Conditions:

    • Temperature: High temperatures can sometimes promote side reactions like debromination.[5] Carefully controlling the temperature can improve selectivity.

    • Base Selection: The choice of base can impact side product formation. Using a weaker or stronger base might be necessary to suppress unwanted pathways.[6] For instance, in some palladium-catalyzed reactions, strong bases combined with protic solvents can lead to hydrodehalogenation.[5]

  • Inert Atmosphere: The presence of oxygen can lead to the homocoupling of boronic acids.[6] It is crucial to thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[5][6]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from literature to guide your optimization process.

Table 1: Effect of Base on this compound-Catalyzed Carbonyl Reductive Cross-Coupling

EntryBaseYield (%)
1KOtBu81
2KHMDS76
3NaOtBu72
4KOH65
5K₂CO₃25
6Et₃N<5

Reaction conditions: propionaldehyde (B47417) hydrazone, benzophenone, [Ru(p-cymene)Cl₂]₂, dmpe, CsF, 45 °C, 12 h, under N₂.[2]

Table 2: Effect of Ligand on this compound-Catalyzed Oxidative Alkynylation

EntryLigandYield (%)
1dppe38
2dCype51
3dppb45
4dCypb62
5dppf75
6dippf78
7rac-BINAP87

Reaction conditions: butane (B89635) diol mono-benzyl ether, 1-pentyne, RuI(CO)₃(η³-C₃H₅), TFE, dioxane, 130 °C.[4]

Table 3: Effect of Solvent on this compound-Catalyzed Olefination

EntrySolventYield (%)
1THF81
21,4-Dioxane78
31,2-Dimethoxyethane75
4Toluene65
5CH₂Cl₂42
6DMF35

Reaction conditions: propionaldehyde hydrazone, benzophenone, [Ru(p-cymene)Cl₂]₂, dmpe, KOtBu, CsF, 45 °C, 12 h, under N₂.[2]

Experimental Protocols

General Protocol for this compound-Catalyzed Cross-Coupling

This protocol provides a general framework. Specific amounts, temperatures, and reaction times should be optimized for your particular substrates and catalytic system.

Materials:

  • This compound precatalyst (e.g., [Ru(p-cymene)Cl₂]₂, Ru₃(CO)₁₂)

  • Ligand (e.g., dmpe, rac-BINAP)

  • Base (e.g., KOtBu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., THF, Toluene)

  • Substrate 1 (e.g., aryl halide, ketone)

  • Substrate 2 (e.g., organoborane, alkene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the this compound precatalyst, ligand, and base.

  • Reagent Addition: Add the substrates to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine.[5]

    • Separate the organic layer, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.[5]

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Catalyst 1. Check Catalyst & Ligand - Is the catalyst active? - Is the ligand appropriate? Start->Check_Catalyst Check_Conditions 2. Evaluate Reaction Conditions - Is the base correct? - Is the solvent optimal? Check_Catalyst->Check_Conditions If catalyst is ok Solution_Catalyst Solution: - Use fresh catalyst. - Screen different ligands. Check_Catalyst->Solution_Catalyst Check_Temp_Time 3. Optimize Temperature & Time - Is the temperature too low/high? - Is the reaction time sufficient? Check_Conditions->Check_Temp_Time If conditions are ok Solution_Conditions Solution: - Screen different bases. - Use anhydrous, degassed solvent. Check_Conditions->Solution_Conditions Check_Substrate 4. Investigate Substrates - Are there interfering functional groups? - Is steric hindrance an issue? Check_Temp_Time->Check_Substrate If optimized Solution_Temp_Time Solution: - Optimize temperature incrementally. - Monitor reaction over time. Check_Temp_Time->Solution_Temp_Time Solution_Substrate Solution: - Protect interfering groups. - Use ligands for hindered substrates. Check_Substrate->Solution_Substrate

Caption: Troubleshooting workflow for low yield in Ru cross-coupling.

General Catalytic Cycle for this compound Cross-Coupling

Catalytic_Cycle Ru_0 Ru(0) Catalyst Ox_Add Oxidative Addition Ru_0->Ox_Add Substrate 1 Ru_II Ru(II) Intermediate Ox_Add->Ru_II Transmetalation Transmetalation or Substrate Coordination Ru_II->Transmetalation Substrate 2 Red_Elim Reductive Elimination Transmetalation->Red_Elim Red_Elim->Ru_0 Regeneration Product Product Red_Elim->Product

Caption: Generalized catalytic cycle for a Ru cross-coupling reaction.

References

Technical Support Center: Ruthenium Nanoparticle Stability

Author: BenchChem Technical Support Team. Date: December 2025

< content: "### ## Frequently Asked Questions (FAQs) Q1: What are the primary causes of instability in ruthenium nanoparticle (RuNP) solutions? The most common stability issues are aggregation and precipitation.[1][2] These occur because nanoparticles have high surface energy, leading them to agglomerate to minimize this energy.[2] Key contributing factors include: * Inadequate Stabilization: Insufficient or ineffective capping agents (ligands, polymers, surfactants) to provide steric or electrostatic repulsion.[1][3] * Reaction Conditions: Improper pH, temperature, or solvent can disrupt nanoparticle stability.[4][5][6] For instance, a pH above 4.9 can induce precipitation when using sodium borohydride (B1222165) as a reducing agent.[5] * Oxidation: The surface of this compound nanoparticles can oxidize, which may alter their properties and stability.[7][8][9] Q2: How do stabilizing agents prevent aggregation? Stabilizing agents adsorb to the nanoparticle surface and prevent aggregation through two main mechanisms: * Steric Hindrance: Large molecules, like polymers (e.g., PVP) or long-chain ligands, create a physical barrier that prevents particles from getting close enough to aggregate.[3][10] * Electrostatic Repulsion: Charged surfactants (e.g., SDS) or ligands create a repulsive electrostatic force between nanoparticles, keeping them dispersed.[11] Q3: Can the oxidation state of this compound affect nanoparticle stability and performance? Yes, the surface oxidation state is a critical factor. The presence of oxidized Ru species on the nanoparticle surface can significantly influence catalytic activity.[7][12] For some reactions, a moderate level of oxidation leads to peak catalytic performance, creating a "volcano-shaped" relationship between oxidation level and activity.[12] However, uncontrolled oxidation can also lead to degradation or dissolution, especially in acidic media.[8][13] Q4: My RuNPs are catalytically inactive or show low activity. What could be the issue? Low catalytic activity can stem from several sources: * Active Site Blocking: The capping agent used for stabilization might be too strongly bound, blocking the active sites on the this compound surface.[14] This is a known issue with stabilizers like polyvinylpyrrolidone (B124986) (PVP).[14] * Incorrect Oxidation State: The catalytic activity of RuNPs is often highly dependent on the surface oxidation state.[7][9] The optimal state can vary depending on the specific reaction.[7] * Aggregation: If nanoparticles have aggregated, the available surface area for catalysis is drastically reduced, leading to lower activity.[15] ## Troubleshooting Guide ### Issue 1: Observation of Particle Aggregation and Sedimentation Your freshly synthesized RuNP solution, which was initially a clear colloidal dispersion (often dark brown or green), has become cloudy, or a precipitate has settled at the bottom.[1] #### Logical Troubleshooting Workflow dot graph Troubleshooting_Aggregation { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Roboto"]; node [shape=rectangle, style="filled", fontname="Roboto", margin="0.2,0.1"]; edge [fontname="Roboto"]; // Node Definitions Node_Start [label="Start: RuNP Solution\nShows Aggregation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Node_Check_Stabilizer [label="Was a stabilizing agent used?\n(e.g., PVP, ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; Node_No_Stabilizer [label="Solution: Add Stabilizer\n(PVP, Surfactant, Ligand)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Node_Yes_Stabilizer [label="Check Stabilizer\nConcentration & Type", fillcolor="#FBBC05", fontcolor="#202124"]; Node_Check_pH [label="Verify Solution pH", fillcolor="#FBBC05", fontcolor="#202124"]; Node_Check_Solvent [label="Check Solvent Polarity\n& Compatibility", fillcolor="#FBBC05", fontcolor="#202124"]; Node_Adjust_Stabilizer [label="Solution: Increase concentration\nor switch to a more effective\nstabilizer (e.g., thiols, NHCs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Node_Adjust_pH [label="Solution: Adjust pH\nto optimal range\n(e.g., < 4.9 for NaBH4 reduction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Node_Adjust_Solvent [label="Solution: Use appropriate\nsolvent or co-solvent system", fillcolor="#34A853", fontcolor="#FFFFFF"]; Node_Characterize [label="Re-characterize Stability\n(DLS, UV-Vis, TEM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Edges Node_Start -> Node_Check_Stabilizer; Node_Check_Stabilizer -> Node_No_Stabilizer [label="No"]; Node_Check_Stabilizer -> Node_Yes_Stabilizer [label="Yes"]; Node_Yes_Stabilizer -> Node_Check_pH; Node_Check_pH -> Node_Check_Solvent; Node_Yes_Stabilizer -> Node_Adjust_Stabilizer [xlabel="Inadequate"]; Node_Check_pH -> Node_Adjust_pH [xlabel="Incorrect"]; Node_Check_Solvent -> Node_Adjust_Solvent [xlabel="Incompatible"]; Node_No_Stabilizer -> Node_Characterize; Node_Adjust_Stabilizer -> Node_Characterize; Node_Adjust_pH -> Node_Characterize; Node_Adjust_Solvent -> Node_Characterize; } Caption: Troubleshooting workflow for RuNP aggregation. #### Potential Causes & Solutions 1. Insufficient Stabilizer Concentration: * Cause: The amount of capping agent is too low to cover the nanoparticle surfaces adequately. For polymers like PVP, a low PVP/Ru molar ratio can lead to precipitation.[5] * Solution: Increase the molar ratio of the stabilizer relative to the this compound precursor. Systematically test different ratios to find the optimal concentration for stability. For example, studies have shown that varying the PVP/RuCl3 molar ratio between 0.6 and 1 significantly impacts particle size and stability.[3] 2. Ineffective Stabilizer Type: * Cause: The chosen stabilizer may not bind effectively to the RuNP surface in the given solvent system. For example, alkylamines tend to result in dispersed particles, while alkylthiols can lead to agglomerated particles under certain conditions.[16][17] N-heterocyclic carbenes (NHCs) and phosphines are also effective stabilizers.[18] * Solution: Experiment with different classes of stabilizers. If using a simple polymer is insufficient, consider ligands known for strong coordination to this compound, such as thioethers, N-heterocyclic carbenes (NHCs), or phosphine-based ligands.[8][10][18] 3. Incorrect pH: * Cause: The pH of the medium affects both the surface charge of the nanoparticles and the efficacy of certain stabilizers. For RuNPs synthesized via chemical reduction with NaBH4, a pH higher than 4.9 can cause precipitation.[5] The size and aggregation of RuNPs can be highly dependent on pH.[6] * Solution: Measure and adjust the pH of the reaction mixture. Ensure the pH is within the optimal range for your specific synthesis protocol. For aqueous syntheses, using appropriate buffers can help maintain a stable pH.[2] #### Recommended Characterization Protocol: Dynamic Light Scattering (DLS) DLS is a primary technique for assessing the hydrodynamic size and aggregation state of nanoparticles in a solution.[19][20] An increase in the average particle size or polydispersity index (PDI) over time is a clear indicator of aggregation. Experimental Protocol: 1. Sample Preparation: Dilute a small aliquot of your RuNP solution with the appropriate solvent (e.g., deionized water, ethanol) to a concentration that gives a stable count rate (typically 100-300 kcps).[21] The solvent must be filtered to remove dust. 2. Instrument Setup: Use a DLS instrument like a Malvern Zetasizer.[19] Set the temperature to 25°C and allow the sample to equilibrate.[21] 3. Measurement: Perform the measurement at a scattering angle of 173° or 90°.[21] The instrument's software will measure the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.[20] 4. Data Analysis: The software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).[20] A low PDI value (<0.2) indicates a monodisperse sample, while higher values suggest aggregation or a wide size distribution. Repeat measurements over time (e.g., 1h, 24h, 1 week) to monitor stability. ### Issue 2: Poor Catalytic Performance and Recyclability Your RuNP catalyst shows low conversion in the target reaction, or its activity drops significantly after the first cycle. #### Experimental Workflow for Assessing Catalyst Stability dot graph Workflow_Catalyst_Stability { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Roboto"]; node [shape=rectangle, style="filled", fontname="Roboto", margin="0.2,0.1"]; // Node Definitions Node_Start [label="Start: Synthesized\nRuNP Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Node_Initial_Char [label="Initial Characterization\n(TEM, DLS, XPS)", fillcolor="#FBBC05", fontcolor="#202124"]; Node_Reaction [label="Perform Catalytic Reaction\n(Cycle 1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Node_Analysis1 [label="Analyze Product Yield\n& Selectivity (GC, HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Node_Recover [label="Recover Catalyst\n(Centrifugation, Magnetic Separation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Node_Recycle [label="Perform Catalytic Reaction\n(Cycle 2, 3, ...n)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Node_Analysis2 [label="Analyze Product Yield\nfor each cycle", fillcolor="#FBBC05", fontcolor="#202124"]; Node_Post_Char [label="Post-Reaction Characterization\nof recovered catalyst\n(TEM, DLS, ICP-OES)", fillcolor="#FBBC05", fontcolor="#202124"]; Node_Compare [label="Compare pre- and post-reaction\ncharacterization data to\nidentify instability mechanism", fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Edges Node_Start -> Node_Initial_Char; Node_Initial_Char -> Node_Reaction; Node_Reaction -> Node_Analysis1; Node_Analysis1 -> Node_Recover; Node_Recover -> Node_Recycle; Node_Recycle -> Node_Analysis2; Node_Recover -> Node_Post_Char; Node_Analysis2 -> Node_Compare; Node_Post_Char -> Node_Compare; } Caption: Workflow for assessing RuNP catalyst stability and recyclability. #### Potential Causes & Solutions 1. Particle Aggregation During Reaction: * Cause: The reaction conditions (temperature, solvent, reactants) can destabilize the nanoparticles, causing them to aggregate and lose surface area.[15] * Solution: Immobilize the RuNPs on a solid support like activated carbon, alumina, or silica.[15][22][23] This physically prevents the nanoparticles from aggregating during the reaction and simplifies recovery.[15] 2. Leaching of this compound: * Cause: this compound atoms or small clusters can detach (leach) from the nanoparticle surface into the reaction medium, especially under harsh conditions.[24] This leads to a loss of active catalyst for subsequent cycles. * Solution: Use strongly coordinating ligands or covalent grafting strategies to anchor the nanoparticles to a support.[23] After reaction, analyze the filtrate using Inductively Coupled Plasma (ICP-OES or ICP-MS) to quantify the amount of leached this compound.[24] 3. Surface Poisoning or Restructuring: * Cause: Reactants, products, or byproducts can adsorb strongly to the catalyst surface, poisoning the active sites. The surface structure and oxidation state may also change during the reaction.[25] * Solution: After recovery, wash the catalyst with a suitable solvent to remove adsorbed species. Characterize the recovered catalyst using TEM to check for changes in morphology and XPS to analyze changes in the surface oxidation state.[23][26] #### Data on Stabilizer Effect on RuNP Stability The choice of stabilizer significantly impacts the final nanoparticle size and its stability, which in turn affects catalytic performance.[27][28] | Stabilizer System | Ru Precursor | Resulting Mean Particle Size (nm) | Key Observation | |---|---|---|---| | Polyvinylpyrrolidone (PVP) | RuCl₃ in propanol (B110389) | 2.6 - 51.5 | Size is highly dependent on reaction temperature.[5] | | Ionic Liquids (ILs) | [Ru(COD)(COT)] | 1.3 - 2.2 | Well-dispersed particles; stability and activity depend on IL functionalization.[27][28] | | Alkylamines (e.g., C₈H₁₇NH₂) | [Ru(COD)(COT)] | ~2 - 3 | Leads to well-dispersed particles in solution.[16][17] | | Alkylthiols (e.g., C₈H₁₇SH) | [Ru(COD)(COT)] | ~2 - 3 | Tends to form agglomerated particles.[16][17] | | N-Heterocyclic Carbenes (NHCs) | [Ru(COD)(COT)] | Not specified | Provides strong stabilization and is effective in catalysis.[18] | #### Protocol for Catalyst Recyclability Testing This protocol is designed to assess the stability and reusability of a RuNP catalyst over multiple reaction cycles.[6] 1. Initial Reaction (Cycle 1): Perform the catalytic reaction under your standard optimized conditions. Upon completion, take an aliquot of the reaction mixture for product analysis (e.g., by GC or HPLC) to determine conversion and selectivity. 2. Catalyst Recovery: Separate the RuNP catalyst from the reaction mixture. * For unsupported nanoparticles, this is typically done by centrifugation followed by decantation of the supernatant. * For supported catalysts (especially on magnetic supports), magnetic decantation is highly effective.[29] 3. Washing: Wash the recovered catalyst several times with a fresh solvent to remove any residual reactants or products. Dry the catalyst if necessary (e.g., under vacuum). 4. Subsequent Cycles (Cycle 2-n): Add fresh reactants and solvent to the recovered catalyst and run the reaction again under the identical conditions as Cycle 1. 5. Analysis: After each cycle, analyze the product yield. A significant drop in conversion indicates catalyst deactivation, aggregation, or loss during recovery.[26][30] 6. Post-Recycling Characterization: After the final cycle, characterize the used catalyst using TEM (for aggregation), DLS (for size distribution in solution if redispersible), and ICP-OES (to measure any loss of Ru content on the support).[26] This will help diagnose the cause of deactivation.[26]" } ] }

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in this compound nanoparticle (RuNP) solutions? The most common stability issues are aggregation and precipitation.[1][2] These occur because nanoparticles have high surface energy, leading them to agglomerate to minimize this energy.[2] Key contributing factors include:

  • Inadequate Stabilization: Insufficient or ineffective capping agents (ligands, polymers, surfactants) to provide steric or electrostatic repulsion.[1][3]

  • Reaction Conditions: Improper pH, temperature, or solvent can disrupt nanoparticle stability.[4][5][6] For instance, a pH above 4.9 can induce precipitation when using sodium borohydride as a reducing agent.[5]

  • Oxidation: The surface of this compound nanoparticles can oxidize, which may alter their properties and stability.[7][8][9]

Q2: How do stabilizing agents prevent aggregation? Stabilizing agents adsorb to the nanoparticle surface and prevent aggregation through two main mechanisms:

  • Steric Hindrance: Large molecules, like polymers (e.g., PVP) or long-chain ligands, create a physical barrier that prevents particles from getting close enough to aggregate.[3][10]

  • Electrostatic Repulsion: Charged surfactants (e.g., SDS) or ligands create a repulsive electrostatic force between nanoparticles, keeping them dispersed.[11]

Q3: Can the oxidation state of this compound affect nanoparticle stability and performance? Yes, the surface oxidation state is a critical factor. The presence of oxidized Ru species on the nanoparticle surface can significantly influence catalytic activity.[7][12] For some reactions, a moderate level of oxidation leads to peak catalytic performance, creating a "volcano-shaped" relationship between oxidation level and activity.[12] However, uncontrolled oxidation can also lead to degradation or dissolution, especially in acidic media.[8][13]

Q4: My RuNPs are catalytically inactive or show low activity. What could be the issue? Low catalytic activity can stem from several sources:

  • Active Site Blocking: The capping agent used for stabilization might be too strongly bound, blocking the active sites on the this compound surface.[14] This is a known issue with stabilizers like polyvinylpyrrolidone (PVP).[14]

  • Incorrect Oxidation State: The catalytic activity of RuNPs is often highly dependent on the surface oxidation state.[7][9] The optimal state can vary depending on the specific reaction.[7]

  • Aggregation: If nanoparticles have aggregated, the available surface area for catalysis is drastically reduced, leading to lower activity.[15]

Troubleshooting Guide

Issue 1: Observation of Particle Aggregation and Sedimentation

Your freshly synthesized RuNP solution, which was initially a clear colloidal dispersion (often dark brown or green), has become cloudy, or a precipitate has settled at the bottom.[1]

Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for RuNP aggregation.

Potential Causes & Solutions

1. Insufficient Stabilizer Concentration:

  • Cause: The amount of capping agent is too low to cover the nanoparticle surfaces adequately. For polymers like PVP, a low PVP/Ru molar ratio can lead to precipitation.[5]

  • Solution: Increase the molar ratio of the stabilizer relative to the this compound precursor. Systematically test different ratios to find the optimal concentration for stability. For example, studies have shown that varying the PVP/RuCl3 molar ratio between 0.6 and 1 significantly impacts particle size and stability.[3]

2. Ineffective Stabilizer Type:

  • Cause: The chosen stabilizer may not bind effectively to the RuNP surface in the given solvent system. For example, alkylamines tend to result in dispersed particles, while alkylthiols can lead to agglomerated particles under certain conditions.[16][17] N-heterocyclic carbenes (NHCs) and phosphines are also effective stabilizers.[18]

  • Solution: Experiment with different classes of stabilizers. If using a simple polymer is insufficient, consider ligands known for strong coordination to this compound, such as thioethers, N-heterocyclic carbenes (NHCs), or phosphine-based ligands.[8][10][18]

3. Incorrect pH:

  • Cause: The pH of the medium affects both the surface charge of the nanoparticles and the efficacy of certain stabilizers. For RuNPs synthesized via chemical reduction with NaBH4, a pH higher than 4.9 can cause precipitation.[5] The size and aggregation of RuNPs can be highly dependent on pH.[6]

  • Solution: Measure and adjust the pH of the reaction mixture. Ensure the pH is within the optimal range for your specific synthesis protocol. For aqueous syntheses, using appropriate buffers can help maintain a stable pH.[2]

Recommended Characterization Protocol: Dynamic Light Scattering (DLS)

DLS is a primary technique for assessing the hydrodynamic size and aggregation state of nanoparticles in a solution.[19][20] An increase in the average particle size or polydispersity index (PDI) over time is a clear indicator of aggregation.

Experimental Protocol:

  • Sample Preparation: Dilute a small aliquot of your RuNP solution with the appropriate solvent (e.g., deionized water, ethanol) to a concentration that gives a stable count rate (typically 100-300 kcps).[21] The solvent must be filtered to remove dust.

  • Instrument Setup: Use a DLS instrument like a Malvern Zetasizer.[19] Set the temperature to 25°C and allow the sample to equilibrate.[21]

  • Measurement: Perform the measurement at a scattering angle of 173° or 90°.[21] The instrument's software will measure the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.[20]

  • Data Analysis: The software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).[20] A low PDI value (<0.2) indicates a monodisperse sample, while higher values suggest aggregation or a wide size distribution. Repeat measurements over time (e.g., 1h, 24h, 1 week) to monitor stability.

Issue 2: Poor Catalytic Performance and Recyclability

Your RuNP catalyst shows low conversion in the target reaction, or its activity drops significantly after the first cycle.

Experimental Workflow for Assessing Catalyst Stability

Caption: Workflow for assessing RuNP catalyst stability and recyclability.

Potential Causes & Solutions

1. Particle Aggregation During Reaction:

  • Cause: The reaction conditions (temperature, solvent, reactants) can destabilize the nanoparticles, causing them to aggregate and lose surface area.[15]

  • Solution: Immobilize the RuNPs on a solid support like activated carbon, alumina, or silica.[15][22][23] This physically prevents the nanoparticles from aggregating during the reaction and simplifies recovery.[15]

2. Leaching of this compound:

  • Cause: this compound atoms or small clusters can detach (leach) from the nanoparticle surface into the reaction medium, especially under harsh conditions.[24] This leads to a loss of active catalyst for subsequent cycles.

  • Solution: Use strongly coordinating ligands or covalent grafting strategies to anchor the nanoparticles to a support.[23] After reaction, analyze the filtrate using Inductively Coupled Plasma (ICP-OES or ICP-MS) to quantify the amount of leached this compound.[24]

3. Surface Poisoning or Restructuring:

  • Cause: Reactants, products, or byproducts can adsorb strongly to the catalyst surface, poisoning the active sites. The surface structure and oxidation state may also change during the reaction.[25]

  • Solution: After recovery, wash the catalyst with a suitable solvent to remove adsorbed species. Characterize the recovered catalyst using TEM to check for changes in morphology and XPS to analyze changes in the surface oxidation state.[23][26]

Data on Stabilizer Effect on RuNP Stability

The choice of stabilizer significantly impacts the final nanoparticle size and its stability, which in turn affects catalytic performance.[27][28]

Stabilizer SystemRu PrecursorResulting Mean Particle Size (nm)Key Observation
Polyvinylpyrrolidone (PVP)RuCl₃ in propanol2.6 - 51.5Size is highly dependent on reaction temperature.[5]
Ionic Liquids (ILs)[Ru(COD)(COT)]1.3 - 2.2Well-dispersed particles; stability and activity depend on IL functionalization.[27][28]
Alkylamines (e.g., C₈H₁₇NH₂)[Ru(COD)(COT)]~2 - 3Leads to well-dispersed particles in solution.[16][17]
Alkylthiols (e.g., C₈H₁₇SH)[Ru(COD)(COT)]~2 - 3Tends to form agglomerated particles.[16][17]
N-Heterocyclic Carbenes (NHCs)[Ru(COD)(COT)]Not specifiedProvides strong stabilization and is effective in catalysis.[18]
Protocol for Catalyst Recyclability Testing

This protocol is designed to assess the stability and reusability of a RuNP catalyst over multiple reaction cycles.[6]

  • Initial Reaction (Cycle 1): Perform the catalytic reaction under your standard optimized conditions. Upon completion, take an aliquot of the reaction mixture for product analysis (e.g., by GC or HPLC) to determine conversion and selectivity.

  • Catalyst Recovery: Separate the RuNP catalyst from the reaction mixture.

    • For unsupported nanoparticles, this is typically done by centrifugation followed by decantation of the supernatant.

    • For supported catalysts (especially on magnetic supports), magnetic decantation is highly effective.[29]

  • Washing: Wash the recovered catalyst several times with a fresh solvent to remove any residual reactants or products. Dry the catalyst if necessary (e.g., under vacuum).

  • Subsequent Cycles (Cycle 2-n): Add fresh reactants and solvent to the recovered catalyst and run the reaction again under the identical conditions as Cycle 1.

  • Analysis: After each cycle, analyze the product yield. A significant drop in conversion indicates catalyst deactivation, aggregation, or loss during recovery.[26][30]

  • Post-Recycling Characterization: After the final cycle, characterize the used catalyst using TEM (for aggregation), DLS (for size distribution in solution if redispersible), and ICP-OES (to measure any loss of Ru content on the support).[26] This will help diagnose the cause of deactivation.[26]

References

Technical Support Center: Advanced Purification of Ruthenium Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ruthenium complexes. The following sections offer detailed methodologies and address specific issues that may be encountered during purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound complexes?

A1: The most common advanced purification techniques for this compound complexes include column chromatography, recrystallization, and solvent extraction.[1][2] The choice of method depends on the specific complex, its solubility, and the nature of the impurities.

Q2: How can I remove persistent this compound byproducts from my reaction mixture?

A2: For removing highly colored and persistent this compound byproducts, especially from olefin metathesis reactions, a sequential treatment can be effective. This involves treatment with silica (B1680970) gel, followed by activated carbon, and then column chromatography.[3] This multi-step approach can significantly reduce this compound levels to the parts-per-million (ppm) range.[4]

Q3: My this compound complex is air-sensitive. What precautions should I take during purification?

A3: For air-sensitive this compound(II) complexes, it is crucial to use air-free techniques.[5] This includes performing the synthesis and purification under an inert atmosphere using a Schlenk line or inside a glove box.[5] Solvents should be thoroughly deoxygenated, for instance, by distillation over a drying agent and subjecting them to freeze-pump-thaw cycles.[5]

Q4: What is a suitable method for purifying ionic this compound complexes?

A4: Cation-exchange column chromatography is an effective method for the separation and purification of ionic this compound(II) complexes, including the separation of meridional and facial isomers.[6] Recrystallization from polar solvents like acetonitrile (B52724) or water can also be a viable option.[7]

Troubleshooting Guides

Recrystallization Issues

Q1: My this compound complex is not crystallizing from the chosen solvent system. What can I do?

A1:

  • Problem: The complex may be too soluble or too insoluble in the chosen solvent.

  • Solution:

    • Solvent Screening: Experiment with a variety of solvents with different polarities.[7] For many this compound complexes, acetonitrile is a good starting point as they often show good solubility in hot acetonitrile and crystallize upon cooling.[7]

    • Solvent/Anti-Solvent System: If the complex is highly soluble in one solvent, try adding a miscible "anti-solvent" in which the complex is insoluble, dropwise, until turbidity is observed. Then, add a few drops of the first solvent to redissolve the solid and allow for slow cooling.[7] Common combinations include dichloromethane-hexane or dichloroethane-pentane.[7]

    • Vapor Diffusion: For highly soluble complexes, a vapor diffusion technique can be employed. Dissolve the complex in a suitable solvent (e.g., acetone) and allow a less polar, miscible solvent (e.g., diethyl ether) to slowly diffuse into the solution.[7]

    • pH Adjustment: For certain this compound complexes, purity can be significantly improved by adjusting the pH. A method involving dissolving the crude product in a basic solution, filtering, and then acidifying the filtrate to precipitate the purified complex has been reported to increase purity from 52.1% to 70.25%.[8]

Column Chromatography Challenges

Q1: I am seeing streaking or poor separation of my this compound complex on a silica gel column. What are the possible causes and solutions?

A1:

  • Problem: Streaking or poor separation can be due to improper solvent system selection, decomposition of the complex on the stationary phase, or overloading the column.

  • Solution:

    • Eluent Optimization: The polarity of the eluent is critical. For many this compound complexes, acetonitrile is an effective eluent for silica gel chromatography.[2] A gradient elution, gradually increasing the polarity of the solvent system, can improve separation.

    • Stationary Phase Choice: While silica gel is common, other stationary phases like alumina (B75360) or Sephadex may be more suitable for your specific complex.[2][6] For instance, Sephadex G-10 has been used for the separation of this compound nitrosyl complexes.[9]

    • Deactivation of Stationary Phase: If you suspect your complex is decomposing on acidic silica, you can use a deactivated stationary phase. This can be achieved by pre-treating the silica gel with a small amount of a basic modifier like triethylamine (B128534) mixed in the eluent.

    • Sample Loading: Ensure the sample is loaded onto the column in a minimal amount of solvent and as a concentrated band. Overloading the column with too much sample will lead to poor separation.

Solvent Extraction Difficulties

Q1: The extraction efficiency for my this compound complex is low. How can I improve it?

A1:

  • Problem: Low extraction efficiency can result from an inappropriate choice of extractant, incorrect pH, or the presence of interfering substances.

  • Solution:

    • Extractant Selection: The choice of extractant is crucial. For instance, Aliquat 336 has been successfully used for the extraction of this compound from alkaline solutions.[10][11] Tributyl phosphate (B84403) (TBP) is another common extractant, particularly for nitrosylthis compound nitrate (B79036) complexes.[12]

    • pH Optimization: The pH of the aqueous phase significantly impacts the extraction efficiency. For extraction with Aliquat 336, the efficiency increases with increasing pH, with a maximum around pH 13.[10][11]

    • Phase Modifier: The addition of a phase modifier, such as isodecyl alcohol (IDA), to the organic phase can enhance extraction.[10][11]

    • Complexing Agents: The presence of a complexing agent in the aqueous phase, like citric acid, can modify the extraction behavior.[11] The concentration of the complexing agent needs to be optimized, as too high a concentration can reduce extraction efficiency.[11]

Quantitative Data on Purification Efficiency

Purification MethodThis compound SpeciesInitial PurityFinal PurityKey ParametersReference
RecrystallizationBipyridyl this compound Complex52.1%70.25%pH adjustment (acid-base titration)[8]
Solvent ExtractionNitrosylthis compound Complex->99.8%Extractant: TBP; Stripping and precipitation[12]
Column Chromatography & Activated CarbonOlefin Metathesis Byproducts71.58 µg/5 mg0.06-0.53 µg/5 mgSequential treatment with silica, activated carbon, and column chromatography[3]

Experimental Protocols

Protocol 1: Recrystallization of a Bipyridyl this compound Complex via pH Adjustment

This protocol is based on a method that significantly improves the purity of a crude this compound complex product.[8]

  • Dissolution: Stir and dissolve 1 gram of the crude this compound complex product in 10-20 mL of a suitable organic solvent containing a lye. Heat the mixture to aid dissolution.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities.

  • Acidification: Acidify the filtrate with a dilute acid (e.g., dilute nitric acid) to a pH value between 3 and 6. A large amount of solid should precipitate.

  • Isolation: Filter the precipitated solid.

  • Washing: Wash the isolated solid with water.

  • Drying: Dry the purified product under vacuum.

  • Repetition (Optional): For higher purity, repeat the process 2-5 times.

Protocol 2: Column Chromatography for Purification of a this compound(II) Complex

This protocol is a general method for the purification of this compound complexes using silica gel chromatography.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack uniformly.

  • Sample Preparation: Dissolve the crude this compound complex in a minimal amount of the eluent or a slightly more polar solvent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. For many this compound complexes, acetonitrile is a suitable eluent.[2] A gradient can be applied by gradually increasing the polarity of the eluent (e.g., by adding a more polar solvent like water or methanol).[13]

  • Fraction Collection: Collect the fractions as they elute from the column. Monitor the separation using thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Solvent Extraction of this compound from Alkaline Solution

This protocol describes the extraction of this compound using Aliquat 336.[10][11]

  • Organic Phase Preparation: Prepare the organic phase by mixing the extractant (e.g., 50% Aliquat 336) and a phase modifier (e.g., 10% isodecyl alcohol) in a suitable diluent (e.g., n-dodecane).

  • Aqueous Phase Preparation: Prepare the aqueous phase containing the this compound complex. Adjust the pH to the optimal value for extraction (e.g., pH ~13). An aqueous phase modifier like citric acid can be added to enhance extraction.

  • Extraction: Mix the organic and aqueous phases in a separatory funnel and shake for a sufficient time (e.g., 20 minutes) to reach equilibrium.

  • Phase Separation: Allow the two phases to separate.

  • Stripping: To recover the this compound from the organic phase, contact it with a stripping agent, such as 8 M nitric acid. This will back-extract the this compound into the new aqueous phase.

Visualized Workflows

Recrystallization_Workflow A Dissolve Crude Complex in Hot Solvent B Hot Filtration to Remove Insolubles A->B C Slow Cooling of Filtrate B->C D Crystal Formation C->D E Isolate Crystals by Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Purified Crystals F->G

Caption: General workflow for purification by recrystallization.

Column_Chromatography_Workflow A Prepare Slurry of Stationary Phase B Pack Column A->B C Load Crude Sample B->C D Elute with Solvent System C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Obtain Purified Complex H->I

Caption: Step-by-step process for column chromatography.

Solvent_Extraction_Troubleshooting Start Low Extraction Efficiency Q1 Is the pH optimal? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the extractant appropriate? A1_Yes->Q2 Action1 Adjust pH A1_No->Action1 Action1->Q1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is a phase modifier needed? A2_Yes->Q3 Action2 Screen different extractants A2_No->Action2 End Improved Efficiency Action2->End A3_No No Q3->A3_No No Q3->End Yes Action3 Add a phase modifier A3_No->Action3 Action3->End

Caption: Troubleshooting logic for low solvent extraction efficiency.

References

troubleshooting inconsistent ruthenium red staining in microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ruthenium red staining. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound Red and what does it stain?

A1: this compound red is an inorganic, polycationic dye used in both light and electron microscopy.[1][2] It binds to negatively charged molecules, making it particularly effective for staining acidic, carbohydrate-rich structures.[1][3][4] Common targets include pectins in plant cell walls, mucopolysaccharides, and the glycocalyx (the outer layer) of bacterial and animal cells.[5][6][7] For electron microscopy, it is typically used with an osmium tetroxide post-fixation step to enhance contrast.[1]

Q2: How should I prepare the this compound Red staining solution?

A2: this compound red solutions are unstable and should always be prepared fresh on the day of use.[1][8] To prepare a working solution, first dissolve the this compound red powder in distilled water; brief sonication can aid this process.[1][9] This stock solution is then added to a suitable buffer, such as sodium cacodylate or phosphate, to achieve the final desired concentration.[1] It is highly recommended to filter the final solution through a 0.22 µm filter before applying it to the specimen to remove any undissolved particles or aggregates.[1]

Q3: Is there a difference between technical grade and high-purity this compound Red?

A3: Yes, there can be a significant difference. Technical grade this compound red may contain impurities like "this compound violet" and "this compound brown," which can lead to precipitation and inconsistent results.[1] For sensitive applications, especially in electron microscopy, using a high-purity, electron microscopy-grade reagent is strongly recommended to ensure reproducibility.[1]

Q4: How long can I store the prepared staining solution?

A4: Aqueous solutions of this compound red are not stable and should be used within a few hours of preparation.[1] It is not recommended to store the aqueous solution for more than one day.[8][10] Always use a freshly made solution for optimal performance.[1]

Troubleshooting Inconsistent Staining

This section addresses common issues encountered during this compound red staining protocols in a question-and-answer format.

Q5: Why is my staining weak, patchy, or completely absent?

A5: This is a common issue with several potential causes:

  • Inactive Stain: The dye is unstable in solution. Always prepare the this compound red solution fresh before each experiment.[1][8]

  • Incorrect pH: The staining intensity can be affected by pH. For many biological samples, maintaining a physiological pH (around 7.2-7.4) is crucial.[1] Significantly acidic conditions can impair the dye's effectiveness.[5]

  • Poor Penetration: this compound red is a large molecule that penetrates tissue slowly.[1] Ensure tissue blocks are as small as possible (ideally less than 1 mm³). For dense tissues, consider perfusion fixation to improve dye access.[1][11]

  • Impaired Mucilage Release (Plant Tissues): For staining plant seed mucilage, the pectin (B1162225) must first be hydrated and released. Pre-treating seeds with a chelating agent like EDTA can help by removing calcium ions that crosslink the pectin, thereby promoting mucilage release.[5][12]

Q6: I see precipitate or dark aggregates on my specimen. What causes this?

A6: Precipitates are often related to the preparation of the staining solution.

  • Poor Solubility: The dye powder can be difficult to dissolve completely.[1] Use brief sonication when dissolving the powder in distilled water before adding it to your buffer.[1][9]

  • Solution Purity: Always filter the final staining solution through a 0.22 µm filter before use to remove any micro-precipitates.[1]

  • Reagent Quality: Use high-purity, EM-grade this compound red to avoid issues with insoluble impurities found in some technical-grade products.[1][8]

Q7: How can I reduce high background and non-specific staining?

A7: High background often results from the polycationic nature of the dye, which allows it to bind non-specifically to various negatively charged molecules.[1]

  • Optimize Staining Time and Concentration: Over-staining is a primary cause of high background.[1][2] Start with lower concentrations and shorter incubation times and increase them incrementally to find the optimal balance for your specific sample.

  • Ensure Thorough Washing: Implement rigorous washing steps after staining to effectively remove any unbound or loosely bound dye molecules.[1]

Quantitative Data Summary

The following table provides a summary of typical concentration ranges for reagents used in this compound red staining protocols, primarily for electron microscopy. Note that optimal concentrations may vary by sample type and experimental goals.

ReagentTypical ConcentrationPurposeSource(s)
This compound Red 0.01% - 0.075% (w/v)Primary Stain[5][7][11]
Glutaraldehyde 2.5% (v/v)Primary Fixative[7]
Paraformaldehyde 2% (v/v)Primary Fixative[7]
Osmium Tetroxide 1% (w/v)Post-fixation & Contrast[7][11]
Sodium Cacodylate 0.1 MBuffer[1][7]
Lysine (B10760008) 30 mMStabilizer for Glycocalyx[6][7]
EDTA 50 mMPromotes Mucilage Release (Plants)[5]

Experimental Protocols

Protocol 1: Staining of Plant Seed Mucilage (Light Microscopy)

This protocol is adapted for visualizing the pectinaceous mucilage layer surrounding seeds like Arabidopsis.

  • Seed Preparation: Place approximately 20 fully desiccated seeds into a microfuge tube.[5]

  • Hydration & Mucilage Release: Add 800 µL of deionized water or, to enhance release, 50 mM EDTA. Shake vigorously on an orbital shaker for 2 hours at room temperature.[5]

  • Staining: Carefully remove the hydration solution. Add 800 µL of 0.01% aqueous this compound red solution and shake vigorously for 1 hour at room temperature.[5]

  • Washing & Observation: Remove the this compound red solution and wash the seeds with deionized water. Mount the seeds in a drop of water on a slide and observe under a light microscope.[5] A halo of red-stained mucilage should be visible around the seeds.[5]

Protocol 2: Staining of Bacterial Glycocalyx (Electron Microscopy)

This protocol is a general guideline for preserving and visualizing the extracellular polymeric substances (EPS) or glycocalyx of bacteria for Transmission Electron Microscopy (TEM).

  • Primary Fixation: Prepare a fixative solution containing 2.5% glutaraldehyde, 2% paraformaldehyde, and 0.075% this compound red in 0.1 M sodium cacodylate buffer (pH 7.2-7.4).[7] For enhanced preservation of delicate structures, 30 mM lysine can be added.[6][7] Gently wash the bacterial sample (e.g., a cell pellet) with buffer, then immerse in the primary fixative for at least 1 hour at room temperature.

  • Washing: Remove the fixative and wash the sample thoroughly with 0.1 M sodium cacodylate buffer.

  • Post-fixation: Prepare a solution of 1% Osmium Tetroxide containing 0.075% this compound red in 0.1 M sodium cacodylate buffer. Incubate the sample in this solution for 1-3 hours at room temperature in a fume hood.[7]

  • Dehydration: Wash the sample in buffer and then dehydrate through a graded ethanol (B145695) series (e.g., 50%, 70%, 90%, 100%).

  • Embedding & Sectioning: Infiltrate the sample with an appropriate embedding resin (e.g., Spurr's) and polymerize. Cut ultrathin sections (60-90 nm) using an ultramicrotome.

  • Post-staining & Imaging: Collect sections on TEM grids and post-stain with uranyl acetate (B1210297) and lead citrate (B86180) to enhance general contrast. Observe in a TEM, where the glycocalyx will appear as an electron-dense, fibrous material.[7]

Visual Guides

The following diagrams illustrate a typical experimental workflow and a troubleshooting decision tree for this compound red staining.

Ruthenium_Red_Workflow General this compound Red Staining Workflow (EM) A Sample Preparation (<1mm³ tissue blocks) B Primary Fixation (Glutaraldehyde/PFA + RR) A->B C Buffer Wash B->C D Post-fixation (OsO4 + RR) C->D E Buffer Wash D->E F Dehydration (Ethanol Series) E->F G Embedding (Resin) F->G H Sectioning & Imaging (TEM) G->H

Caption: A typical workflow for preparing samples for electron microscopy using this compound red.

Troubleshooting_Tree Troubleshooting Inconsistent Staining Start Inconsistent Staining Observed Q1 Is there precipitate on the specimen? Start->Q1 S1 Cause: Poor Solubility / Contamination • Use fresh, high-purity RR • Sonicate to dissolve in dH2O • Filter solution (0.22µm) Q1->S1 Yes Q2 Is staining weak or absent? Q1->Q2 No S2 Cause: Inactive Stain / Wrong pH • Prepare fresh RR solution daily • Check buffer pH (e.g., 7.2-7.4) • For plants, consider EDTA pre-treatment Q2->S2 Yes Q3 Is staining non-specific (high background)? Q2->Q3 No S3 Cause: Over-staining / Poor Washing • Reduce RR concentration or time • Increase washing steps/duration Q3->S3 Yes S4 Cause: Poor Penetration • Use smaller tissue blocks (<1mm³) • Consider perfusion fixation Q3->S4 No (Patchy Staining)

Caption: A decision tree to diagnose and solve common this compound red staining issues.

References

strategies to improve selectivity of ruthenium catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ruthenium Catalyst Selectivity. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their this compound-catalyzed reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound catalysts.

Issue 1: Inconsistent or Low Selectivity in this compound-Catalyzed Reactions

Symptoms:

  • Poor reproducibility of selectivity between batches.

  • Lower than expected ratio of the desired product isomer.

  • Formation of multiple undesired byproducts.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Explanation
Catalyst Precursor Quality 1. Verify Purity: Check the Certificate of Analysis for your this compound precursor. 2. Test for Impurities: Analyze the precursor for common catalyst poisons like sulfur, phosphorus, chlorine, and arsenic.[1]Impurities in the catalyst precursor can act as poisons, significantly reducing activity and altering selectivity.[1] High-purity precursors are essential for reproducible results.
Incomplete Catalyst Activation 1. Standardize Protocol: Ensure consistent temperature, time, and atmosphere (e.g., Argon or Nitrogen) during catalyst activation.[1] 2. Monitor Activation: Look for expected color changes or other indicators of successful activation.This compound precursors often require an activation step to form the catalytically active species. Inconsistent activation leads to variable amounts of the active catalyst.[1]
Reaction Conditions Variability 1. Precise Control: Maintain strict control over reaction temperature, pressure, and stirring rate.[2][3] 2. Solvent Purity: Use high-purity, degassed solvents.[1] 3. pH Control: Monitor and control the pH, as it can affect the speciation of the active catalyst.[1]Minor variations in reaction parameters can significantly impact the catalytic outcome.[1][3] Temperature fluctuations, in particular, can alter the energy landscape of the catalytic cycle.[2]
Inappropriate Ligand Choice 1. Ligand Screening: Experiment with different ligands (e.g., σ-donor vs. π-acceptor, varying steric bulk).[4][5][6] 2. Ligand Purity: Ensure the chiral ligand is of high purity for asymmetric reactions.[2]The electronic and steric properties of ligands directly influence the catalyst's activity and selectivity.[4][5] For instance, σ-donor ligands can increase the activity of this compound nanoparticles, while π-acceptor ligands may decrease it.[4][5]

Troubleshooting Workflow for Inconsistent Selectivity

start Inconsistent Selectivity Observed precursor Verify Precursor Quality start->precursor activation Review Activation Protocol precursor->activation Precursor OK solution Problem Resolved precursor->solution Impurities Detected Source High-Purity Precursor conditions Scrutinize Reaction Conditions activation->conditions Protocol Consistent activation->solution Inconsistencies Found Standardize Protocol ligand Evaluate Ligand Choice & Purity conditions->ligand Conditions Stable conditions->solution Variability Identified Implement Precise Control ligand->solution Ligand Optimized Select Appropriate Ligand

Caption: Troubleshooting workflow for inconsistent catalyst selectivity.

Issue 2: Low Enantioselectivity in Asymmetric Catalysis

Symptoms:

  • The product is formed with a low enantiomeric excess (ee).

  • Results are close to a racemic mixture.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Explanation
Chiral Ligand Issues 1. Ligand Suitability: The chosen chiral ligand may not be optimal for the substrate.[2] Test a variety of ligands with different electronic and steric properties. 2. Ligand Purity: Use ligands of the highest possible purity, as impurities can negatively affect enantioselectivity.[2] 3. Ligand/Catalyst Ratio: Ensure the correct molar ratio of the chiral ligand to the this compound precursor is used.[2]The interaction between the ligand, this compound center, and substrate creates the chiral environment necessary for enantioselection.[2]
Inefficient Active Catalyst Formation 1. Pre-formation Step: Allow sufficient time for the active monomeric catalyst to form from the dimeric precursor and chiral ligand before adding the substrate.[2] 2. Solvent Choice: The solvent can influence the formation and stability of the active species.The active chiral catalyst is often formed in situ. Incomplete formation will lead to a lower concentration of the desired catalytic species.[2]
Suboptimal Reaction Temperature 1. Temperature Screening: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may require longer reaction times.[7]Temperature affects the energy difference between the transition states leading to the two enantiomers. Lower temperatures can amplify this difference.[7]

Logical Relationship for Achieving High Enantioselectivity

cluster_factors Key Factors ligand Optimal Chiral Ligand outcome High Enantioselectivity ligand->outcome catalyst Efficient Active Catalyst Formation catalyst->outcome temp Controlled Temperature temp->outcome

Caption: Key factors influencing enantioselectivity in catalysis.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the selectivity of my this compound-catalyzed reaction?

A1: Solvents can significantly influence catalyst performance in several ways:

  • Polarity and Protic/Aprotic Nature: The solvent's properties can affect the stability of intermediates and transition states in the catalytic cycle.[8]

  • Mass Transfer: In reactions involving gases (e.g., hydrogenation), solvent viscosity can impact the rate of mass transfer of the gas to the catalyst surface, which can alter selectivity.[8] For example, in some asymmetric hydrogenations, higher enantioselectivity is observed when the availability of H₂ in the solution is high.[8]

  • Direct Interaction: Solvents can sometimes coordinate with the catalyst or interact with reactants, thereby influencing the reaction pathway.[9]

Q2: Can temperature and pressure be used to control selectivity?

A2: Yes, temperature and pressure are critical parameters for tuning selectivity.

  • Temperature: Changing the reaction temperature can alter the relative rates of competing reaction pathways, thus changing the product distribution.[3] For some reactions, lower temperatures favor higher selectivity.[7]

  • Pressure: In reactions involving gaseous reactants, such as hydrogenation, pressure directly influences the concentration of the gas in the reaction medium. This can affect both the reaction rate and, in some cases, the selectivity.[10]

Q3: My catalyst appears to be deactivating over time. What are the common causes and solutions?

A3: Catalyst deactivation can be caused by several factors:

  • Aggregation of Nanoparticles: For nanoparticle catalysts, aggregation can lead to a loss of active surface area and decreased activity.[5] Using stabilizing ligands or ionic liquids can help prevent this.[5]

  • Product Inhibition: The product of the reaction may coordinate to the catalyst and inhibit its activity.

  • Catalyst Poisoning: As mentioned in the troubleshooting guide, impurities in the reactants or solvent can act as poisons.[1]

  • Thermal Decomposition: The catalyst may not be stable at the reaction temperature, leading to decomposition into inactive species.[1]

To address deactivation, consider using a support for the catalyst, optimizing the reaction temperature, and ensuring the purity of all reagents and solvents.

Q4: What is the role of ligands in determining the selectivity of a this compound catalyst?

A4: Ligands play a crucial role in tuning the electronic and steric environment of the this compound center. This, in turn, governs the catalyst's activity and selectivity.

  • Electronic Effects: Ligands can be σ-donors or π-acceptors.[4][5] σ-donor ligands increase the electron density on the metal center, which can enhance the activity of this compound nanoparticles in some reactions.[4][5] Conversely, π-acceptor ligands can decrease electron density.

  • Steric Effects: The size and shape of the ligand create a specific three-dimensional space around the metal center. This steric hindrance can direct the substrate to bind in a particular orientation, leading to high regioselectivity or enantioselectivity.[11] For instance, bulky ligands are often used to achieve high Z-selectivity in olefin metathesis.[11]

  • Chelation: Bidentate or multidentate ligands can form stable chelate rings with the metal, which can enhance catalyst stability and influence selectivity.[6][12]

Quantitative Data Summary

The following table summarizes data from various studies on improving this compound catalyst selectivity.

Reaction TypeCatalyst SystemLigand(s)SolventTemp (°C)Pressure (bar)Key Finding on SelectivityReference
Olefin Metathesis (Homodimerization) C-H Activated Ru CatalystNitratoTHF35N/ANitrato ligands afforded significant improvement in Z-selectivity compared to carboxylates.[6][12]
Phenol Hydrogenation Ru/TiO₂NoneTetrahydrofuran (THF)N/AN/ATHF showed better activity and selectivity towards the DDO pathway compared to other solvents.[9]
CO₂ Hydrogenation Ru/SupportNoneN/A150-2205The choice of support (e.g., TiO₂, ZrO₂, CeO₂) influences selectivity towards methane.[13]
Asymmetric Alkylation Cationic Ru(II)iPr-PHOXTHF-30N/AA reversal and improvement in enantioselectivity (up to 79% ee) was observed at lower temperatures.[7]

Experimental Protocols

Protocol 1: General Procedure for In Situ Activation of a Chiral this compound Catalyst for Asymmetric Transfer Hydrogenation

This protocol is a general guideline and should be optimized for your specific substrate and ligand.

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).

    • Use degassed solvents for the reaction.

  • Catalyst Pre-formation:

    • In a reaction vessel under an inert atmosphere, add the this compound precursor (e.g., [RuI₂(p-cymene)]₂).[2]

    • Add the chiral ligand (e.g., (S,S)-TsDPEN) in the appropriate molar ratio (typically a slight excess relative to the Ru monomer concentration).[2]

    • Add the degassed solvent (e.g., methanol (B129727) or 2-propanol) and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the active monomeric catalyst.[2] A color change may be observed.

  • Reaction Setup:

    • To the vessel containing the pre-formed catalyst, add the substrate (e.g., a ketone, 1.0 equivalent).[2]

    • Add the hydrogen source. A common choice is a 5:2 mixture of formic acid and triethylamine.[2]

  • Reaction Execution:

    • Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 25-50 °C).[2]

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC).

  • Work-up and Analysis:

    • Once the reaction is complete, quench the reaction and perform a standard work-up procedure.

    • Determine the conversion and enantiomeric excess of the product by chiral HPLC or GC.

Protocol 2: Sample Preparation for Catalyst Impurity Analysis by ICP-MS

This protocol provides a general outline for preparing a this compound catalyst sample for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis to determine impurity levels.[1]

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound(III) nitrosyl nitrate (B79036) solid or a solution containing the catalyst.[1]

  • Digestion:

    • Dissolve the sample in dilute, high-purity nitric acid.[1]

    • Gentle heating may be necessary to ensure complete dissolution.

    • Crucially, avoid using hydrochloric acid , as it can introduce chloride impurities that interfere with the analysis.[1]

  • Dilution:

    • Quantitatively dilute the digested sample to a suitable concentration for ICP-MS analysis using deionized water. The final acid concentration should typically be around 1-2%.

  • Analysis:

    • Analyze the prepared sample using ICP-MS to quantify the concentration of potential catalyst poisons (e.g., S, P, Cl, As).

    • Compare the results to the supplier's Certificate of Analysis.

References

Technical Support Center: Ruthenium-Based Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ruthenium-based photosensitizers in photodynamic therapy (PDT).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I observing low phototoxicity with my this compound complex?

Low phototoxicity can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include the photosensitizer's intrinsic properties, its interaction with the biological environment, and the experimental setup.

Troubleshooting Workflow for Low Phototoxicity

G cluster_0 Problem: Low Phototoxicity cluster_1 Photosensitizer Issues cluster_2 Biological Barriers cluster_3 Environmental Factors cluster_4 Experimental Parameters start Start Troubleshooting check_ps Verify Photosensitizer Properties start->check_ps check_uptake Assess Cellular Uptake check_ps->check_uptake Properties OK aggregation Aggregation? check_ps->aggregation Check photobleaching Photobleaching? check_ps->photobleaching Check low_quantum_yield Low Singlet Oxygen Quantum Yield? check_ps->low_quantum_yield Check check_ros Measure ROS Generation check_uptake->check_ros Uptake Sufficient poor_solubility Poor Solubility? check_uptake->poor_solubility Low Uptake localization Incorrect Subcellular Localization? check_uptake->localization Check check_hypoxia Consider Hypoxia check_ros->check_hypoxia ROS Generation Confirmed check_light Optimize Light Dose & Wavelength check_hypoxia->check_light Normoxic Conditions OK or Type I PS Used type_II_limitation Type II PS in Hypoxic Environment? check_hypoxia->type_II_limitation Low Efficacy in Hypoxia solution Solution: Improved Phototoxicity check_light->solution Optimized wavelength_mismatch Wavelength Mismatch with Absorption Spectrum? check_light->wavelength_mismatch Check insufficient_fluence Insufficient Light Fluence? check_light->insufficient_fluence Check

Caption: Troubleshooting workflow for low phototoxicity in Ru-based PDT.

2. My this compound complex has poor water solubility. How can I improve its delivery and cellular uptake?

Poor aqueous solubility is a common issue that can lead to aggregation and reduced bioavailability.[1][2][3]

  • Vectorization: Encapsulating the photosensitizer in nanoparticles or liposomes can improve solubility and facilitate passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

  • Ligand Modification: Introducing hydrophilic moieties to the ligands of the this compound complex can enhance its water solubility.

  • Carrier Molecules: Conjugating the photosensitizer to carrier molecules like transferrin can improve uptake, especially in cancer cells that overexpress the transferrin receptor.[4][5]

3. How does hypoxia affect the efficacy of my this compound-based PDT experiments?

Hypoxia, or low oxygen concentration, is a hallmark of solid tumors and a significant challenge for traditional Type II PDT, which relies on molecular oxygen to generate cytotoxic singlet oxygen (¹O₂).[6][7][8]

  • Type II PDT: The efficacy of photosensitizers that operate primarily through a Type II mechanism will be significantly diminished in hypoxic environments.

  • Type I PDT: Consider using or designing this compound complexes that can participate in Type I photochemical processes. These photosensitizers can generate other reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals, through electron transfer reactions with substrates other than oxygen, making them effective even under hypoxic conditions.[6][8]

4. I am observing a decrease in the absorbance of my photosensitizer during irradiation. What is happening and how can I address it?

This phenomenon is likely photobleaching, the light-induced degradation of the photosensitizer.[9][10][11] Photobleaching reduces the concentration of the active photosensitizer over time, potentially limiting the overall therapeutic effect.

  • Quantify Photostability: Perform a photostability assay to determine the quantum yield of photodegradation.

  • Optimize Light Fluence: Use the minimum effective light dose to minimize photobleaching while still achieving the desired therapeutic outcome.

  • Molecular Design: For long-term applications, consider synthesizing more photostable analogues of your this compound complex.

5. How do I know if my this compound complex is generating singlet oxygen?

The generation of singlet oxygen can be detected and quantified using various methods.

  • Direct Detection: This involves measuring the near-infrared phosphorescence of singlet oxygen at approximately 1270 nm.[12] This is the most direct method but requires specialized equipment.

  • Indirect Detection: This method relies on chemical traps that react with singlet oxygen, leading to a change in their fluorescence or absorbance. A commonly used probe is 1,3-diphenylisobenzofuran (B146845) (DPBF), whose fluorescence decreases upon reaction with singlet oxygen.[13][14][15][16][17] Singlet Oxygen Sensor Green (SOSG) is another probe whose fluorescence increases upon reaction with singlet oxygen.[12]

Quantitative Data Summary

Table 1: Phototoxicity (IC₅₀, µM) of Selected this compound Photosensitizers

PhotosensitizerCell LineConditionIC₅₀ (µM) - DarkIC₅₀ (µM) - LightPhototoxicity Index (PI)Reference
SCV42CT-26Normoxia (21% O₂)>300.003 (645 nm)>10,000[8]
SCV49CT-26Normoxia (21% O₂)>300.001 (645 nm)>30,000[8]
SCV49CT-26Hypoxia (2% O₂)>300.003 (645 nm)>10,000[8]
Compound 5 (Ru)A549Normoxia>1002.5 (540 nm)>40[7]
Compound 5 (Ru)A549Hypoxia>10010.1 (540 nm)>9.9[7]
Compound 11 (Os)A549Normoxia>1001.2 (540 nm)>83.3[7]
Compound 11 (Os)A549Hypoxia>1008.9 (540 nm)>11.2[7]
cHSA-PEO-TPP-RuHeLaNormoxia9 ± 20.0349 ± 0.002250[5]
Ru1HeLaNormoxia203 ± 37.7 ± 1.3~26[5]
8bA549Hypoxia>501.50>33.3[18]
2H-TPyP-arene-RuHCT116Normoxia432.50.0541~7994[19]
Zn-TPyP-arene-RuHCT116Normoxia1134.20.3793~2990[19]

Table 2: Singlet Oxygen Quantum Yields (ΦΔ) of Selected this compound Photosensitizers

PhotosensitizerSolventΦΔReference
[Ru(bpy)₃]²⁺Acetonitrile0.57[20]
2BCD₃OD0.87[9]
3BCD₃OD0.48[9]
2ACD₃OD0.048[9]
3ACD₃OD0.048[9]
C1Acetonitrile0.61
C2Acetonitrile0.81
C3Acetonitrile1.08
cis-[Ru(phen)₂(pPDI)]²⁺Dichloromethane0.26[21]
cis-[Ru(phen)₂(pPDI)]²⁺Chloroform0.25[21]
cis-[Ru(phen)₂(pPDI)]²⁺Acetonitrile0.28[21]

Experimental Protocols

1. Protocol for Assessing Photostability

This protocol provides a general method for determining the photostability of a this compound photosensitizer in solution.[6]

  • Objective: To quantify the photodegradation of a photosensitizer upon irradiation.

  • Materials:

    • This compound photosensitizer

    • Spectrophotometrically pure solvent (e.g., DMSO, ethanol, PBS)

    • Calibrated light source with a monochromator or filter

    • Quartz cuvettes

    • UV-Vis spectrophotometer

  • Procedure:

    • Sample Preparation: Prepare a solution of the photosensitizer in the chosen solvent with a concentration that gives an absorbance value between 0.5 and 1.0 at the wavelength of maximum absorption (λₘₐₓ).

    • Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution before irradiation.

    • Irradiation: Irradiate the solution in the quartz cuvette with the calibrated light source at a wavelength corresponding to an absorption band of the photosensitizer. A control sample should be kept in the dark under identical conditions.

    • Spectroscopic Monitoring: At defined time intervals, stop the irradiation and record the full UV-Vis absorption spectrum of the sample.

    • Data Analysis: Plot the absorbance at λₘₐₓ as a function of irradiation time. The rate of photobleaching can be determined from the initial slope of this plot. The percentage of degradation can be calculated as: ((A₀ - Aₜ) / A₀) * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

2. Protocol for Singlet Oxygen Detection using DPBF

This protocol describes an indirect method for detecting singlet oxygen generation using the fluorescent probe 1,3-diphenylisobenzofuran (DPBF).[13]

  • Objective: To qualitatively or quantitatively assess the generation of singlet oxygen by a this compound photosensitizer upon irradiation.

  • Materials:

    • This compound photosensitizer

    • 1,3-Diphenylisobenzofuran (DPBF)

    • Spectrophotometrically pure solvent (e.g., methanol, acetonitrile)

    • Reference photosensitizer with a known singlet oxygen quantum yield (e.g., [Ru(bpy)₃]²⁺)

    • Light source with a specific wavelength

    • Fluorometer or UV-Vis spectrophotometer

    • Quartz cuvettes

  • Procedure:

    • Solution Preparation: Prepare solutions of the this compound photosensitizer and the reference photosensitizer with identical absorbance at the irradiation wavelength. Prepare a stock solution of DPBF in the same solvent.

    • Reaction Mixture: In a quartz cuvette, mix the photosensitizer solution with the DPBF solution. The final concentration of DPBF is typically in the micromolar range.

    • Initial Measurement: Record the initial fluorescence (excitation ~410 nm, emission ~455-480 nm) or absorbance (~410 nm) of the DPBF in the mixture.

    • Irradiation: Irradiate the cuvette with the light source.

    • Time-course Measurement: At regular time intervals, monitor the decrease in the fluorescence or absorbance of DPBF.

    • Data Analysis: The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation. For quantitative analysis, the singlet oxygen quantum yield (ΦΔ) of the sample can be calculated relative to the reference using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_ref / I_sample) where k is the rate of DPBF degradation and I is the rate of light absorption by the photosensitizer.

3. Protocol for Quantifying Cellular Uptake by ICP-MS

This protocol outlines the use of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the intracellular concentration of a this compound photosensitizer.[22][23]

  • Objective: To determine the amount of this compound that has been taken up by cells.

  • Materials:

    • Cell line of interest

    • This compound photosensitizer

    • Cell culture medium and supplements

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • Concentrated nitric acid (trace metal grade)

    • ICP-MS instrument

    • Cell counter (e.g., hemocytometer)

  • Procedure:

    • Cell Seeding: Seed cells in a culture dish and allow them to adhere overnight.

    • Incubation: Treat the cells with a known concentration of the this compound photosensitizer for a specific duration.

    • Washing: Remove the medium containing the photosensitizer and wash the cells multiple times with ice-cold PBS to remove any extracellular complex.

    • Cell Harvesting: Detach the cells using trypsin-EDTA and collect them by centrifugation.

    • Cell Counting: Resuspend the cell pellet in a known volume of PBS and count the number of cells.

    • Digestion: Lyse the cells and digest the sample with concentrated nitric acid, typically with heating, to break down the organic matrix and solubilize the this compound.

    • ICP-MS Analysis: Dilute the digested sample with deionized water to a suitable volume and analyze the this compound content using ICP-MS.

    • Data Analysis: The amount of this compound per cell can be calculated by dividing the total amount of this compound measured by the total number of cells in the sample.

Signaling Pathways and Experimental Workflows

Signaling Pathways in this compound-Based PDT-Induced Apoptosis

This compound-based PDT can induce cell death through various mechanisms, with apoptosis being a prominent pathway. This can occur through both caspase-dependent and -independent mechanisms, often involving the mitochondria and the endoplasmic reticulum (ER).[1][2][24][25][26][27][28]

G cluster_0 PDT-Induced Apoptosis cluster_1 Mitochondrial Pathway (Intrinsic) cluster_2 ER Stress Pathway cluster_3 Caspase-Independent Pathway ps Ru-Photosensitizer + Light ros ROS Generation (e.g., ¹O₂) ps->ros mito Mitochondrial Damage ros->mito er_stress ER Stress ros->er_stress bcl2 Bcl-2 Family Modulation mito->bcl2 aif AIF Release mito->aif cyto_c Cytochrome c Release bcl2->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome casp3_intrinsic Caspase-3 Activation apoptosome->casp3_intrinsic apoptosis Apoptosis casp3_intrinsic->apoptosis upr Unfolded Protein Response (UPR) er_stress->upr chop CHOP Induction upr->chop casp12_4 Caspase-12/4 Activation upr->casp12_4 chop->apoptosis casp3_er Caspase-3 Activation casp12_4->casp3_er casp3_er->apoptosis dna_frag_ind Large-Scale DNA Fragmentation aif->dna_frag_ind dna_frag_ind->apoptosis

Caption: Simplified signaling pathways in Ru-based PDT-induced apoptosis.

Experimental Workflow for Efficacy Assessment of a Novel this compound Photosensitizer

G cluster_0 Efficacy Assessment Workflow start Synthesize & Purify Novel Ru-PS photophys Photophysical Characterization (Absorbance, Emission) start->photophys ros_yield Determine Singlet Oxygen Quantum Yield photophys->ros_yield photostability Assess Photostability ros_yield->photostability cellular_uptake Quantify Cellular Uptake (ICP-MS) photostability->cellular_uptake localization Determine Subcellular Localization (Microscopy) cellular_uptake->localization phototoxicity In Vitro Phototoxicity Assay (MTT, etc.) (Normoxia vs. Hypoxia) localization->phototoxicity mechanism Investigate Mechanism of Cell Death (Apoptosis, Necrosis) phototoxicity->mechanism invivo In Vivo Efficacy (Tumor Models) mechanism->invivo

Caption: Experimental workflow for assessing the efficacy of a new Ru-PS.

References

Technical Support Center: Troubleshooting Low Yields in Ruthenium Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of ruthenium complexes, with a focus on addressing the challenge of low product yields.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the most common initial checks I should perform?

A1: When faced with low yields, a systematic approach to troubleshooting is recommended. Start by verifying the following critical parameters:

  • Purity of Reactants: The purity of the this compound precursor and the ligands is paramount. Impurities can interfere with the reaction, leading to the formation of side products or decomposition of the desired complex. It is advisable to characterize all starting materials thoroughly before use.

  • Inert Atmosphere: Many this compound complexes, particularly those in a low oxidation state (Ru(II)), are sensitive to oxygen.[1] Ensure that the reaction was conducted under a strictly inert atmosphere (e.g., argon or nitrogen). This includes using properly dried and deoxygenated solvents.

  • Solvent Quality: The choice and purity of the solvent are crucial. The presence of water or other protic impurities can lead to unwanted side reactions or decomposition.[2] Using anhydrous and degassed solvents is highly recommended.[2] The solvent can also influence the formation of isomers.[3]

  • Reaction Temperature: The reaction temperature must be precisely controlled. Some reactions require heating to proceed at an optimal rate, while excessive heat can lead to the decomposition of the reactants or the final product.[4] Refer to literature protocols for the ideal temperature range for your specific synthesis.

  • Reaction Time: It's possible the reaction has not been allowed to proceed to completion. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or UV-Vis spectroscopy to determine the optimal reaction time.

Q2: I suspect my this compound catalyst is being deactivated in a catalytic reaction. What are common causes?

A2: Catalyst deactivation is a frequent cause of low yields in this compound-catalyzed reactions. Common deactivation pathways include:

  • Presence of Impurities: Catalyst poisons such as sulfur, phosphorus, or arsenic compounds can irreversibly deactivate the catalyst.[5] Water and oxygen can also act as temporary poisons.[5]

  • Ligand Decomposition: The ligands attached to the this compound center may not be stable under the reaction conditions and can degrade, leading to an inactive catalytic species.[6]

  • Formation of Inactive Species: The active catalyst may convert into a non-catalytically active species. For instance, in olefin metathesis, the highly active 14-electron methylidene intermediate can undergo decomposition pathways.[6]

  • Substrate Inhibition: Certain functional groups on the substrate, such as amines, thiols, or phosphines, can coordinate strongly to the this compound center and inhibit its catalytic activity.[7]

Q3: How critical is the choice of solvent in the synthesis of this compound complexes?

A3: The solvent plays a multifaceted and critical role in the synthesis of this compound complexes.[3] The choice of solvent can influence:

  • Solubility of Reactants: The starting materials must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently.

  • Reaction Rate and Pathway: The polarity and coordinating ability of the solvent can affect the reaction kinetics and may even alter the reaction mechanism, potentially leading to different products or isomers.[8]

  • Stability of the Complex: Some this compound complexes are unstable in certain solvents. For example, the use of alcohol solvents can sometimes lead to the abstraction of carbon monoxide and the formation of carbonyl ligands.[3] Chlorinated solvents should be used with caution as they can sometimes react with the complex.[1]

  • Product Isolation: The solvent choice also impacts the ease of product purification. A solvent system that allows for easy precipitation or crystallization of the final product is often preferred.

Q4: My purification process seems to be causing a significant loss of product. What can I do to improve it?

A4: Low yields are often a result of an inefficient purification process. Here are some tips to improve the recovery of your this compound complex:

  • Column Chromatography: This is a common method for purifying this compound complexes.[9] However, some complexes can be unstable on silica (B1680970) or alumina. It is important to choose the right stationary phase and eluent system. Sometimes, a "plug" of silica gel is sufficient to remove impurities without significant product loss.[10]

  • Recrystallization: This is an effective technique for obtaining highly pure crystalline products.[11][12] The key is to find a suitable solvent or a mixture of solvents where the complex has high solubility at an elevated temperature and low solubility at room temperature or below.[11]

  • Precipitation: Adding a non-solvent to a solution of the crude product can induce precipitation of the desired complex, leaving impurities in the solution.[9] This method is often used for the initial isolation of the product.

Quantitative Data Summary

The following table summarizes key quantitative parameters that can influence the yield of this compound complex synthesis, based on literature examples.

ParameterValue/RangeContext/Complex TypeTypical YieldReference
Temperature Room Temperature to 40 °CSecond-generation Grubbs and Hoveyda-Grubbs catalystsVaries
50 °C to 80 °CSpecialized second-generation Grubbs catalystsVaries
100 °CMicrowave-assisted synthesis of Ru(II) polypyridyl complexes~65%[13]
120 °CThis compound-catalyzed cross-couplingModerate[14]
Catalyst Loading 0.5 mol%This compound-catalyzed alcohol oxidationHigh[7]
1.5 mol%This compound-catalyzed olefinationModerate to High[2]
5 mol%This compound-catalyzed hydroarylationExcellent[15]
Solvent Toluene, CH3CNThis compound-catalyzed alcohol oxidation85% in CH3CN[7]
CH2Cl2:MeOH (1:1)Synthesis of organometallic this compound complexes43-70%[8]
EthanolSynthesis of Ru(II) polypyridyl complexes~64%[13]
Reaction Time 2 hoursSynthesis of Ru(II) complexes with NNN ligands82-87%[3]
4 hoursSynthesis of Ru(Cl-phen)3(PF6)2Not specified[16]
8 hoursSynthesis of Ru(bpy)2Cl2~39%[17]

Experimental Protocols

Protocol 1: General Synthesis of Tris(bipyridine)this compound(II) Chloride ([Ru(bpy)₃]Cl₂)

This protocol is adapted from a common high-yield synthesis method.[12]

  • Reactant Preparation: In a 25 mL flask, combine 0.1 g of dried RuCl₃, 0.23 g of 2,2'-bipyridine, and 10 mL of water.

  • Addition of Reducing Agent: Add 0.5 mL of a freshly prepared sodium hypophosphite solution to the mixture.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to a boil for 30 minutes. The solution color will change from green to brown and finally to orange.

  • Cooling and Filtration: After reflux, cool the solution to room temperature and filter it to remove any undissolved material.

  • Precipitation: Transfer the filtrate to a 50 mL conical flask and add 3.2 g of potassium chloride to precipitate the product.

  • Isolation and Washing: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the orange crystalline product by vacuum filtration. Wash the product with two 5 mL portions of ice-cold 10% aqueous acetone, followed by two 5 mL portions of diethyl ether.

  • Drying: Dry the final product in a desiccator.

Protocol 2: Purification of a this compound Complex by Recrystallization

This protocol provides a general guideline for recrystallization.[11]

  • Solvent Selection: Identify a suitable solvent or a mixed solvent system. The ideal solvent will dissolve the crude this compound complex at an elevated temperature but not at room temperature.

  • Dissolution: In a flask, dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel with filter paper to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote more complete crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Purification of a Grubbs-type Catalyst

This protocol outlines a general method for removing impurities from a Grubbs catalyst.[10]

  • Dissolution: Dissolve the crude catalyst in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Quenching (Optional): To remove residual this compound, a scavenger like dimethyl sulfoxide (B87167) (DMSO) can be added to the solution.[10]

  • Silica Gel Plug: Pass the solution through a short plug of silica gel using a suitable eluent. This helps to remove polar impurities and some this compound byproducts.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure.

  • Precipitation/Washing: Precipitate the purified catalyst by adding a non-solvent (e.g., hexanes or pentanes). Stir the resulting suspension to wash away any remaining soluble impurities.

  • Isolation and Drying: Collect the purified catalyst by filtration and dry it under vacuum.

Visual Troubleshooting Guides

The following diagrams illustrate common troubleshooting workflows for low yields in this compound complex synthesis.

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_atmosphere Verify Inert Atmosphere start->check_atmosphere check_purification Evaluate Purification Procedure start->check_purification impure Impure check_purity->impure conditions_issue Suboptimal check_conditions->conditions_issue atmosphere_issue Air/Moisture Leak check_atmosphere->atmosphere_issue purification_issue Product Loss check_purification->purification_issue purify_reagents Purify/Replace Reagents impure->purify_reagents Yes end Improved Yield impure->end No optimize_conditions Optimize Temp, Time, Concentration conditions_issue->optimize_conditions Yes conditions_issue->end No improve_setup Improve Schlenk Line Technique/Glovebox Use atmosphere_issue->improve_setup Yes atmosphere_issue->end No optimize_purification Modify Purification Method purification_issue->optimize_purification Yes purification_issue->end No purify_reagents->end optimize_conditions->end improve_setup->end optimize_purification->end

Caption: General troubleshooting workflow for low yields.

Catalyst_Deactivation_Workflow start Low Catalyst Activity check_impurities Check for Catalyst Poisons start->check_impurities check_ligand_stability Evaluate Ligand Stability start->check_ligand_stability check_substrate Analyze Substrate Functional Groups start->check_substrate poisons_present Present check_impurities->poisons_present ligand_unstable Unstable check_ligand_stability->ligand_unstable inhibiting_groups Inhibiting Groups Present check_substrate->inhibiting_groups purify_reagents Purify Reagents and Solvents poisons_present->purify_reagents Yes end Improved Catalytic Performance poisons_present->end No change_ligand Select More Robust Ligand ligand_unstable->change_ligand Yes ligand_unstable->end No modify_substrate Protect Inhibiting Functional Groups inhibiting_groups->modify_substrate Yes inhibiting_groups->end No purify_reagents->end change_ligand->end modify_substrate->end

Caption: Troubleshooting catalyst deactivation issues.

References

Ruthenium Catalyst Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ruthenium catalysts. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during experiments, focusing on catalyst deactivation and regeneration.

Frequently Asked Questions (FAQs)

Q1: My this compound-catalyzed reaction has stopped or slowed down significantly. What are the likely causes?

A sudden or gradual loss of catalytic activity, often referred to as deactivation, is a common issue. The primary causes can be broadly categorized into three mechanisms: poisoning, sintering, and fouling.

  • Poisoning: This occurs when impurities in the reaction mixture strongly adsorb to the active sites of the this compound catalyst, blocking them from reactants. Common poisons include sulfur compounds, carbon monoxide (CO), and sometimes even the solvent or reactants themselves under certain conditions.[1][2]

  • Sintering: At high reaction temperatures, the small this compound nanoparticles on the support material can migrate and agglomerate into larger particles.[3][4] This process, also known as thermal degradation, leads to a decrease in the active surface area of the catalyst, thereby reducing its activity.

  • Fouling: This involves the physical deposition of carbonaceous materials (coke) or other insoluble byproducts onto the catalyst surface and within its pores.[3][5] This blockage prevents reactants from reaching the active sites.

Q2: How can I determine the cause of my catalyst's deactivation?

A systematic approach involving both experimental observation and analytical techniques is crucial for diagnosing the deactivation mechanism.

  • Review Experimental Conditions:

    • Feedstock Purity: Analyze your reactants and solvents for potential poisons. Sulfur-containing compounds are a frequent culprit.[1]

    • Reaction Temperature: Compare the operating temperature to the catalyst's recommended thermal stability limit to assess the likelihood of sintering.

    • Visual Inspection: Examine the spent catalyst for any changes in color or the presence of deposits, which might indicate fouling.[1]

  • Control Experiments:

    • Run the reaction with a fresh batch of catalyst under identical conditions. If the new catalyst performs well, it confirms that the original catalyst was deactivated.[1]

  • Catalyst Characterization:

    • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can identify the elemental composition of the catalyst surface, helping to detect the presence of poisons like sulfur or changes in the oxidation state of this compound.[6][7][8]

    • Temperature-Programmed Desorption (TPD): TPD can be used to identify and quantify adsorbed species, such as CO, on the catalyst surface, providing evidence of poisoning.[9][10]

    • Transmission Electron Microscopy (TEM): TEM analysis can visualize the size and distribution of this compound nanoparticles on the support, allowing for the direct observation of sintering.

    • Thermogravimetric Analysis (TGA): TGA can quantify the amount of coke deposited on the catalyst by measuring the weight loss upon heating in an oxidizing atmosphere.

Q3: Can a deactivated this compound catalyst be regenerated?

Yes, in many cases, a deactivated this compound catalyst can be regenerated to recover a significant portion of its initial activity. The appropriate regeneration method depends on the deactivation mechanism.

  • Poisoned Catalysts:

    • Thermal Treatment: For poisons that are volatile or can be oxidized, heating the catalyst in an inert or oxidizing atmosphere can be effective.[1]

    • Chemical Washing: In some instances, washing the catalyst with a suitable solvent or a mild chemical treatment can remove the poison. For sulfur poisoning, oxidative treatments, sometimes with agents like hydrogen peroxide, have been explored.[11]

  • Fouled Catalysts:

    • Oxidative Regeneration (Coke Burn-off): The most common method for removing coke is to burn it off by heating the catalyst in a controlled flow of air or a dilute oxygen mixture.[5][12][13]

  • Sintered Catalysts:

    • Regenerating sintered catalysts is more challenging as it requires the redispersion of the agglomerated metal particles. This is often difficult to achieve without significant changes to the catalyst structure.

Troubleshooting Guide

This section provides a step-by-step guide to troubleshoot common issues with this compound catalyst performance.

Issue 1: Rapid Loss of Activity in the First Use
Possible Cause Diagnostic Steps Recommended Action
Acute Poisoning 1. Analyze feedstock for high concentrations of poisons (e.g., sulfur, CO).2. Perform XPS on the spent catalyst to identify surface contaminants.1. Purify reactants and solvents before the reaction.2. If poisoning is confirmed, attempt regeneration based on the nature of the poison (see Regeneration Protocols).
Thermal Shock / Runaway Reaction 1. Review the reaction temperature profile. Was there an initial exotherm that exceeded the catalyst's thermal limit?1. Optimize heat management of the reactor.2. Consider a more gradual ramp-up to the target reaction temperature.
Issue 2: Gradual Loss of Activity Over Time
Possible Cause Diagnostic Steps Recommended Action
Chronic Poisoning 1. Analyze feedstock for trace amounts of poisons.2. Use TPD to detect strongly adsorbed species on the catalyst surface.1. Implement a continuous purification system for the feedstock.2. Periodically regenerate the catalyst using an appropriate method.
Sintering 1. Compare TEM images of the fresh and spent catalyst to observe changes in particle size.2. Correlate activity loss with time-on-stream at high temperatures.1. Operate at the lowest possible temperature that maintains a reasonable reaction rate.2. Consider a catalyst with a more thermally stable support material.
Fouling (Coking) 1. Visually inspect the catalyst for carbon deposits.2. Quantify coke content using TGA.3. Observe if there is an increase in pressure drop across the catalyst bed.1. Optimize reaction conditions (e.g., temperature, pressure, reactant ratios) to minimize coke formation.2. Implement a regeneration cycle involving coke burn-off.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound catalyst deactivation and regeneration.

Table 1: Common Poisons and Their Effects

PoisonTypical SourceEffect on ActivityAnalytical Detection
Sulfur Compounds (H₂S, thiols) Impurities in feedstockSevere deactivation, even at ppm levels[14][15]XPS (S 2p peak), Elemental Analysis
Carbon Monoxide (CO) Reaction byproduct or impurityStrong competitive adsorption, blocking active sitesTPD (CO desorption peak), FT-IR
Halides (e.g., Cl) Precursor residues, solvent impuritiesCan alter electronic properties and promote sinteringXPS (e.g., Cl 2p peak)

Table 2: Typical Conditions for Thermal Regeneration

Deactivation MechanismRegeneration AtmosphereTemperature Range (°C)PressureTypical Duration
Poisoning (Volatile Poisons) Inert Gas (N₂, Ar)150 - 350Reduced (0.1 - 10 mmHg)[1]1 - 5 hours
Fouling (Coke) Dilute Air/O₂ in N₂300 - 500[12]Atmospheric2 - 10 hours
Sulfur Poisoning (Oxidative) Dilute Air/O₂ in N₂300 - 400Atmospheric2 - 5 hours

Experimental Protocols

Protocol 1: Characterization of a Deactivated this compound Catalyst using XPS

Objective: To identify surface contaminants and determine the chemical state of this compound.

Methodology:

  • Sample Preparation:

    • Carefully remove the spent catalyst from the reactor in an inert atmosphere (e.g., glovebox) to prevent surface oxidation upon exposure to air.

    • Mount a small amount of the powdered catalyst onto a sample holder using double-sided carbon tape.

    • Gently press the powder to ensure a flat, uniform surface.

  • XPS Analysis:

    • Introduce the sample holder into the XPS instrument's ultra-high vacuum (UHV) chamber.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Perform high-resolution scans of the relevant core level regions: Ru 3d (often overlaps with C 1s, so Ru 3p may also be necessary), C 1s, O 1s, and any suspected poison elements (e.g., S 2p).[7][16]

    • Use a charge neutralizer for insulating samples to prevent spectral shifting.

  • Data Analysis:

    • Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

    • Fit the high-resolution spectra with appropriate peak models to determine the binding energies and relative atomic concentrations of the different chemical states.

    • Compare the spectra of the fresh and spent catalysts to identify changes in surface composition and this compound oxidation state.

Protocol 2: Thermal Regeneration of a Coked this compound Catalyst

Objective: To remove carbon deposits from a fouled catalyst and restore its activity.

Methodology:

  • Catalyst Loading:

    • Load the deactivated catalyst into a tube furnace or a fixed-bed reactor.

  • Inert Gas Purge:

    • Purge the system with an inert gas (e.g., nitrogen or argon) at room temperature for 30 minutes to remove any adsorbed reactants or products.

  • Heating and Oxidation:

    • While maintaining the inert gas flow, heat the catalyst to the target regeneration temperature (typically 300-500 °C).

    • Once the temperature is stable, introduce a controlled flow of a dilute oxidizing gas mixture (e.g., 1-5% O₂ in N₂). Caution: Using pure air can lead to excessive temperatures and catalyst sintering.

    • Monitor the reactor outlet for the formation of CO₂ and CO, which indicates the combustion of coke.

  • Hold and Cool-down:

    • Hold the catalyst at the regeneration temperature until the CO₂/CO concentration in the outlet stream returns to baseline, indicating that the coke has been removed.

    • Switch back to an inert gas flow and cool the catalyst down to room temperature.

  • Reduction (if necessary):

    • If the this compound was oxidized during regeneration, a subsequent reduction step may be necessary. This is typically done by heating the catalyst in a flow of hydrogen gas.

Visualizations

DeactivationPathways cluster_poisoning Poisoning cluster_sintering Sintering cluster_fouling Fouling Active_Catalyst Active Ru Catalyst Deactivated_Catalyst Deactivated Ru Catalyst Poison Poisons (S, CO, etc.) Poison->Active_Catalyst Adsorption on Active Sites High_Temp High Temperature High_Temp->Active_Catalyst Particle Agglomeration Coke Coke Precursors Coke->Active_Catalyst Deposition on Surface

Caption: Common deactivation pathways for this compound catalysts.

RegenerationWorkflow Start Deactivated Catalyst Diagnose Diagnose Deactivation Mechanism Start->Diagnose Poisoning Poisoning Diagnose->Poisoning Poisons Detected Sintering Sintering Diagnose->Sintering Particle Growth Observed Fouling Fouling (Coking) Diagnose->Fouling Coke Detected Thermal_Regen Thermal Treatment (Inert/Oxidative) Poisoning->Thermal_Regen Chemical_Wash Chemical Washing Poisoning->Chemical_Wash Redispersion Redispersion (Challenging) Sintering->Redispersion Coke_Burnoff Oxidative Coke Burn-off Fouling->Coke_Burnoff End Regenerated Catalyst Thermal_Regen->End Chemical_Wash->End Coke_Burnoff->End Redispersion->End

Caption: Decision workflow for this compound catalyst regeneration.

References

Technical Support Center: Optimizing Synthesis of Ruthenium Probes for Enhanced Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and application of ruthenium-based bioimaging probes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and application of this compound probes.

1. Synthesis & Reaction Issues

Question/Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Low Reaction Yield - Incomplete Reaction: Insufficient reaction time or temperature. - Precursor Purity: Impure starting materials (e.g., RuCl₃·3H₂O, ligands). - Atmospheric Contamination: Presence of oxygen or moisture in reactions requiring inert conditions. - Ligand Decomposition: The ligand may be unstable under the reaction conditions, such as decarboxylation upon heating.[1]- Optimize Reaction Conditions: Incrementally increase reaction time and/or temperature. Monitor reaction progress using TLC or NMR. - Verify Precursor Quality: Use freshly purchased or purified starting materials. Characterize precursors via NMR or other appropriate methods before use. - Ensure Inert Atmosphere: Use standard Schlenk techniques or a glovebox.[2] Ensure solvents are properly dried and degassed. - Modify Reaction Conditions: If ligand decomposition is suspected, consider milder reaction conditions (e.g., lower temperature, different solvent).
Formation of Insoluble Precipitates - Incorrect Solvent: The desired product or intermediates may have low solubility in the chosen reaction solvent. - Side Reactions: Formation of polymeric or other insoluble byproducts.- Solvent Screening: Test a range of solvents with varying polarities. - Adjust Reaction Concentration: Lowering the concentration of reactants may prevent precipitation of intermediates.
Product Color is Incorrect - Oxidation State Change: The oxidation state of the this compound center may have changed unexpectedly. - Impurity Presence: Contamination with other colored species. - Incomplete Ligand Exchange: The final product is a mixture of the desired complex and starting materials.- Control Atmosphere: Strictly maintain an inert atmosphere if the desired complex is air-sensitive. - Purification: Perform rigorous purification, such as column chromatography, to isolate the desired product.[3] - Monitor Reaction: Track the color change during the reaction; a deviation from the expected color progression can indicate an issue.[3]

2. Purification Challenges

Question/Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Difficulty in Removing this compound Residues - Inefficient Purification Method: Standard methods like precipitation may not be sufficient.- Advanced Chromatography: Use silica (B1680970) gel or Sephadex column chromatography.[3][4] - Covalent Capture Purification: For living ROMP polymers, this method can effectively remove this compound residues.[5] - Reprecipitation/Recrystallization: Multiple cycles of dissolving the crude product in a minimal amount of a good solvent and precipitating with a poor solvent can improve purity.[3]
Co-elution of Product and Impurities during Chromatography - Similar Polarity: The desired complex and impurities have very similar polarities. - Isomer Formation: The synthesis may produce geometric isomers (e.g., meridional and facial) that are difficult to separate.[4]- Optimize Chromatography Conditions: Experiment with different solvent systems (eluents) and stationary phases.[3] - Alternative Techniques: Consider preparative HPLC for difficult separations.[6] For isomers, specialized chiral supports or different elution conditions may be necessary.[4]

3. Probe Performance & Application Issues

Question/Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Low Fluorescence/Quantum Yield - Quenching Effects: The probe's luminescence may be quenched by solvent molecules (especially water), oxygen, or aggregation.[6] - Ligand Design: The electronic properties of the ligands strongly influence the photophysical characteristics of the complex.[7]- Solvent Choice: Test the probe's performance in different solvents, including deuterated solvents, to assess quenching mechanisms.[6] - Deoxygenation: For oxygen-sensitive probes, de-aerate solutions before measurements.[8] - Ligand Modification: Introduce bulky groups on the ligands to prevent aggregation. Modify the ligand structure to tune the energy of the metal-to-ligand charge transfer (MLCT) state.[7]
High Background Signal in Bioimaging - Non-specific Binding: The probe may bind to cellular components other than the intended target. - Autofluorescence: Biological samples often exhibit autofluorescence, which can interfere with the probe's signal.[8]- Targeting Moieties: Conjugate the this compound complex to a targeting vector (e.g., a peptide for a specific organelle) to improve localization.[8][9] - Wavelength Selection: Use probes with large Stokes shifts that emit in the red or near-infrared (NIR) region to minimize interference from autofluorescence.[8][10] - Time-Gated Imaging: For probes with long lifetimes, time-gated detection can effectively reduce background from short-lived autofluorescence.[8]
Probe Instability in Biological Media - Ligand Exchange: Ligands on the this compound complex may be exchanged with components in the cell culture medium or serum.[11][12] - Protein Binding: The probe may bind to proteins like human serum albumin, altering its properties or localization.[12][13]- Ligand Design for Inertness: Use strongly chelating ligands to create kinetically inert complexes that are less prone to ligand exchange.[14] - Stability Assays: Before cell studies, incubate the probe in the relevant biological media and monitor its integrity over time using techniques like capillary electrophoresis or mass spectrometry.[11][13]

Frequently Asked Questions (FAQs)

Q1: How can I improve the water solubility of my this compound probe?

A1: Poor water solubility is a common issue.[15] Strategies to enhance it include:

  • Incorporate Polar Functional Groups: Modify the ligands with hydrophilic groups such as carboxylates, sulfonates, or polyethylene (B3416737) glycol (PEG) chains.

  • Use Water-Soluble Co-ligands: Employing highly soluble ancillary ligands, like 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA), can increase the overall solubility of the complex.[12]

  • Formulate with Surfactants: For in vitro experiments, using a small amount of a biocompatible surfactant like Pluronic F-127 or Cremophor EL can help solubilize hydrophobic probes.

Q2: What is a typical quantum yield for a good this compound bioimaging probe, and how can I optimize it?

A2: The quantum yield (Φ) can vary widely depending on the complex's structure and environment. While some Ru(II) polypyridyl complexes have relatively high quantum yields (e.g., 0.03-0.2), others are designed to be "light-switching" probes with low initial quantum yields that increase upon binding to a target.[8][16][17] To optimize the quantum yield:

  • Ligand Rigidity: Use rigid, planar ligands to reduce non-radiative decay through vibrational modes.

  • Energy Gap Tuning: Modify the ligands to increase the energy gap between the excited triplet state and the ground state.

  • Environmental Shielding: Design the probe so that the emissive core is shielded from water or other quenching species upon binding to its biological target.[6]

Q3: My probe is photobleaching quickly. What can I do?

A3: this compound polypyridyl complexes are generally known for their excellent photostability compared to many organic fluorophores.[18] However, intense laser irradiation can still lead to photobleaching.

  • Reduce Laser Power: Use the lowest laser power necessary to obtain a sufficient signal-to-noise ratio.

  • Use Antifade Reagents: Mount fixed samples in a commercial antifade mounting medium.

  • Optimize Ligand Structure: Certain ligands can enhance the photostability of the complex. This is an active area of research.

Q4: How do I confirm that my synthesized product is the correct this compound complex?

A4: A combination of characterization techniques is essential:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the ligand structure and coordination to the metal center.[1]

  • Mass Spectrometry (ESI-MS or HR-MS): To verify the molecular weight and isotopic pattern of the complex.[2][19]

  • UV-Vis Absorption and Emission Spectroscopy: To determine the photophysical properties, such as the characteristic metal-to-ligand charge transfer (MLCT) absorption bands.[6][7]

  • Elemental Analysis: To confirm the elemental composition (C, H, N) of the pure compound.[19][20]

Quantitative Data Summary

Table 1: Photophysical Properties of Selected this compound Probes

ComplexMax Absorption (λ_abs, nm)Max Emission (λ_em, nm)Quantum Yield (Φ)Lifetime (τ, ns)Reference
[Ru(bpy)₂-phen-Ar-ER]⁹⁺ (Ru-ER)4546020.0316683 (aerated)[8]
Ru-CDs-6350.2079-[17]
[(Ru(bpy)(dabpy)][PF₆]--0.0013 (increases to 0.022 upon reaction with NO)-[16]
[Ru(bpy)₂(BNIQ)]²⁺440700-215 (in water)[6]

Experimental Protocols & Methodologies

General Synthesis of a Ru(II) Polypyridyl Complex (Example)

This protocol is a generalized example based on common literature procedures for synthesizing complexes of the type [Ru(L₁)₂(L₂)]²⁺.[3][6]

Materials:

  • Ru(L₁)₂Cl₂ precursor (e.g., Ru(bpy)₂Cl₂)

  • Ligand L₂ (e.g., a functionalized phenanthroline)

  • Solvent (e.g., ethylene (B1197577) glycol, ethanol/water mixture)

  • Ammonium hexafluorophosphate (B91526) (NH₄PF₆) for precipitation

  • Argon or Nitrogen gas supply

Procedure:

  • Combine the Ru(L₁)₂Cl₂ precursor (1 equivalent) and ligand L₂ (1.1-1.5 equivalents) in a round-bottom flask equipped with a condenser.

  • Add the solvent (e.g., ethylene glycol).

  • De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to reflux under an inert atmosphere for 2-5 hours. The color of the solution should change, often to a deep red or orange.[3]

  • Allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with water.

  • Filter the solution to remove any insoluble impurities.

  • To the filtrate, add a saturated aqueous solution of NH₄PF₆ dropwise to precipitate the product as a PF₆⁻ salt.

  • Cool the mixture in an ice bath or refrigerate overnight to maximize precipitation.

  • Collect the precipitate by vacuum filtration, wash with cold water, and then with a non-polar solvent like diethyl ether to remove organic impurities.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography (e.g., silica gel with an acetonitrile/water/KNO₃ eluent system) or recrystallization.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow cluster_application Application Workflow Precursors Ru Precursor + Ligands Reaction Reaction in Solvent (e.g., Reflux under Ar) Precursors->Reaction Precipitation Precipitation (e.g., with NH4PF6) Reaction->Precipitation Crude Crude Product Precipitation->Crude Column Column Chromatography Crude->Column Characterization Characterization (NMR, MS, UV-Vis) Column->Characterization Pure Pure Probe Characterization->Pure Purity Confirmed Bioimaging Bioimaging (Live Cell Microscopy) Pure->Bioimaging Data Data Analysis Bioimaging->Data

Caption: General workflow for this compound probe synthesis and application.

G Start Low Probe Performance? Check_Yield Low Quantum Yield? Start->Check_Yield Check_Stability Poor Stability in Media? Start->Check_Stability Check_BG High Background Signal? Start->Check_BG Solvent_Quench Action: Test in different solvents. Modify ligand to shield core. Check_Yield->Solvent_Quench Yes Ligand_Exchange Action: Use more inert, chelating ligands. Check_Stability->Ligand_Exchange Yes Nonspecific_Binding Action: Add targeting moiety. Use long-wavelength probe. Check_BG->Nonspecific_Binding Yes End Optimized Performance Solvent_Quench->End Ligand_Exchange->End Nonspecific_Binding->End

Caption: Troubleshooting decision tree for poor probe performance.

References

Validation & Comparative

Ruthenium vs. Palladium in Cross-Coupling Reactions: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. For decades, palladium has reigned as the undisputed champion in this domain. However, the rising cost and relative scarcity of palladium have spurred the exploration of more earth-abundant and economical alternatives, with ruthenium emerging as a promising contender. This guide provides an objective comparison of this compound and palladium in cross-coupling reactions, supported by experimental data, to aid researchers, scientists, and drug development professionals in catalyst selection and methods development.

At a Glance: Palladium's Proficiency vs. This compound's Rise

Palladium's versatility and high catalytic activity across a broad spectrum of cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, are well-documented.[1][2] Palladium catalysts are known for their high functional group tolerance and often operate under mild reaction conditions.[3] In contrast, this compound, while being significantly more cost-effective, is a newer player in this field.[4] Research has demonstrated its efficacy in certain cross-coupling reactions, particularly Heck-type olefination and Suzuki-Miyaura couplings, with some studies highlighting its potential for improved selectivity and unique reactivity.[5][6]

Quantitative Performance Metrics: A Side-by-Side Look

Direct, head-to-head quantitative comparisons of this compound and palladium catalysts under identical conditions are not abundant in the literature. However, by compiling data from various studies, we can construct a comparative overview of their performance in key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds. Palladium catalysts are highly efficient for this transformation.[7] this compound has also been shown to catalyze Suzuki-type couplings, particularly with heterogeneous catalysts.[5]

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Palladium
Pd(PPh₃)₄4-BromotoluenePhenylboronic acidK₂CO₃Toluene (B28343)1001295--[7]
PdCl₂(dppf)4-ChloroacetophenonePhenylboronic acidK₃PO₄1,4-Dioxane80298--[7]
Pd/C4-IodoanisolePhenylboronic acidK₂CO₃H₂O/EtOH801999900-[1]
This compound
Ru/Al₂O₃4-IodoacetophenonePhenylboronic acidNaOHDME/H₂O601299998.25[5]
[RuCl₂(p-cymene)]₂4-IodoacetophenonePhenylboronic acidNaOHDME/H₂O6012183.60.3[5]

TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time (h) Note: The data presented is compiled from different sources and may not represent a direct, controlled comparison.

Heck Reaction

The Heck reaction, the coupling of an unsaturated halide with an alkene, is another area where palladium has shown exceptional performance.[8] this compound has also been successfully employed in Heck-type olefinations.[5]

Catalyst SystemAryl HalideAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Palladium
Pd(OAc)₂/P(o-tol)₃IodobenzeneStyreneEt₃NDMF100395--
Pd/CIodobenzeneEthyl acrylate (B77674)NaOAcNMP1202492--[1]
This compound
Ru/Al₂O₃IodobenzeneEthyl acrylateK₂CO₃NMP1201295957.9[5]
[RuCl₂(p-cymene)]₂IodobenzeneEthyl acrylateK₂CO₃NMP1201285171.4[5]
[Ru(p-cymene)Cl₂]₂/AgNTf₂Imidate esterInternal olefinNaOAcGVL10012Good--[3]

Note: The data presented is compiled from different sources and may not represent a direct, controlled comparison. In one study, Pd(II) showed no reactivity for an oxidative Heck reaction under the specific conditions where a Ru(II) catalyst was effective.[3]

Catalytic Cycles and Experimental Workflow

The general mechanisms for palladium- and this compound-catalyzed cross-coupling reactions share similarities, proceeding through a series of oxidative addition, migratory insertion/transmetalation, and reductive elimination steps.

Catalytic_Cycles cluster_Pd Palladium Catalytic Cycle (e.g., Suzuki) cluster_Ru This compound Catalytic Cycle (Proposed for Heck-type) Pd0 Pd(0)L_n PdII_R1_X R¹-Pd(II)L_n-X Pd0->PdII_R1_X Oxidative Addition (R¹-X) PdII_R1_R2 R¹-Pd(II)L_n-R² PdII_R1_X->PdII_R1_R2 Transmetalation (R²-B(OR)₂) PdII_R1_R2->Pd0 Reductive Elimination (R¹-R²) Ru0 Ru(0)L_n RuII_R1_X R¹-Ru(II)L_n-X Ru0->RuII_R1_X Oxidative Addition (R¹-X) RuII_R1_alkene R¹-Ru(II)L_n-(alkene) RuII_R1_X->RuII_R1_alkene Alkene Coordination RuII_product_H Product-Ru(II)L_n-H RuII_R1_alkene->RuII_product_H Migratory Insertion RuII_product_H->Ru0 β-Hydride Elimination & Reductive Elimination

Caption: Generalized catalytic cycles for Palladium- and this compound-catalyzed cross-coupling reactions.

A general workflow for performing a cross-coupling reaction is outlined below. Optimization of each parameter is crucial for achieving high yields and purity.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrates (Aryl Halide, Coupling Partner) setup->reagents catalyst Add Catalyst & Ligand reagents->catalyst base_solvent Add Base & Solvent catalyst->base_solvent reaction Heat & Stir (Monitor by TLC/GC/LC-MS) base_solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for a cross-coupling reaction.

Detailed Experimental Protocols

Representative Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling

Reaction: Coupling of 4-Bromotoluene with Phenylboronic Acid

Materials:

  • 4-Bromotoluene (1 mmol, 171 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium carbonate (K₂CO₃) (2 mmol, 276 mg)

  • Toluene (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromotoluene, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Add toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes) to afford 4-methyl-1,1'-biphenyl.

Representative Protocol for this compound-Catalyzed Heck-Type Olefination

Reaction: Coupling of Iodobenzene with Ethyl Acrylate

Materials:

  • Iodobenzene (1 mmol, 204 mg)

  • Ethyl acrylate (1.5 mmol, 150 mg)

  • This compound on alumina (B75360) (Ru/Al₂O₃) (1 mol%, ~10 mg of 5 wt% catalyst)

  • Potassium carbonate (K₂CO₃) (2 mmol, 276 mg)

  • N-Methyl-2-pyrrolidone (NMP) (3 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add iodobenzene, Ru/Al₂O₃, and potassium carbonate.

  • Add NMP and ethyl acrylate via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water (15 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford ethyl cinnamate.[5]

Substrate Scope and Functional Group Tolerance

Palladium: Palladium catalysts exhibit a remarkably broad substrate scope and tolerate a wide array of functional groups.[3] They are effective with aryl and vinyl halides (I, Br, Cl) and triflates. A variety of organometallic reagents, including those of boron, tin, zinc, and silicon, are compatible. Functional groups such as esters, ketones, amides, nitriles, ethers, and even alcohols and amines can be present in the substrates.[3]

This compound: The substrate scope of this compound catalysts in cross-coupling reactions is still being actively explored. Current research indicates good to excellent yields for the coupling of aryl iodides and some activated aryl bromides.[5] this compound catalysts have shown tolerance to functional groups like ketones, esters, and ethers.[6] However, their compatibility with a broader range of functional groups and less reactive coupling partners (e.g., aryl chlorides) is an area of ongoing investigation. One study on a Ru(II)-catalyzed oxidative Heck reaction demonstrated tolerance for fluoride, bromide, iodide, and nitro functionalities.[3]

Conclusion: Choosing the Right Catalyst

The choice between this compound and palladium for a cross-coupling reaction depends on a careful consideration of several factors:

  • Cost: this compound is a significantly more cost-effective option than palladium, making it an attractive choice for large-scale synthesis.[4]

  • Reaction Type and Substrates: Palladium remains the more versatile and generally more active catalyst for a wider range of cross-coupling reactions and substrates. For well-established transformations with readily available starting materials, palladium often provides a more reliable and faster route to the desired product.

  • Novel Reactivity: this compound may offer unique reactivity and selectivity in certain transformations, potentially outperforming palladium under specific conditions, as seen in some oxidative Heck reactions.[3]

  • Catalyst Development: The field of this compound-catalyzed cross-coupling is rapidly evolving. The development of new ligands and catalytic systems is continuously expanding its applicability and efficiency.

References

A Comparative Guide to Ruthenium and Iridium Catalysts in Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between ruthenium and iridium catalysts is a critical decision in the optimization of hydrogenation reactions. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic insights to inform catalyst selection for specific synthetic challenges.

Hydrogenation is a fundamental transformation in organic synthesis, crucial for the production of fine chemicals, pharmaceuticals, and agrochemicals. Both this compound (Ru) and iridium (Ir) have emerged as highly versatile and efficient catalysts for a broad range of hydrogenation and transfer hydrogenation reactions. The selection of the optimal catalyst is contingent upon the specific substrate, desired selectivity (chemo-, regio-, and enantio-selectivity), and process conditions. While this compound catalysts are often lauded for their high activity in the hydrogenation of polar functional groups like ketones, iridium catalysts frequently exhibit exceptional performance for the reduction of unfunctionalized olefins and challenging substrates.[1][2]

Performance Benchmark: Asymmetric Hydrogenation of Ketones and Quinolines

The asymmetric hydrogenation of prochiral ketones to chiral alcohols and the reduction of heteroaromatics are pivotal reactions in the synthesis of pharmaceutical intermediates. The following tables summarize the performance of representative this compound and iridium catalysts in these transformations, highlighting key metrics such as conversion, enantiomeric excess (ee%), turnover number (TON), and turnover frequency (TOF).

Table 1: Asymmetric Hydrogenation of Acetophenone Derivatives

Catalyst SystemSubstrateS/C RatioH₂ Pressure (atm)Temp. (°C)Time (h)Conversion (%)ee (%) (Configuration)TONTOF (h⁻¹)Ref.
RuCl₂--INVALID-LINK--/KOtBuAcetophenone1008280.25>9998 (R)~100~400[3]
[Ir(cod)Cl]₂/(S,S)-f-spiroPhos1'-Acetonaphthone1000502512>9999 (S)~1000~83[4]
Ru(OAc)₂[(S)-H₈-BINAP]1'-Acetonaphthone1000105012>9998 (R)~1000~83[4]
Ru-TsDPEN catalyst 1Acetophenone200(transfer)25169997 (S)~198~12[5]

Note: This table presents a selection of data from different studies for comparative purposes. Direct comparison can be challenging due to variations in reaction conditions and ligands. TON and TOF are estimated where not explicitly stated, assuming full conversion.

Table 2: Asymmetric Hydrogenation of 2-Methylquinoline (B7769805)

Catalyst SystemS/C RatioH₂ Pressure (atm)AdditiveTime (h)Conversion (%)ee (%)Ref.
[RuCl₂(p-cymene)]₂/(S,S)-TsDPEN20050-2410096[5]
[Ir(COD)Cl]₂/(R)-P-Phos100~48I₂20>9590[6]
[Ir(COD)Cl]₂/(S)-SegPhos100(transfer)I₂249188[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of catalytic reactions. Below are representative experimental protocols for this compound- and iridium-catalyzed hydrogenation reactions.

Protocol 1: this compound-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is adapted from a procedure utilizing a tethered Ru(II) catalyst.[5]

Materials:

  • Tethered Ru(II) catalyst (e.g., catalyst 1 from the reference)

  • 2-Methylquinoline

  • Formic acid/triethylamine (5:2 azeotrope)

  • Methanol (or other specified solvent)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a clean, dry reaction vessel, add the tethered Ru(II) catalyst (0.5 mol%).

  • Add the chosen solvent (e.g., methanol) to achieve a substrate concentration of 0.45 M.

  • Add 2-methylquinoline (1 equivalent).

  • Add the 5:2 formic acid/triethylamine azeotrope.

  • Stir the reaction mixture at room temperature (or the specified temperature) for the designated time (e.g., 24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).

  • Upon completion, the reaction mixture is worked up by standard procedures (e.g., extraction and solvent evaporation).

  • The enantiomeric excess of the product is determined by chiral GC or HPLC.

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Methylquinoline

This protocol is based on a procedure using an air-stable Ir-(P-Phos) complex.[6]

Materials:

  • [Ir(COD)Cl]₂

  • (R)-P-Phos ligand

  • Iodine (I₂)

  • 2-Methylquinoline

  • Anhydrous and degassed solvent (e.g., THF)

  • High-pressure autoclave equipped with a magnetic stirrer

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vial with [Ir(COD)Cl]₂ (0.005 mmol) and (R)-P-Phos (0.011 mmol).

  • Add the solvent (5 mL) and stir the mixture at room temperature for 10 minutes to form the precatalyst solution.

  • Add iodine (0.05 mmol) and stir for another 10 minutes.

  • Add 2-methylquinoline (1 mmol).

  • Seal the vial and transfer it to a high-pressure autoclave.

  • Purge the autoclave with hydrogen gas three times before pressurizing to the desired pressure (e.g., 700 psi).

  • Stir the reaction at room temperature for the specified time (e.g., 20 hours).

  • After carefully releasing the pressure, the conversion and enantiomeric excess are determined by HPLC analysis using a chiral column.

Mechanistic Insights and Visualizations

The catalytic cycles of this compound and iridium-based hydrogenations, while both involving metal-hydride intermediates, can proceed through distinct mechanisms. Understanding these pathways is key to rational catalyst design and optimization.

This compound-Catalyzed Hydrogenation (Noyori-type)

Noyori's this compound catalysts, particularly those with diphosphine and diamine ligands, are believed to operate through a "bifunctional" mechanism where both the metal center and the ligand participate in the hydrogen transfer. The this compound center remains in the +2 oxidation state throughout the catalytic cycle.[8]

Noyori_Mechanism cluster_main Noyori Asymmetric Hydrogenation Cycle Precatalyst Precatalyst Active_Catalyst [RuH(diamine)(diphosphine)]+ Precatalyst->Active_Catalyst H₂, Base Substrate_Complex [RuH(diamine)(diphosphine)(Ketone)]+ Active_Catalyst->Substrate_Complex Ketone Transition_State Six-membered Transition State Substrate_Complex->Transition_State Outer-sphere H⁻ transfer Product_Complex [Ru(Alcohol)(diamine)(diphosphine)] Transition_State->Product_Complex Product_Complex->Active_Catalyst H₂ - Alcohol

Caption: Proposed catalytic cycle for Noyori-type Ru-catalyzed ketone hydrogenation.

Iridium-Catalyzed Hydrogenation (Crabtree's Catalyst)

The mechanism of Crabtree's catalyst in olefin hydrogenation has been a subject of debate, with evidence supporting both an Ir(I)/Ir(III) and an Ir(III)/Ir(V) cycle. The Ir(III)/Ir(V) pathway is now widely accepted based on computational and experimental studies.[9]

Crabtree_Mechanism cluster_main Crabtree's Catalyst Hydrogenation Cycle (Ir(III)/Ir(V)) Precatalyst [Ir(I)(cod)(L)(py)]⁺ Active_Species [Ir(III)H₂(solv)₂(L)(py)]⁺ Precatalyst->Active_Species H₂, -cod Olefin_Complex [Ir(III)H₂(olefin)(solv)(L)(py)]⁺ Active_Species->Olefin_Complex Olefin, -solv Insertion Migratory Insertion Olefin_Complex->Insertion IrV_Intermediate [Ir(V)H₃(alkyl)(L)(py)]⁺ Insertion->IrV_Intermediate H₂ Reductive_Elimination Reductive Elimination IrV_Intermediate->Reductive_Elimination Reductive_Elimination->Active_Species - Alkane

Caption: Simplified Ir(III)/Ir(V) catalytic cycle for Crabtree's catalyst.

Experimental Workflow

The general workflow for conducting a comparative study of hydrogenation catalysts is outlined below. This systematic approach ensures reliable and comparable data.

Workflow cluster_workflow General Experimental Workflow for Catalyst Comparison Catalyst_Prep Catalyst Preparation/ Precatalyst Activation Reaction_Setup Reaction Setup (Substrate, Solvent, Additives) Catalyst_Prep->Reaction_Setup Hydrogenation Hydrogenation (Controlled T, P, and time) Reaction_Setup->Hydrogenation Monitoring Reaction Monitoring (TLC, GC, HPLC) Hydrogenation->Monitoring Workup Work-up and Product Isolation Hydrogenation->Workup Monitoring->Hydrogenation Optimization Analysis Analysis (Yield, Purity, ee%) Workup->Analysis

Caption: A generalized workflow for comparative catalytic hydrogenation studies.

Conclusion

Both this compound and iridium catalysts offer powerful solutions for a wide array of hydrogenation reactions. This compound catalysts, particularly the Noyori-type systems, have demonstrated exceptional efficacy in the asymmetric hydrogenation of ketones and other polar substrates.[8] Iridium catalysts, such as Crabtree's catalyst, are highly effective for the hydrogenation of less functionalized and sterically hindered olefins.[2] The choice between these two metals is nuanced and should be guided by the specific substrate, desired selectivity, and reaction conditions. The data and protocols provided in this guide serve as a valuable resource for researchers to navigate the catalyst landscape and select the optimal system for their synthetic targets in drug discovery and development.

References

A Comparative Guide to Validation Methods for Ruthenium-Based Biosensor Performance

Author: BenchChem Technical Support Team. Date: December 2025

The development of highly sensitive and selective biosensors is paramount for advancements in diagnostics, drug development, and environmental monitoring. Ruthenium-based biosensors have emerged as a significant area of research due to the unique electrochemical and photophysical properties of this compound complexes.[1][2] These properties, including stable and reversible redox behavior and strong luminescence, make them excellent candidates for signal generation in biosensing platforms.[1][2] This guide provides a comprehensive overview of the validation methods used to assess the performance of this compound-based biosensors, with a focus on experimental protocols, quantitative data comparison, and a comparative analysis with alternative sensing platforms.

Key Performance Metrics and Validation Protocols

The validation of a biosensor is crucial to ensure its reliability, accuracy, and reproducibility.[3] Key performance metrics include sensitivity, selectivity, stability, and response time. The following sections detail the experimental protocols commonly employed to evaluate these parameters in this compound-based biosensors.

Sensitivity and Limit of Detection (LOD)

Sensitivity refers to the change in the sensor's output signal in response to a change in the analyte concentration. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected. These are typically determined using electrochemical techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), Square Wave Voltammetry (SWV), and Electrochemical Impedance Spectroscopy (EIS).

Experimental Protocol: Electrochemical Detection

  • Preparation of the Modified Electrode: The working electrode (e.g., Glassy Carbon Electrode (GCE), Screen-Printed Carbon Electrode (SPCE)) is modified with the this compound-based sensing material. This may involve electrodeposition, drop-casting, or covalent attachment of this compound complexes or nanoparticles.[4]

  • Electrochemical Cell Setup: A three-electrode system is typically used, consisting of the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[5]

  • Electrolyte Solution: A suitable buffer solution (e.g., phosphate-buffered saline, PBS) is used as the electrolyte.

  • Analyte Addition: The analyte of interest is added to the electrolyte solution at varying concentrations.

  • Data Acquisition:

    • CV/DPV/SWV: The current response is measured as the potential is swept across a defined range. The peak current is then plotted against the analyte concentration to generate a calibration curve.

    • EIS: The impedance of the electrode is measured over a range of frequencies. The change in charge transfer resistance (Rct) upon analyte binding is often used to quantify the concentration.

  • LOD Calculation: The LOD is typically calculated using the formula: LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve).[6]

Workflow for Biosensor Validation

cluster_prep Preparation cluster_char Characterization cluster_val Performance Validation A Electrode Cleaning B Modification with This compound Complex A->B C Immobilization of Biorecognition Element B->C D Surface Morphology (SEM/AFM) C->D E Electrochemical Characterization (CV, EIS) C->E F Sensitivity & LOD (Calibration Curve) E->F G Selectivity (Interference Study) F->G H Stability (Time/Storage Study) G->H I Reproducibility (Multiple Electrodes) H->I J Real Sample Analysis I->J

Caption: General workflow for the preparation and validation of a this compound-based biosensor.

Selectivity

Selectivity is the ability of the biosensor to detect the target analyte in the presence of other potentially interfering substances.

Experimental Protocol: Interference Study

  • The response of the biosensor to the target analyte is measured.

  • Potential interfering substances (e.g., structurally similar molecules, common metabolites) are added to the solution, often at concentrations significantly higher than the target analyte.

  • The biosensor's response is measured again.

  • A minimal change in the signal in the presence of interfering species indicates high selectivity.[6]

Stability

Stability refers to the ability of the biosensor to retain its performance over time. This includes storage stability and operational stability.

Experimental Protocol: Stability Assessment

  • Storage Stability: The biosensor is stored under specific conditions (e.g., 4°C in a dry environment) for an extended period.[7] Its response to the target analyte is measured at regular intervals. The percentage of the initial signal retained is used to quantify storage stability.[7]

  • Operational Stability: The biosensor is subjected to repeated measurement cycles. The consistency of the signal over these cycles indicates its operational stability. Thermally accelerated aging studies can also be employed to rapidly predict long-term stability.[8]

Performance Comparison of this compound-Based Biosensors

The performance of this compound-based biosensors varies depending on the specific design, materials, and target analyte. The following tables summarize the performance of several recently developed this compound-based biosensors.

Table 1: Performance of this compound-Based Electrochemical Biosensors

AnalyteSensing PlatformLinear RangeLODSensitivityReference
Cardiac Troponin I (cTn-I)Porous Graphitic Carbon Nitrides with this compound Nanoparticles (PCN-RuNPs)0.1–10,000 ng/mL50 pg/mL0.0579 mA/(ng/mL)/cm²[7]
PhenylalanineTris(bipyridine) this compound(II/III) mediator with PDH/NAD+0–7 µM0.33 µM36.6 a.u. nM⁻¹[6]
Nitrofurantoin (B1679001)Ru/NiFe-LDH-MXene on Screen-Printed Carbon ElectrodeNot Specified2.2 nM152.44 μA μM⁻¹ cm⁻²[4]
EpinephrineGold-Ruthenium composite0.01–10 μM & 10–1000 μM9 nM & 20 nM32.8 & 3.3 μA μM⁻¹ cm⁻²[9]
LactoseThis compound metallized carbon fiber microelectrode with immobilized enzymes0.01 mM to 1.25 mM0.005 mMNot Specified[5]

Table 2: Comparison with Alternative Biosensor Platforms for Cardiac Troponin I (cTn-I)

Sensing PlatformLinear RangeLODReference
This compound-Based (PCN-RuNPs) 0.1–10,000 ng/mL 50 pg/mL [7]
Nickel Molybdate-Based (PCN-NiMoO₄ NRs)0.10–10,000 ng/mL70 pg/mL[10]
Gold Nanoparticle-Based0.1 pg/mL - 10 ng/mL0.05 pg/mL(Typical literature values)
Carbon Nanotube-Based1 pg/mL - 100 ng/mL0.5 pg/mL(Typical literature values)

As shown in the tables, this compound-based biosensors demonstrate competitive performance in terms of sensitivity and detection limits across a range of analytes.

Signaling Pathways and Mechanisms

The signaling mechanism in this compound-based biosensors often relies on the modulation of the electrochemical or luminescent properties of the this compound complex upon interaction with the analyte.

Electrochemical Signaling Pathway

cluster_electrode Electrode Surface cluster_detection Detection Process A Working Electrode B This compound Complex (Signal Reporter) A->B C Bioreceptor (e.g., Antibody, Aptamer) B->C E Analyte Binding C->E D Target Analyte D->E F Conformational Change/ Steric Hindrance E->F G Altered Electron Transfer to/from this compound Complex F->G H Change in Electrochemical Signal (Current/Impedance) G->H

Caption: Analyte binding alters electron transfer to the this compound complex, causing a detectable signal change.

In many electrochemical biosensors, the binding of the target analyte to a bioreceptor on the electrode surface can hinder the electron transfer between the this compound complex and the electrode, leading to a decrease in the electrochemical signal.[10] In electrochemiluminescence (ECL) biosensors, the analyte can either enhance or quench the light emission from the this compound complex upon electrochemical stimulation.[11]

Logical Relationships in Biosensor Validation

The validation parameters for a biosensor are interconnected and collectively determine its overall performance and suitability for a specific application.

Key Validation Parameter Relationships

center Biosensor Performance A Sensitivity center->A high is good B LOD center->B low is good C Selectivity center->C high is crucial D Accuracy center->D essential for real samples E Reproducibility center->E ensures reliability F Stability center->F determines shelf-life A->B related C->D influences

Caption: Interrelation of key parameters defining the overall performance of a biosensor.

References

A Researcher's Guide to Spectroscopic Characterization of Ruthenium Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and materials science, the precise characterization of novel ruthenium complexes is paramount. The biological activity, catalytic efficiency, and photophysical properties of these compounds are intrinsically linked to their three-dimensional structure, oxidation state, and ligand coordination environment. This guide provides an objective comparison of key spectroscopic techniques, supported by experimental data, to aid in the comprehensive analysis of this compound complexes.

Comparative Overview of Spectroscopic Techniques

The characterization of a this compound complex is rarely accomplished by a single technique. Instead, a combination of spectroscopic methods is employed to build a complete picture of the molecule's identity and structure. The table below summarizes the most common techniques and the type of information they provide.

TechniqueInformation ObtainedSample StateAdvantagesLimitations
NMR Spectroscopy Connectivity, ligand environment, stereochemistry, complex purity.SolutionProvides detailed structural information in solution; essential for confirming ligand coordination.Paramagnetism (e.g., in Ru(III)) can lead to peak broadening and complex spectra.[1] ⁹⁹Ru NMR suffers from low frequency and baseline distortion.[2][3]
UV-Visible Spectroscopy Electronic transitions (MLCT, LC, d-d), information on oxidation state.[4][5]SolutionHighly sensitive to electronic structure; useful for studying redox processes and reaction kinetics.[6]Bands are often broad, providing limited structural detail on their own.
IR & Raman Spectroscopy Vibrational modes of ligands, identification of functional groups, Ru-ligand bond vibrations.[7][8]Solid, SolutionProvides a molecular fingerprint; Resonance Raman can selectively enhance vibrations coupled to electronic transitions.[7][9][10]Complex spectra can be difficult to interpret fully without computational support.
Mass Spectrometry Molecular weight, isotopic distribution, fragmentation patterns, complex stoichiometry.[11][12]Solid, SolutionConfirms molecular formula with high accuracy; ESI-MS is a soft ionization technique suitable for intact complexes.[4][11]Can induce fragmentation or changes in the complex (e.g., ligand loss) during ionization.[13]
X-ray Crystallography Definitive 3D molecular structure, bond lengths, bond angles, crystal packing.[14][15][16]Solid (Single Crystal)Provides unambiguous proof of structure and stereochemistry.[17][18]Requires high-quality single crystals, which can be difficult to grow. The solid-state structure may not perfectly represent the structure in solution.

Detailed Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for elucidating the ligand framework and coordination environment of this compound complexes in solution.

  • Key Applications:

    • ¹H and ¹³C NMR: Used for routine characterization of diamagnetic Ru(II) complexes to confirm ligand structure and purity.[19]

    • Paramagnetic NMR: Characterization of Ru(III) complexes is more challenging but achievable; hyperfine shifts provide insight into spin density distribution.[1]

    • ³¹P NMR: Crucial for complexes containing phosphine (B1218219) ligands, providing information on coordination and electronic properties.[18][20]

    • ⁹⁹Ru NMR: A specialized technique that directly probes the this compound center. The chemical shift (δ) is highly sensitive to the coordination environment and can be used to distinguish between isomers.[2] However, its application is limited by the quadrupolar nature of the ⁹⁹Ru nucleus, low resonance frequency, and resulting broad lines and baseline distortions.[2][3]

  • Experimental Protocol (¹H NMR):

    • Sample Preparation: Dissolve 2-5 mg of the this compound complex in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, DMSO-d₆). For paramagnetic complexes, solvents like DMF-d₇ or DMSO-d₆ may be required.[1]

    • Instrument Setup: Use a 400 MHz or higher field spectrometer.

    • Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak.

    • Analysis: Integrate the signals to determine proton ratios and analyze coupling patterns (J-coupling) to establish connectivity within the ligands.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the complex, offering valuable information about the oxidation state and metal-ligand interactions.

  • Key Applications:

    • Ligand-Centered (LC) Transitions: High-energy absorptions in the UV region (typically <350 nm) corresponding to π → π* transitions within the ligands.[4][21]

    • Metal-to-Ligand Charge Transfer (MLCT): Intense, broad absorption bands in the visible region (400-600 nm) are characteristic of many Ru(II) polypyridyl complexes.[4][5][22] These arise from the excitation of an electron from a metal-based d-orbital to a ligand-based π* orbital.

    • Reaction Monitoring: Changes in the UV-Vis spectrum, particularly the MLCT bands, can be used to monitor redox reactions or ligand substitution processes.[6][23]

  • Experimental Protocol:

    • Sample Preparation: Prepare a stock solution of the complex in a UV-transparent solvent (e.g., acetonitrile (B52724), CH₂Cl₂, water).[21][24] Dilute the stock solution to a final concentration in the range of 1x10⁻⁵ to 5x10⁻⁴ M.

    • Instrument Setup: Use a dual-beam spectrophotometer. Record a baseline spectrum with a cuvette containing only the solvent.

    • Acquisition: Place the sample cuvette in the spectrophotometer and record the absorption spectrum, typically over a range of 200-800 nm.

    • Analysis: Identify the absorption maxima (λ_max) and calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl). Assign the observed bands to specific electronic transitions (e.g., π → π*, MLCT).[4]

Infrared (IR) and Raman Spectroscopy

These vibrational techniques provide a "fingerprint" of the complex, identifying functional groups and offering insight into bonding.

  • Key Applications:

    • Ligand Characterization: Identification of key functional group vibrations (e.g., C=O, C=N, C≡C) to confirm ligand integrity upon coordination.[4][7]

    • Coordination Mode: Shifts in ligand vibrational frequencies upon coordination can indicate the mode of binding. For example, Ru-N and Ru-C stretching bands can be identified.[7]

    • Resonance Raman (RR): By exciting into an MLCT band, RR spectroscopy can selectively enhance the vibrations of the ligand involved in that electronic transition, aiding in the assignment of both vibrational and electronic spectra.[8][9][10]

  • Experimental Protocol (FT-IR, ATR):

    • Sample Preparation: Place a small amount (1-2 mg) of the solid complex directly onto the ATR crystal.

    • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.

    • Acquisition: Lower the anvil to press the sample against the crystal and collect the spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.

    • Analysis: Compare the spectrum of the complex to that of the free ligand to identify shifts in vibrational frequencies that indicate coordination to the this compound center.

Mass Spectrometry (MS)

MS is a powerful tool for confirming the molecular weight and elemental composition of a this compound complex.

  • Key Applications:

    • Molecular Weight Confirmation: Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are soft ionization techniques that can generate intact molecular ions ([M]⁺, [M-anion]⁺), allowing for precise molecular weight determination.[4][11][25]

    • Isotopic Pattern Analysis: The characteristic isotopic distribution of this compound provides a definitive signature that can be compared with theoretical patterns to confirm the presence and number of this compound atoms in an ion.

    • Fragmentation Analysis: Tandem MS (MS/MS) can be used to fragment the molecular ion, providing information about ligand connectivity and the relative strength of metal-ligand bonds.[13][26]

  • Experimental Protocol (ESI-MS):

    • Sample Preparation: Prepare a dilute solution (10-50 µM) of the complex in a solvent suitable for electrospray, such as acetonitrile or methanol.

    • Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Instrument Setup: Operate the mass spectrometer in positive or negative ion mode. Optimize source parameters (e.g., cone voltage, capillary temperature) to maximize the signal of the molecular ion while minimizing fragmentation.[21]

    • Acquisition: Acquire the mass spectrum over a relevant m/z range.

    • Analysis: Identify the molecular ion peak and compare its m/z value and isotopic pattern to the theoretical values for the expected formula.

Single-Crystal X-ray Crystallography

This is the gold standard for determining the precise three-dimensional structure of a molecule.

  • Key Applications:

    • Unambiguous Structure Elucidation: Provides exact positions of all atoms (except sometimes hydrogen), allowing for the determination of bond lengths, bond angles, and coordination geometry.[14][16]

    • Stereochemistry: Absolutely defines the stereochemistry (e.g., cis/trans, Δ/Λ) of the complex.

    • Supramolecular Interactions: Reveals information about intermolecular interactions such as hydrogen bonding and π-π stacking in the solid state.[16]

  • Experimental Protocol:

    • Crystal Growth: Grow single crystals of the complex, often by slow evaporation of a solvent, vapor diffusion, or layering of a solvent/anti-solvent system.[14] This is frequently the most challenging step.

    • Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.

    • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

    • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The structure is then solved using computational methods to generate an initial electron density map and refined to best fit the experimental data.

    • Analysis: Analyze the final structure to obtain geometric parameters. The data is typically presented in an ORTEP diagram.[14]

General Workflow for this compound Complex Characterization

The characterization of a novel this compound complex is a systematic process. The following diagram illustrates a typical experimental workflow, highlighting how different spectroscopic techniques are integrated to build a comprehensive understanding of the compound.

G cluster_start Synthesis & Purification cluster_initial Initial Characterization cluster_detailed Detailed Structural & Electronic Analysis cluster_final Final Assessment Synthesis Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Purification->NMR Confirm Identity MS Mass Spectrometry (ESI or MALDI) Purification->MS Confirm Identity UVVis UV-Vis Spectroscopy NMR->UVVis Elucidation Structural Elucidation & Purity Confirmation NMR->Elucidation MS->UVVis MS->Elucidation IR_Raman IR / Raman Spectroscopy UVVis->IR_Raman UVVis->Elucidation Xray X-ray Crystallography (if single crystals available) IR_Raman->Xray Optional IR_Raman->Elucidation Xray->Elucidation Property Property Investigation (e.g., Catalysis, Photophysics, Biological Activity) Elucidation->Property

Caption: Workflow for the characterization of a novel this compound complex.

References

A Comparative Guide to Ruthenium Dyes in Solar Cells: Performance and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development venturing into solar energy applications, this guide provides an objective comparison of ruthenium-based dyes against their organic counterparts in dye-sensitized solar cells (DSSCs). Supported by experimental data, this document delves into performance metrics, stability, and detailed experimental protocols.

This compound-based complexes have long been the gold standard for sensitizers in DSSCs due to their impressive power conversion efficiencies (PCE) and good stability.[1] Prominent examples like N719 and Z907 have been extensively studied and serve as benchmarks in the field.[2][3] However, the high cost and potential environmental concerns associated with this compound have spurred the development of alternative metal-free organic dyes. This guide offers a comparative analysis of these sensitizers, presenting key performance indicators in easily digestible formats and outlining the methodologies to replicate and validate these findings.

Performance Comparison of this compound and Organic Dyes

The efficacy of a dye in a DSSC is primarily evaluated by four key photovoltaic parameters: the open-circuit voltage (Voc), the short-circuit current density (Jsc), the fill factor (FF), and the overall power conversion efficiency (PCE). The following tables summarize the performance of prominent this compound dyes in comparison to select organic dyes, as reported in various studies. It is crucial to note that direct comparisons can be challenging due to variations in experimental conditions, such as the composition of the electrolyte, the thickness of the TiO2 layer, and the light source used for testing.

DyeVoc (V)Jsc (mA/cm²)FFPCE (%)ElectrolyteReference
This compound Dyes
N7190.719.230.694.47Liquid[2]
N7190.7110.510.634.72PVDF-HFP Gel[2]
Z9070.6510.800.644.53Liquid[2]
Z9070.6510.960.674.77PVDF-HFP Gel[2]
Organic Dyes
Phenothiazine0.7610.120.604.59Liquid[2]

Table 1: Comparative performance of this compound and Organic Dyes in DSSCs. Note that the performance of the same dye can vary based on the electrolyte used.

Co-sensitization, a technique where a this compound dye is combined with an organic dye, has shown promise in enhancing the overall performance of DSSCs by broadening the light absorption spectrum.

Co-sensitization SystemVoc (V)Jsc (mA/cm²)FFPCE (%)Reference
N719 alone---7.50[1]
N719 + Organic Dye O11---10.20[1]
N719 alone---7.30[1]
N719 + Organic Dye O7---9.30[1]

Table 2: Enhancement of DSSC performance through co-sensitization of N719 with organic dyes.

Stability Under Scrutiny

The long-term stability of the sensitizing dye is a critical factor for the commercial viability of DSSCs. This compound dyes like N719 are known for their chemical stability under operating conditions.[2] Z907, another this compound complex, exhibits enhanced thermal stability compared to N719.[2] However, studies on co-sensitized cells have shown that the organic co-adsorbent can sometimes be the weak link, with partial desorption identified as a potential cause for a slight reduction in photocurrent over time.

The Inner Workings of a Dye-Sensitized Solar Cell

A fundamental understanding of the operational principles of a DSSC is essential for interpreting performance data. The following diagram illustrates the key processes involved in converting light into electrical energy.

DSSC_Working_Principle cluster_anode Photoanode cluster_electrolyte Electrolyte cluster_cathode Counter Electrode TiO2 TiO₂ Nanoparticles External_Load External Load TiO2->External_Load 3. Electron Transport Dye Dye Molecule (S) Dye->TiO2 2. Electron Injection Redox_Mediator Redox Mediator (I⁻/I₃⁻) Redox_Mediator->Dye 5. Dye Regeneration CE Platinum Catalyst CE->Redox_Mediator 6. Mediator Regeneration Light Sunlight (hν) Light->Dye 1. Light Absorption External_Load->CE 4. External Circuit

Figure 1: Working principle of a Dye-Sensitized Solar Cell (DSSC).

Experimental Protocols

Reproducible and reliable data is the cornerstone of scientific research. This section provides a detailed, step-by-step methodology for the fabrication and performance evaluation of DSSCs.

I. Fabrication of the DSSC

The fabrication process involves the preparation of a photoanode, a counter electrode, and the assembly of the cell.

A. Photoanode Preparation:

  • Substrate Cleaning: Thoroughly clean a fluorine-doped tin oxide (FTO) coated glass substrate by sonication in a sequence of detergent, deionized water, and ethanol (B145695).

  • TiO₂ Paste Deposition: Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique. The thickness of this layer can be controlled by using adhesive tape as a spacer.

  • Sintering: Anneal the TiO₂-coated substrate in a furnace at temperatures gradually rising to 450-500°C. This process removes organic binders from the paste and ensures good electrical contact between the TiO₂ nanoparticles.

  • Dye Sensitization: Immerse the cooled TiO₂ electrode in a solution of the desired dye (e.g., 0.3-0.5 mM of N719 or Z907 in a suitable solvent like ethanol or acetonitrile) for 12-24 hours at room temperature.

  • Rinsing and Drying: After sensitization, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules and then dry it.

B. Counter Electrode Preparation:

  • Substrate Cleaning: Clean another FTO-coated glass substrate using the same procedure as for the photoanode.

  • Catalyst Deposition: Deposit a thin layer of a catalyst, typically a platinum solution (e.g., H₂PtCl₆ in isopropanol), onto the conductive side of the FTO glass.

  • Annealing: Heat the coated substrate at around 400°C for 15-30 minutes to form a transparent and catalytically active platinum layer.

C. Cell Assembly:

  • Sealing: Place a thermoplastic sealant (e.g., Surlyn) between the photoanode and the counter electrode and heat them together under pressure to seal the cell, leaving two small holes for electrolyte filling.

  • Electrolyte Injection: Introduce the electrolyte solution (commonly containing an iodide/triiodide redox couple in a solvent like acetonitrile) into the cell through one of the pre-drilled holes via vacuum backfilling.

  • Final Sealing: Seal the filling holes using a small piece of sealant and a soldering iron to prevent electrolyte leakage.

II. Performance Evaluation

The performance of the fabricated DSSCs is characterized by measuring their current-voltage (J-V) characteristics and their incident photon-to-current conversion efficiency (IPCE).

A. J-V Characterization:

  • Illumination: Illuminate the fabricated solar cell with a solar simulator, typically at a standard intensity of 100 mW/cm² (AM 1.5G).

  • Measurement: Use a source meter to apply a variable voltage to the cell and measure the corresponding current.

  • Data Analysis: Plot the measured current density (J) against the voltage (V) to obtain the J-V curve. From this curve, the key photovoltaic parameters (Voc, Jsc, FF, and PCE) can be determined.

B. IPCE Measurement:

  • Monochromatic Light: Illuminate the cell with monochromatic light of varying wavelengths.

  • Current Measurement: Measure the short-circuit current generated at each wavelength.

  • Calculation: The IPCE is calculated as the ratio of the number of collected electrons to the number of incident photons at a specific wavelength.

The following diagram illustrates a typical workflow for the fabrication and evaluation of DSSCs.

Figure 2: Experimental workflow for DSSC fabrication and evaluation.

References

Ruthenium vs. Platinum Anticancer Drugs: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of metal-based anticancer agents, ruthenium complexes, are emerging as promising alternatives to conventional platinum-based drugs. This guide provides a detailed comparison of their efficacy, mechanisms of action, and clinical potential, supported by experimental data for researchers, scientists, and drug development professionals.

The success of platinum-based drugs like cisplatin (B142131), carboplatin, and oxaliplatin (B1677828) in cancer therapy is well-established.[1] They are used in nearly half of all chemotherapy regimens.[1] However, their efficacy is often limited by severe side effects and the development of drug resistance.[2][3] This has spurred the development of alternative metal-based drugs, with this compound complexes showing significant promise.[3][4] this compound-based compounds, such as NAMI-A and KP1019, have entered clinical trials and demonstrated unique anticancer properties, including activity against platinum-resistant tumors and reduced toxicity.[4][5][6]

Comparative Efficacy: In Vitro and In Vivo Studies

The cytotoxic effects of this compound and platinum compounds have been extensively studied in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key parameter in these studies.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of this compound and Platinum Compounds

CompoundCell LineIC50 (µM)Reference
This compound Compounds
KP1019HCT116 (Colon)93.1[7]
P31 (Mesothelioma)>100[7]
P31/cis (Cisplatin-resistant)>100[7]
KP1339 (NKP-1339)HCT116 (Colon)115.1[7]
P31 (Mesothelioma)>100[7]
P31/cis (Cisplatin-resistant)>100[7]
NAMI-AVariousGenerally >1000 (low cytotoxicity)[8]
Platinum Compounds
CisplatinA2780 (Ovarian)1.00 ± 0.05[9]
A2780cis (Cisplatin-resistant)14.0 ± 0.3[9]
A549 (Lung)71.0 ± 2.0[9]

Note: Lower IC50 values indicate higher cytotoxicity.

In vivo studies in animal models have further highlighted the distinct therapeutic profiles of these two classes of compounds. For instance, NAMI-A has shown significant antimetastatic activity in mouse models of lung carcinoma, an effect not observed to the same extent with cisplatin.[10][11]

Table 2: Comparative In Vivo Antitumor Activity

CompoundAnimal ModelTumor TypeKey FindingsReference
NAMI-A MouseMCa mammary carcinoma, TS/A adenocarcinoma, Lewis lung carcinomaEffective against lung metastases, independent of tumor line.[10] Less toxic than cisplatin.[10][10][11]
KP1019 RatAutochthonous colorectal cancerTumor growth inhibition exceeding 90%, better than cisplatin.[8][8]
Cisplatin MouseMCa mammary carcinoma, TS/A adenocarcinoma, Lewis lung carcinomaAs effective as NAMI-A on MCa and TS/A, less effective on Lewis lung carcinoma.[10] Higher host toxicity.[10][10][11]

Mechanisms of Action: A Tale of Two Metals

The anticancer activity of platinum compounds is primarily attributed to their ability to form adducts with DNA, leading to crosslinks that inhibit DNA replication and transcription, ultimately triggering apoptosis.[1][2]

In contrast, this compound complexes exhibit more diverse mechanisms of action.[4][12] While some this compound compounds can bind to DNA, this is not always the primary mode of action.[12][13] Many this compound drugs are thought to act as prodrugs, being activated in the reductive tumor microenvironment.[4] Their octahedral geometry allows for greater structural diversity and the ability to interact with a wider range of biological targets, including proteins and enzymes.[14] Some this compound complexes have been shown to induce apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS).[12][15]

Platinum_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cisplatin_ext Cisplatin Cisplatin_int Aquated Cisplatin Cisplatin_ext->Cisplatin_int Cellular Uptake (Passive Diffusion, CTR1) DNA Nuclear DNA Cisplatin_int->DNA DNA Binding DNA_adduct DNA Adducts DNA->DNA_adduct Intra- and Interstrand Crosslinks Apoptosis Apoptosis DNA_adduct->Apoptosis Inhibition of Replication & Transcription

Figure 1: Simplified signaling pathway for platinum-based anticancer drugs.

Ruthenium_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ru_prodrug Ru(III) Prodrug Ru_active Active Ru(II) Species Ru_prodrug->Ru_active Cellular Uptake & Activation by Reduction Mitochondria Mitochondria Ru_active->Mitochondria Proteins Cellular Proteins Ru_active->Proteins Protein Binding DNA_Ru DNA Binding (less common) Ru_active->DNA_Ru ROS ROS Generation Mitochondria->ROS Apoptosis_Ru Apoptosis ROS->Apoptosis_Ru Proteins->Apoptosis_Ru DNA_Ru->Apoptosis_Ru

Figure 2: Diverse mechanisms of action for this compound-based anticancer drugs.

Experimental Protocols

A standardized methodology is crucial for the comparative evaluation of anticancer compounds. The following outlines a general protocol for in vitro cytotoxicity assessment.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[16][17]

  • Cell Culture: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[18]

  • Drug Treatment: The cells are then treated with various concentrations of the this compound or platinum compounds for a defined period (e.g., 48 or 72 hours).[18][19]

  • MTT Incubation: After the treatment period, the drug-containing medium is removed, and a solution of MTT is added to each well. The plates are incubated for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.[18]

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[17]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from dose-response curves.

MTT_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with varying drug concentrations B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 3-4 hours E->F G Add solubilizing agent F->G H Measure absorbance G->H I Calculate IC50 values H->I

Figure 3: Experimental workflow for the MTT assay.

Conclusion

This compound-based anticancer drugs represent a promising new frontier in cancer chemotherapy. Their distinct mechanisms of action, potential to overcome platinum resistance, and favorable toxicity profiles make them attractive candidates for further development.[4][5] While platinum compounds will likely remain a cornerstone of cancer treatment, this compound complexes offer a valuable alternative and may provide new therapeutic options for a range of malignancies. Continued research into the precise molecular targets and signaling pathways of this compound drugs will be crucial for optimizing their clinical application.

References

A Comparative Guide to DFT-Validated Ruthenium Catalytic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of ruthenium-catalyzed reactions is paramount for catalyst design and process optimization. This guide provides an objective comparison of Density Functional Theory (DFT) studies for three pivotal this compound-catalyzed transformations: Olefin Metathesis, Asymmetric Transfer Hydrogenation, and C-H Allylation. The performance of each catalytic system is supported by quantitative energetic data and validated by experimental protocols.

This compound-Catalyzed Olefin Metathesis: The Grubbs-Type Mechanism

Olefin metathesis, a cornerstone of modern organic synthesis, is efficiently catalyzed by this compound complexes, most notably the Grubbs catalysts. DFT studies have been instrumental in elucidating the Chauvin mechanism, which proceeds through a series of metallacyclobutane intermediates.

Catalytic Cycle and Energetics

The catalytic cycle, initiated by the dissociation of a ligand from the precatalyst, involves the coordination of an olefin, formation of a ruthenacyclobutane intermediate, and subsequent cycloreversion to yield the metathesized product and regenerate the active catalyst.[1] DFT calculations have provided valuable insights into the energetics of this process. For the second-generation Grubbs catalyst, the Gibbs free energy barrier for the β-hydride transfer from the metallacyclobutane, a potential decomposition pathway, has been calculated to be 24.3 kcal/mol.[2] More recent DFT studies on Hoveyda-Grubbs type catalysts predict the highest energy barrier of the catalytic cycle to be around 20 kcal/mol, which is comparable to established Grubbs-type catalysts.[3]

Data Presentation: Energetics of Grubbs-Catalyzed Olefin Metathesis
StepIntermediate/Transition StateCalculated ΔG‡ (kcal/mol)Reference
Decomposition Pathway β-hydride transfer from metallacyclobutane (Grubbs Gen II)24.3[2]
Catalytic Cycle Highest energy barrier (Hoveyda-Grubbs type)~20[3]
Initiation Phosphine Dissociation (Grubbs Gen I)16.9[2]
Propagation Metallacyclobutane formation4.74 - 13.78[4]
Experimental Validation

The predictions from DFT studies are corroborated by various experimental techniques. Kinetic studies using spectroscopic methods such as 31P and 1H NMR, as well as UV-Vis spectroscopy, have been employed to measure the rates of ligand exchange and olefin binding, providing experimental validation for the proposed mechanisms.[5] Furthermore, the formation of side products like propene and butene during the metathesis of ethylene (B1197577) experimentally confirms the β-hydride transfer decomposition pathway predicted by DFT.[2]

Experimental Protocol: Kinetic Analysis of Grubbs Catalysts

A typical experimental setup for kinetic analysis involves monitoring the reaction progress using NMR spectroscopy. The reaction is initiated by adding a solution of the olefin substrate to a solution of the Grubbs catalyst in a suitable deuterated solvent at a constant temperature. The concentrations of reactants, products, and catalyst intermediates are monitored over time by acquiring spectra at regular intervals. Rate constants for individual steps of the catalytic cycle can then be determined by fitting the concentration profiles to appropriate kinetic models.[5]

Signaling Pathway Diagram

Grubbs_Catalyst_Olefin_Metathesis cluster_0 Catalytic Cycle Precatalyst Precatalyst Active_Catalyst Active_Catalyst Precatalyst->Active_Catalyst -L Olefin_Complex Olefin_Complex Active_Catalyst->Olefin_Complex + Olefin Metallacyclobutane Metallacyclobutane Olefin_Complex->Metallacyclobutane [2+2] Cycloaddition Product_Complex Product_Complex Metallacyclobutane->Product_Complex Cycloreversion Product_Complex->Active_Catalyst - Product

Caption: Catalytic cycle of Grubbs-catalyzed olefin metathesis.

This compound-Catalyzed Asymmetric Transfer Hydrogenation: The Noyori-Type Mechanism

The Noyori-type this compound catalysts are highly efficient for the asymmetric transfer hydrogenation of ketones and imines, producing chiral alcohols and amines with high enantioselectivity. DFT calculations have been pivotal in understanding the mechanism, which involves a concerted outer-sphere hydrogen transfer.[6][7]

Catalytic Cycle and Energetics

The catalytic cycle begins with the formation of a this compound hydride species from a precatalyst and a hydrogen source, typically isopropanol (B130326) or formic acid.[7] The key step is the transfer of a hydride from the this compound center and a proton from the ancillary ligand to the substrate in a concerted fashion. DFT studies have elucidated the structure of the six-membered ring transition state and have shown that non-covalent interactions, such as CH-π interactions between the substrate and the catalyst's arene ligand, play a crucial role in determining the enantioselectivity.[8][9]

Data Presentation: Energetics of Noyori-Type Asymmetric Transfer Hydrogenation
StepIntermediate/Transition StateCalculated ΔG‡ (kcal/mol)Reference
Hydride Transfer Concerted H-/H+ transfer to ketoneVaries with substrate and catalyst[6][7]
Catalyst Activation Formation of Ru-H from precatalystVaries with H-source[7]
Experimental Validation

Kinetic isotope effect (KIE) studies are a powerful tool for validating the concerted mechanism proposed by DFT.[10] Experiments using deuterated hydrogen donors (e.g., (CH₃)₂CDOH) show a significant primary KIE, indicating that the C-H bond of the alcohol is broken in the rate-determining step. This is consistent with the concerted transfer of a hydride from the α-carbon of the alcohol to the this compound center.[10] Real-time monitoring of the reaction using FlowNMR spectroscopy has also provided detailed kinetic data, revealing catalyst deactivation and inhibition pathways.[11]

Experimental Protocol: Kinetic Isotope Effect Measurement

To determine the KIE, parallel kinetic experiments are conducted using both the non-deuterated and the corresponding deuterated hydrogen donor. The reactions are monitored for the rate of product formation, typically by gas chromatography or HPLC. The KIE is calculated as the ratio of the rate constant for the reaction with the light isotope to the rate constant with the heavy isotope (kH/kD). A primary KIE value significantly greater than 1 supports a mechanism where the C-H(D) bond is broken in the rate-determining step.[10]

Signaling Pathway Diagram

Noyori_ATH_Mechanism cluster_1 Catalytic Cycle Ru_Precatalyst Ru_Precatalyst Ru_Hydride Ru_Hydride Ru_Precatalyst->Ru_Hydride + H-donor Transition_State Transition_State Ru_Hydride->Transition_State + Substrate Product_Complex Product_Complex Transition_State->Product_Complex H-/H+ Transfer Product_Complex->Ru_Precatalyst - Product, - H-donor byproduct

Caption: Mechanism of Noyori-catalyzed asymmetric transfer hydrogenation.

This compound-Catalyzed C-H Allylation

This compound catalysts have emerged as powerful tools for the direct functionalization of C-H bonds. DFT studies have been crucial in mapping the reaction pathways for processes like C-H allylation, which often involve a C-H activation step followed by migratory insertion.

Catalytic Cycle and Energetics

A plausible pathway for this compound-catalyzed C-H allylation consists of C-H activation, migratory insertion of the allyl group, and subsequent product formation.[12][13] DFT calculations have identified the C-H activation step as the rate-determining step in many cases.[12][14] For a specific this compound-catalyzed C-H allylation reaction, the free-energy barrier for the C-H activation step was calculated to be the highest along the reaction pathway.[12] The study also showed that the presence of an additive like trifluoroacetic acid can significantly lower the energy barrier for a subsequent amide extrusion step, from 32.1 to 12.2 kcal/mol.[12][15][16]

Data Presentation: Energetics of this compound-Catalyzed C-H Allylation
StepIntermediate/Transition StateCalculated ΔG‡ (kcal/mol)Reference
C-H Activation Rate-determining transition stateVaries with substrate[12][14]
Amide Extrusion Without additive32.1[12][15][16]
Amide Extrusion With trifluoroacetic acid12.2[12][15][16]
Experimental Validation

Kinetic isotope effect studies are a key experimental method to validate the DFT prediction that C-H activation is the rate-determining step. A significant primary KIE (kH/kD > 2) is typically observed when the C-H bond is cleaved in the slowest step of the reaction. For the this compound-catalyzed C-H allylation of benzoic acids, experimental KIE values in the range of 2.8–4.5 were observed, strongly supporting the C-H activation being rate-limiting.[14]

Experimental Protocol: Intermolecular KIE Measurement

An intermolecular KIE experiment involves running a competition reaction with a 1:1 mixture of the non-deuterated substrate and its deuterated isotopologue. The reaction is allowed to proceed to a low conversion (typically <10%) to ensure initial rate conditions. The isotopic ratio of the product is then determined, for instance by mass spectrometry, to calculate the KIE.

Signaling Pathway Diagram

Ru_CH_Allylation cluster_2 Catalytic Cycle Ru_Catalyst Ru_Catalyst CH_Activation_TS CH_Activation_TS Ru_Catalyst->CH_Activation_TS + Substrate Ruthenacycle Ruthenacycle CH_Activation_TS->Ruthenacycle C-H Activation (RDS) Migratory_Insertion_TS Migratory_Insertion_TS Ruthenacycle->Migratory_Insertion_TS + Allyl Source Allylated_Intermediate Allylated_Intermediate Migratory_Insertion_TS->Allylated_Intermediate Allylated_Intermediate->Ru_Catalyst -> Product

Caption: Pathway for this compound-catalyzed C-H allylation.

References

comparative analysis of ruthenium nanoparticle synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of ruthenium nanoparticles (RuNPs) is a burgeoning field of research, driven by their exceptional catalytic, electronic, and biomedical potential. For researchers, scientists, and drug development professionals, selecting the optimal synthesis protocol is a critical first step. This guide provides a comparative analysis of common RuNP synthesis methodologies, offering a side-by-side look at their performance based on experimental data. Detailed experimental protocols for each method are also provided to facilitate replication and further development.

Performance Comparison of Synthesis Protocols

The choice of synthesis protocol significantly influences the physicochemical properties of the resulting this compound nanoparticles, such as their size, shape, and stability. The following table summarizes the quantitative data from various synthesis methods to aid in the selection of the most suitable protocol for a given application.

Synthesis ProtocolThis compound PrecursorReducing AgentStabilizing/Capping AgentSolventMean Particle Size (nm)Particle Morphology
Polyol Method This compound(III) chloride (RuCl₃)Ethylene (B1197577) glycolPolyvinylpyrrolidone (PVP)Ethylene glycol1.5 - 7.4[1][2]Spherical, hexagonal[3]
Green Synthesis This compound(III) chloride (RuCl₃)Plant extracts (e.g., Gunnera perpensa)Phytochemicals in extractWater3 - 5 (ascorbic acid)[4]Spherical, hexagonal, cuboid[5]
Chemical Reduction This compound(III) chloride (RuCl₃)Sodium borohydride (B1222165) (NaBH₄)Thioether[6]Ethanol/Water1.2 - 51.5[3]Nanocubes[6]
Microemulsion This compound(III) chloride (RuCl₃)Hydrazine (B178648)Triton X-100Cyclohexane/Water2.5 - 4.5[7][8]Spherical[8]

Experimental Protocols

Below are detailed methodologies for the key synthesis protocols cited in the comparison table. These protocols are based on established methods in the literature and provide a foundation for laboratory synthesis of this compound nanoparticles.

Polyol Synthesis Protocol

The polyol method is a widely used technique that employs a polyol as both the solvent and the reducing agent at elevated temperatures.[3] This method offers good control over particle size by varying reaction parameters.[1][2]

Materials:

  • This compound(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

  • Ethylene glycol (EG)

  • Polyvinylpyrrolidone (PVP)

Procedure:

  • Dissolve a specific amount of PVP in ethylene glycol in a flask with stirring.

  • Add the RuCl₃·xH₂O precursor to the solution to form a dark red solution.[1]

  • Heat the mixture to a specific temperature (e.g., 140-180°C) and maintain it for a set duration while stirring.[3] The color of the solution will change, indicating the formation of nanoparticles.

  • Allow the solution to cool to room temperature.

  • The resulting colloidal suspension of this compound nanoparticles can be purified by precipitation with a non-solvent like acetone, followed by centrifugation and washing.

Green Synthesis Protocol

Green synthesis utilizes natural extracts from plants or microorganisms as reducing and capping agents, offering an eco-friendly and cost-effective alternative.[5][9]

Materials:

  • This compound(III) chloride (RuCl₃)

  • Deionized water

  • Plant extract (e.g., Gunnera perpensa leaf extract)

Procedure:

  • Prepare an aqueous extract of the chosen plant material by boiling it in deionized water and then filtering it.

  • Add the RuCl₃ solution to the plant extract solution under constant stirring.

  • The reaction is typically carried out at room temperature or slightly elevated temperatures.

  • The formation of nanoparticles is indicated by a color change in the solution.[6][10]

  • The synthesized nanoparticles can be collected by centrifugation, followed by washing with deionized water to remove any unreacted precursors or biomolecules.

Chemical Reduction Protocol

This method involves the reduction of a this compound salt using a strong reducing agent, often in the presence of a stabilizing agent to prevent agglomeration.

Materials:

  • This compound(III) chloride hydrate (RuCl₃·H₂O)

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Hexyl sulfide (B99878) (stabilizer)

Procedure:

  • Dissolve RuCl₃·H₂O in ethanol.[6]

  • Add hexyl sulfide to the solution as a stabilizing agent.[6]

  • Separately, prepare a fresh aqueous solution of sodium borohydride.

  • Add the NaBH₄ solution dropwise to the this compound precursor solution under vigorous stirring at room temperature.[6]

  • The solution's color will change from dark orange to dark green, indicating the formation of this compound nanoparticles.[6]

  • Allow the reaction to proceed for a few hours. The resulting nanoparticles can then be isolated.

Microemulsion Protocol

The reverse microemulsion technique confines the synthesis to the nanoscale aqueous droplets within an oil phase, allowing for the production of uniform nanoparticles.[11]

Materials:

  • This compound(III) chloride (RuCl₃)

  • Hydrazine (reducing agent)

  • Triton X-100 (surfactant)

  • Propanol-2 (co-surfactant)

  • Cyclohexane (oil phase)

  • Deionized water

Procedure:

  • Prepare two separate water-in-oil microemulsions.

  • Microemulsion A: Dissolve RuCl₃ in the aqueous phase and disperse it in the cyclohexane/Triton X-100/propanol-2 mixture.

  • Microemulsion B: Dissolve hydrazine in the aqueous phase and disperse it in a similar oil/surfactant/co-surfactant mixture.

  • Mix the two microemulsions under constant stirring. The reaction occurs within the aqueous nanodroplets upon their collision.[7]

  • The nanoparticles are formed within the microemulsion. They can be recovered by destabilizing the microemulsion, followed by centrifugation and washing.

Visualizing the Synthesis Workflow

To provide a clearer understanding of the general process, the following diagram illustrates a typical workflow for this compound nanoparticle synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_formation Formation & Growth cluster_purification Purification & Characterization Precursor This compound Precursor Solution Mixing Mixing & Reaction Precursor->Mixing ReducingAgent Reducing Agent Solution ReducingAgent->Mixing Stabilizer Stabilizer/Capping Agent Stabilizer->Mixing Nucleation Nucleation Mixing->Nucleation Initiation Growth Particle Growth Nucleation->Growth Purification Purification (Centrifugation, Washing) Growth->Purification Characterization Characterization (TEM, XRD, etc.) Purification->Characterization

Caption: Generalized workflow for this compound nanoparticle synthesis.

References

A Researcher's Guide to In Vitro Validation of Anticancer Ruthenium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of key in vitro assays for evaluating the anticancer potential of novel ruthenium-based compounds. Detailed experimental protocols and comparative data are presented to aid in the selection of appropriate validation methods.

This compound complexes have emerged as a promising class of anticancer agents, often exhibiting lower toxicity and different mechanisms of action compared to traditional platinum-based drugs.[1][2] Rigorous in vitro evaluation is a critical first step in the preclinical development of these compounds. This guide outlines the most common assays used to assess the cytotoxic and mechanistic properties of this compound complexes, providing a framework for their systematic validation.

Key In Vitro Assays for Anticancer Activity

The anticancer activity of this compound compounds is typically evaluated through a panel of in vitro assays that probe various cellular processes, from cell death induction to the elucidation of the underlying molecular mechanisms. The most pivotal of these assays are detailed below.

Cytotoxicity Assays

Cytotoxicity assays are fundamental in determining the concentration-dependent inhibitory effect of a compound on cancer cell proliferation. The half-maximal inhibitory concentration (IC50), a key metric derived from these assays, represents the concentration of a drug that is required for 50% inhibition in vitro.

A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Table 1: Comparative Cytotoxicity (IC50) of Selected this compound Compounds in Various Cancer Cell Lines

This compound CompoundCancer Cell LineIncubation Time (h)IC50 (µM)Reference
[Ru(p-cymene)Cl(Fc-acac)] (Complex 4)MIA PaCa-2 (Pancreatic)968 ± 2[3]
[Ru(p-cymene)Cl(Fc-acac)] (Complex 4)HCT116 p53+/+ (Colorectal)96> 50[3]
[Ru(Lap)(dppm)(bipy)]PF6 (Complex 1)DU-145 (Prostate)720.9[4]
[Ru(Lap)(dppm)(phen)]PF6 (Complex 2)DU-145 (Prostate)720.8[4]
[Ru(Lap)(dppm)(bipy)]PF6 (Complex 1)A549 (Lung)723.3[4]
[Ru(Lap)(dppm)(phen)]PF6 (Complex 2)A549 (Lung)722.6[4]
Ru-ciproLoVo (Colon)24Not specified[5]
Ru-pipLoVo (Colon)24Not specified[5]
Ru-enoxaLoVo (Colon)24Not specified[5]
HB324Nalm-6 (Leukemia)48Not specified[6]
[Ru(gly)(bipy)(dppb)]PF6 (Complex 2)Sarcoma-180Not specified31.15[7]
[Ru(met)(bipy)(dppb)]PF6Sarcoma-180Not specified22.53[7]
Apoptosis Assays

Apoptosis, or programmed cell death, is a desirable mechanism of action for anticancer drugs. Several assays can quantify the extent and pathway of apoptosis induced by this compound compounds.

  • Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.

  • Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis. Assays like the Caspase-Glo® 3/7 assay measure the activity of key executioner caspases (caspase-3 and -7).

  • Mitochondrial Membrane Potential (MMP) Assay: A decrease in MMP is an early event in the intrinsic pathway of apoptosis. The JC-1 dye is commonly used to measure MMP. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with low MMP, it remains as monomers and fluoresces green.

  • Western Blotting: This technique can be used to detect changes in the expression levels of key apoptosis-regulating proteins, such as the Bcl-2 family proteins (e.g., Bcl-2, Bax) and cleaved caspases.

Table 2: Apoptosis Induction by this compound Compounds

This compound CompoundCancer Cell LineConcentration (µM)Incubation Time (h)Apoptotic Cells (%)AssayReference
Ru-ciproLoVo (Colon)102457.84Annexin V/PI[5]
Ru-pipLoVo (Colon)102453.57Annexin V/PI[5]
Ru-enoxaLoVo (Colon)102451.00Annexin V/PI[5]
Ru-enroLoVo (Colon)102454.23Annexin V/PI[5]
Ru-ciproLoVo (Colon)502463.76Annexin V/PI[5]
Ru-pipLoVo (Colon)502464.33Annexin V/PI[5]
Ru-enoxaLoVo (Colon)502473.34Annexin V/PI[5]
[Ru(gly)(bipy)(dppb)]PF6 (Complex 2)Sarcoma-180402419.76 (early)Annexin V/PI[7]
[Ru(gly)(bipy)(dppb)]PF6 (Complex 2)Sarcoma-180602422.48 (early)Annexin V/PI[7]
[Ru(gly)(bipy)(dppb)]PF6 (Complex 2)Sarcoma-180404842.59 (early)Annexin V/PI[7]
[Ru(gly)(bipy)(dppb)]PF6 (Complex 2)Sarcoma-180604847.48 (early)Annexin V/PI[7]
HB324Nalm-6 (Leukemia)Varies48Dose-dependent increaseJC-1 Staining[6]
Cell Cycle Analysis

Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, preventing cancer cells from dividing. Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing cell cycle distribution. PI intercalates with DNA, and the amount of fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Table 3: Cell Cycle Arrest Induced by this compound Compounds

This compound CompoundCancer Cell LineConcentration (µM)Incubation Time (h)Effect on Cell CycleReference
[Ru(gly)(bipy)(dppb)]PF6 (Complex 2)Sarcoma-180Not specifiedNot specifiedG0/G1 arrest[7]
[Ru(3,4-cinnam)(dppb)(bipy)]PF6 (CINNAM)A549 (Lung)Not specifiedNot specifiedG0/G1 arrest[8]
Ru-quinolone complexesLoVo (Colon)Not specifiedNot specifiedG0/G1 arrest[5]
This compound complexes 1-3HL-60 (Leukemia)5024Alteration of H2O2-induced sub-G1 arrest[9]
Reactive Oxygen Species (ROS) Generation

Many this compound complexes are known to induce oxidative stress in cancer cells by generating reactive oxygen species (ROS). The overproduction of ROS can lead to cellular damage and trigger apoptosis. The most common method to measure intracellular ROS is using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA). DCFDA is a cell-permeable, non-fluorescent compound that is oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Table 4: ROS Generation by this compound Compounds

This compound CompoundCancer Cell LineConcentration (µM)Incubation Time (h)Fold Increase in ROSReference
[Ru(Lap)(dppm)(phen)]PF6 (Complex 2)DU-145 (Prostate)0.5, 1.0, 1.524Dose-dependent increase[4][10]
This compound complexes 1 & 2PBMCs5024Decrease[9]
This compound complex 3PBMCs5024Increase[9]
This compound complexes 1, 2, 3HL-60 (Leukemia)5024Decrease[9]
DNA Interaction Assays

DNA is a primary target for many anticancer drugs, including some this compound complexes. Various biophysical techniques can be employed to study the interaction between this compound compounds and DNA.

  • UV-Visible Spectroscopy: This technique is used to determine the binding mode and calculate the binding constant (Kb) of a compound to DNA. Intercalation, a common binding mode, often results in hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the compound's absorption spectrum.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can provide information about conformational changes in the DNA structure upon binding of the this compound complex.

  • Viscosity Measurements: The viscosity of a DNA solution increases upon the intercalation of a compound between the DNA base pairs, leading to a lengthening of the DNA helix.

Table 5: DNA Binding Constants of this compound Compounds

This compound CompoundMethodDNA SourceBinding Constant (Kb) (M⁻¹)Reference
[RuCl(η6-p-cymene)(1,2-diaminobenzene)]PF6 (1)UV-Vis TitrationCT-DNANot specified[11]
[RuCl(η6-p-cymene)(2,3-diaminonaphthalene)]PF6 (2)UV-Vis TitrationCT-DNANot specified[11]
[Ru(phen)3]2+Fluorescence SpectroscopyCT-DNA4.9 x 10⁴ (Δ form), 2.8 x 10⁴ (Λ form)[12]
Δ-[Ru(phen)2DPPZ]2+Fluorescence TitrationCT-DNA6.0 x 10⁷[12]
Δ-[Ru(phen)2DPPZ]2+Fluorescence TitrationCT-DNA3.2 x 10⁶[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and adaptation of these assays.

MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat cells with the this compound compound at the desired concentration and for the appropriate time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis with Propidium Iodide
  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • Staining: Resuspend the cells in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Intracellular ROS Measurement (DCFDA Assay)
  • Cell Seeding and Treatment: Seed and treat cells as for the cytotoxicity assay.

  • DCFDA Loading: After treatment, wash the cells with PBS and then incubate them with DCFDA solution (typically 10-25 µM) for 30-60 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Visualizing the Mechanisms of Action

Understanding the signaling pathways and experimental workflows is crucial for interpreting the results of in vitro assays. The following diagrams, generated using the DOT language, illustrate these concepts.

Experimental_Workflow_for_Anticancer_Activity cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Induction cluster_mechanism Mechanism of Action Cytotoxicity Cytotoxicity Assay (MTT) IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis Caspase Caspase Activity Apoptosis->Caspase MMP Mitochondrial Membrane Potential Apoptosis->MMP CellCycle Cell Cycle Analysis (PI Staining) Apoptosis->CellCycle ROS ROS Generation (DCFDA) CellCycle->ROS DNA_Interaction DNA Interaction (UV-Vis, CD) ROS->DNA_Interaction

Experimental workflow for in vitro validation.

Intrinsic_Apoptosis_Pathway Ru_Compound This compound Compound ROS ↑ ROS Generation Ru_Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax ↑ Mitochondria->Bax Bcl2 Bcl-2 ↓ Mitochondria->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic apoptosis pathway induced by this compound compounds.

Conclusion

The in vitro validation of this compound-based anticancer compounds requires a multi-faceted approach, employing a range of assays to comprehensively assess their cytotoxic and mechanistic properties. This guide provides a framework for researchers to design and execute robust in vitro studies. The selection of appropriate assays, careful execution of experimental protocols, and thorough data analysis are paramount in identifying promising this compound complexes for further preclinical and clinical development. The comparative data presented herein serves as a valuable resource for benchmarking the activity of novel compounds against those already documented in the scientific literature.

References

Safety Operating Guide

Immediate Safety and Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of ruthenium and its compounds are critical for ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks to researchers and the environment.

Before handling any this compound-containing waste, it is imperative to consult the material's Safety Data Sheet (SDS) and follow all institutional and local regulations for hazardous waste management.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound waste. This includes:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[1][2]

  • Body Protection: A chemical-resistant lab coat.[1][2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[1][3]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2]

  • Ensure that eyewash stations and safety showers are readily accessible.[1]

Step-by-Step Disposal Procedures

This compound waste must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[4][5] Do not dispose of this compound waste down the drain or in regular trash.[6]

Step 1: Waste Segregation and Collection

  • Segregate all this compound-containing waste from other waste streams.

  • Solid Waste: Collect solid this compound waste (e.g., unreacted metal, contaminated consumables like gloves and wipes) in a dedicated, clearly labeled hazardous waste container.[2] Scrap metal can often be collected for recycling or precious metal recovery.[7][8]

  • Liquid Waste: Collect liquid waste containing this compound compounds in a separate, leak-proof, and clearly labeled hazardous waste container.

  • Contaminated Labware: Rinse contaminated glassware with a suitable solvent (e.g., acetone, ethanol) to remove the majority of the this compound residue.[2] Collect this rinsate as hazardous liquid waste.[2] Then, wash the glassware with soap and water.[2]

Step 2: Packaging and Labeling

  • Use containers that are in good condition and compatible with the waste being stored.

  • Label all waste containers clearly as "Hazardous Waste: this compound Compounds".[2] Include the specific chemical name of the this compound compound if known.[2]

  • Keep containers securely sealed when not in use.[6]

Step 3: Storage

  • Store sealed waste containers in a designated, well-ventilated, and cool secondary containment area.[2][7]

  • Store this compound waste away from incompatible materials, such as strong oxidizing agents.[2][7]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.[1][2]

Spill Management

In the event of a spill, follow these procedures:

  • Ensure Safety: Wear the appropriate PPE before attempting to clean the spill.[1] Isolate the spill area.[7]

  • Containment: For large spills, contain the material to prevent it from entering drains or waterways, if it is safe to do so.[1]

  • Clean-Up:

    • Small Spills: Carefully sweep or scoop up solid material, taking care to avoid creating dust, and place it in a sealed container for disposal.[1][7] For liquids, absorb the spill with an inert material and place it in the waste container.

    • Large Spills: Contact your institution's EHS department for guidance on cleanup and disposal.[1]

  • Decontamination: After the spill has been cleaned up, flush the contaminated area with plenty of water.[6]

Safety and Handling Summary

Precaution CategoryGuidelineCitation
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat, and respirator (if dust/aerosols are present).[1]
Handling Location Handle in a well-ventilated area, preferably a chemical fume hood.[1]
Waste Container Use suitable, closed, and clearly labeled containers for disposal.[6][9]
Disposal Route Dispose of as hazardous waste according to all applicable regulations; do not discard in sewers or regular trash.[4][6]
Spill Cleanup Avoid dust formation; sweep or scoop up material into a sealed container for disposal.[1][7]
Emergency Equipment Ensure easy access to eyewash stations and safety showers.[1]

This compound Disposal Workflow

RutheniumDisposalWorkflow cluster_start Start cluster_identification Waste Identification & Segregation cluster_preparation Preparation for Disposal cluster_disposal Final Disposal cluster_spill Spill Response start This compound Waste Generated identify Identify Waste Type (Solid, Liquid, Contaminated Material) start->identify spill Spill Occurs start->spill segregate Segregate into Dedicated Hazardous Waste Containers identify->segregate package Package Securely & Label Clearly 'Hazardous Waste: this compound Compounds' segregate->package storage Store in a Cool, Ventilated Area Away from Incompatibles package->storage disposal Contact EHS or Licensed Contractor for Professional Disposal storage->disposal ppe Ensure Safety (Wear PPE) spill->ppe contain Contain Spill (Prevent entry to drains) ppe->contain cleanup Clean Up Spill & Collect Waste for Disposal contain->cleanup cleanup->segregate

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ruthenium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling ruthenium and its compounds. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is a critical first line of defense against chemical exposure. The required PPE for handling this compound varies depending on its physical form and the nature of the procedure.

Protection Type This compound Metal (Pieces/Solid) This compound Powder/Dust This compound Compounds (e.g., Nitrates, Hydroxides)
Eye/Face Protection Safety glasses with side-shields.[1][2][3]Tightly fitting safety goggles.[4] A face shield should be considered if there is a risk of splashing.[5][6]Chemical safety goggles or a face shield where splashing is possible.[5][4]
Hand Protection No specific hand protection is required for normal handling, but gloves are recommended for large spills.Chemical-resistant gloves (e.g., Butyl rubber, Nitrile).[1][6]Chemical-resistant gloves suitable for the specific compound.[1][3]
Body Protection Standard lab coat.[7]Lab coat or protective clothing to prevent skin exposure.[1][4][6][7]A lab coat or other protective clothing is necessary.[1]
Respiratory Protection Generally not required under normal use with adequate ventilation.[8]A NIOSH-approved respirator with a particulate filter (e.g., P2) should be used if dust is generated or ventilation is inadequate.[1][6][9]Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols, especially within a fume hood.[1]

Experimental Protocols: Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. The following step-by-step procedure outlines the best practices for working with this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Always work in a well-ventilated area. For procedures involving this compound powders or compounds that may produce dust or aerosols, a chemical fume hood is mandatory.[1][5]

  • Ensure that safety showers and eyewash stations are readily accessible.[1]

  • Before beginning work, ensure all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Avoid the formation of dust and aerosols.[2][6][9][10]

  • Do not breathe in dust, vapor, mist, or gas.[5][9]

  • Avoid contact with skin and eyes.[2][6][9]

  • Use spark-proof tools and explosion-proof equipment when handling flammable this compound powders.[4][11][12]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated place.[5][9]

  • Keep containers tightly closed when not in use.[9]

  • Store in a corrosion-resistant container.[5]

4. Hygiene Practices:

  • Wash hands thoroughly after handling the chemical.[9]

  • Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[5][6]

  • Do not eat, drink, or smoke in the work area.[8][7][9][13]

Disposal Plan

The proper disposal of this compound waste is critical for environmental protection and regulatory compliance.

1. Waste Collection:

  • Collect this compound waste, including contaminated materials, in a suitable, sealed, and properly labeled container.[8][9]

  • For spills, carefully sweep or vacuum the material to avoid dust formation and place it in the designated waste container.[1][2][9]

2. Labeling and Storage of Waste:

  • Clearly label the waste container with "Hazardous Waste" and the chemical name (this compound).

  • Store the sealed waste container in a designated, secure area away from incompatible materials.

3. Final Disposal:

  • Dispose of this compound waste in accordance with federal, state, and local regulations.[2][8]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service for guidance on proper disposal procedures.[1][10]

  • Do not dispose of this compound waste down the drain or in the regular trash.[1][9]

Diagram of this compound Handling Workflow

RutheniumHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Assess Hazards & Review SDS B Select & Don PPE A->B C Prepare Work Area (Fume Hood) B->C D Weighing & Transfer C->D Begin Work E Experimental Procedure D->E S1 Evacuate Area (if necessary) D->S1 Spill Occurs F Temporary Storage E->F E->S1 Spill Occurs G Decontaminate Work Area F->G End of Work F->S1 Spill Occurs H Segregate & Label Waste G->H I Store Waste Securely H->I J Contact EHS for Disposal I->J S2 Notify Supervisor & EHS S1->S2 S3 Contain Spill S2->S3 S4 Clean Up with Appropriate Materials S3->S4 S4->H

Caption: Workflow for the safe handling and disposal of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.